molecular formula C10H12BrN5O5 B12409290 8-Aza-7-bromo-7-deazaguanosine

8-Aza-7-bromo-7-deazaguanosine

货号: B12409290
分子量: 362.14 g/mol
InChI 键: IFDHGJWXTTXQDU-RYXOHCPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Aza-7-bromo-7-deazaguanosine is a useful research compound. Its molecular formula is C10H12BrN5O5 and its molecular weight is 362.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C10H12BrN5O5

分子量

362.14 g/mol

IUPAC 名称

6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)/t2-,4?,5+,9-/m1/s1

InChI 键

IFDHGJWXTTXQDU-RYXOHCPDSA-N

手性 SMILES

C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O

规范 SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Chemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of 8-Aza-7-bromo-7-deazaguanosine. This synthetic nucleoside analog is a valuable tool in nucleic acid chemistry and drug discovery, offering unique characteristics for the development of novel therapeutic and diagnostic agents.

Core Chemical Properties

This compound is a purine (B94841) nucleoside analog characterized by the substitution of the nitrogen atom at position 8 with a carbon and the bromine atom at position 7 of the guanine (B1146940) base.[1][2] This modification significantly influences its chemical and biological properties.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 96555-37-2[1]
Molecular Formula C₁₀H₁₂BrN₅O₅[1]
Molecular Weight 362.14 g/mol Calculated
Appearance White to off-white powderInferred
Storage Temperature -20°C[1]
SMILES BrC=1C2=C(N(N1)[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)NC(N)=NC2=O[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives for incorporation into oligonucleotides involves several key steps, including glycosylation, potential derivatization, and phosphitylation.

Synthesis of this compound

A common route for the synthesis of this compound involves the deamination of a precursor, 7-bromo-8-aza-7-deazapurin-2,6-diamine 2'-deoxyribonucleoside.[3]

Experimental Protocol: Deamination of 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside [3]

  • Suspension: Suspend 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside (1.0 eq) in a mixture of water and acetic acid (1:1 v/v).

  • Reaction Initiation: Heat the suspension to 60°C with stirring.

  • Deamination: Add a solution of sodium nitrite (B80452) (10.0 eq) in water dropwise to the heated suspension.

  • pH Adjustment: After 10 minutes, adjust the pH of the solution to 8 using 25% aqueous ammonia.

  • Purification:

    • Apply the crude product to a Serdolit AD-4 column.

    • Wash the column with water.

    • Elute the product with a 1:1 mixture of water and isopropanol.

    • Evaporate the solvent to yield the final product.

Synthesis of this compound Phosphoramidite (B1245037)

For incorporation into synthetic oligonucleotides, this compound must be converted into its phosphoramidite derivative.[4][5][6] This involves protection of the exocyclic amine and the hydroxyl groups of the sugar moiety, followed by phosphitylation.

Experimental Protocol: Phosphoramidite Synthesis

  • Protection of Exocyclic Amine: React this compound with N,N-dimethylformamide dimethylacetal to protect the exocyclic amine.[3]

  • Protection of 5'-Hydroxyl Group: React the protected nucleoside with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine (B92270) to protect the 5'-hydroxyl group.

  • Phosphitylation: React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

  • Purification: Purify the resulting phosphoramidite using silica (B1680970) gel chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_phosphoramidite Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis A Starting Material: 7-bromo-8-aza-7-deazapurin- 2,6-diamine 2'-deoxyribonucleoside B Deamination (NaNO₂, H₂O/AcOH, 60°C) A->B Step 1 C This compound B->C Step 2 D This compound E Protection of Exocyclic Amine D->E Step 3 F 5'-O-DMT Protection E->F Step 4 G Phosphitylation F->G Step 5 H Purified Phosphoramidite G->H Step 6 I Solid-Phase Oligonucleotide Synthesis H->I Incorporation J Modified Oligonucleotide I->J

Synthesis and Incorporation Workflow

Impact on Nucleic Acid Structure and Function

The incorporation of this compound into oligonucleotides has a notable impact on their structural stability. The 7-bromo substitution in 8-aza-7-deazapurine nucleosides has been shown to stabilize oligonucleotide duplexes.[3] This stabilization is attributed to favorable steric and electronic effects of the halogen substituent in the major groove of the DNA duplex.

Table 2: Effect on Oligonucleotide Duplex Stability

ModificationChange in Melting Temperature (ΔTm) per modificationReference
8-Aza-7-deaza-2'-deoxyisoguanosine+1.6°C[3]
7-bromo-8-aza-7-deaza-2'-deoxyisoguanosineIncreased stabilization (specific ΔTm not provided)[3]
7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine+5.8°C[3]

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on related 7-deazapurine analogs provides strong indications of its potential to activate innate immune responses.

cGAS-STING Pathway Activation (Hypothesized)

Analogs such as 8-chloro-7-deazaguanosine have been shown to induce the production of interferon, a key cytokine in the antiviral response.[7][8] Interferon production is a downstream consequence of the activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage.

The proposed mechanism is as follows:

  • Sensing: Cytosolic DNA is recognized by cGAS.

  • Second Messenger Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

  • STING Activation: cGAMP binds to and activates STING on the endoplasmic reticulum.

  • Downstream Signaling: Activated STING translocates and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).

  • Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory cytokines.

Given the structural similarity and the interferon-inducing capabilities of related compounds, it is plausible that this compound or its metabolites could act as an agonist of the STING pathway, potentially by mimicking cGAMP or by other indirect mechanisms.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic DNA cGAS cGAS DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_Gene Interferon Gene pIRF3_dimer->IFN_Gene activates transcription Interferon Interferon Production IFN_Gene->Interferon

Hypothesized cGAS-STING Signaling Pathway
Anticancer and Antimicrobial Potential

Purine nucleoside analogs are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[2] Additionally, various 8-aza-7-deazapurine analogs have demonstrated antibacterial and antiviral properties.[9][10] While specific data for this compound is not extensively available, its structural class suggests potential for further investigation in these therapeutic areas.

Conclusion

This compound is a synthetic nucleoside with significant potential in chemical biology and drug development. Its ability to enhance the stability of nucleic acid duplexes makes it a valuable tool for the design of therapeutic oligonucleotides and diagnostic probes. Furthermore, its potential to modulate the innate immune system through pathways like cGAS-STING warrants further investigation for the development of novel immunotherapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted applications of this intriguing molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 8-Aza-7-bromo-7-deazaguanosine

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a modified nucleoside of interest in various biomedical research applications. The synthesis involves a multi-step process commencing with the formation of the core heterocyclic scaffold, followed by bromination, glycosylation, and final deprotection steps. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a convergent strategy. The core of this strategy involves the initial synthesis of a suitable 8-aza-7-deazapurine precursor, which is then subjected to bromination and subsequent glycosylation with a protected ribose moiety. The final step involves the removal of protecting groups to yield the target molecule.

The proposed synthetic pathway is as follows:

  • Synthesis of the 8-Aza-7-deazapurine Core: Formation of a pyrazolo[3,4-d]pyrimidine derivative, such as 2,6-diamino-8-aza-7-deazapurine, which serves as the foundational heterocyclic system.

  • Bromination: Introduction of a bromine atom at the 7-position of the pyrazolo[3,4-d]pyrimidine core.

  • Glycosylation: Attachment of a protected ribose sugar to the brominated heterocyclic base.

  • Conversion to Guanosine (B1672433) Analogue (if necessary): If the starting purine (B94841) is a diamino derivative, conversion of the 2-amino group to a hydroxyl group is required.

  • Deprotection: Removal of the protecting groups from the ribose moiety to afford the final product.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the intermediates and the final product based on literature for similar compounds. Actual results may vary depending on specific experimental conditions.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Key Analytical Data (Expected)
2,6-Diamino-8-aza-7-deazapurineC₅H₅N₇163.1470-80¹H NMR, ¹³C NMR, MS
7-Bromo-2,6-diamino-8-aza-7-deazapurineC₅H₄BrN₇242.0360-70¹H NMR, ¹³C NMR, MS
Protected 8-Aza-7-bromo-7-deazaadenosine analogueC₂₆H₂₆BrN₇O₅612.4350-60¹H NMR, ¹³C NMR, MS
This compoundC₁₀H₁₂BrN₅O₅378.1480-90 (from deprotection)¹H NMR, ¹³C NMR, HRMS, UV-Vis

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related 8-aza-7-deazapurine nucleosides.

Synthesis of 2,6-Diamino-8-aza-7-deazapurine

This step involves the cyclization of precursors to form the pyrazolo[3,4-d]pyrimidine core.

  • Reagents: 5-amino-1H-pyrazole-4-carbonitrile, Formamide (B127407).

  • Procedure:

    • A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 eq.) in formamide (10 vol.) is heated to reflux (approximately 210 °C) for 4-6 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with ethanol (B145695) and dried under vacuum to yield 2,6-diamino-8-aza-7-deazapurine.

Bromination of the 8-Aza-7-deazapurine Core
  • Reagents: 2,6-Diamino-8-aza-7-deazapurine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • 2,6-Diamino-8-aza-7-deazapurine (1 eq.) is dissolved in anhydrous DMF.

    • N-Bromosuccinimide (1.1 eq.) is added portion-wise to the solution at 0 °C.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 7-Bromo-2,6-diamino-8-aza-7-deazapurine.

Glycosylation with Protected Ribose

This procedure utilizes a protected ribose donor for the glycosylation reaction.

  • Reagents: 7-Bromo-2,6-diamino-8-aza-7-deazapurine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Acetonitrile (B52724).

  • Procedure:

    • A suspension of 7-Bromo-2,6-diamino-8-aza-7-deazapurine (1 eq.) in anhydrous acetonitrile is treated with BSA (3 eq.) and heated to reflux until a clear solution is obtained.

    • The solution is cooled to room temperature, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq.) is added.

    • The mixture is cooled to 0 °C, and TMSOTf (1.5 eq.) is added dropwise.

    • The reaction is stirred at room temperature for 24 hours.

    • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

    • The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the protected nucleoside.

Conversion to the Guanosine Analogue

This step converts the 2-amino group to a hydroxyl group.

  • Reagents: Protected 8-Aza-7-bromo-7-deazaadenosine analogue, Sodium nitrite (B80452), Acetic acid, Water.

  • Procedure:

    • To a suspension of the protected adenosine (B11128) analogue (1 eq.) in a mixture of water and acetic acid (1:1), a solution of sodium nitrite (10 eq.) in water is added dropwise at 60 °C with stirring.[1]

    • After 10 minutes, the pH of the solution is adjusted to 8 with 25% aqueous ammonia.[1]

    • The crude product is purified by column chromatography to yield the protected guanosine analogue.[1]

Deprotection to Yield this compound
  • Reagents: Protected this compound analogue, Methanolic ammonia.

  • Procedure:

    • The protected nucleoside is dissolved in saturated methanolic ammonia.

    • The solution is stirred in a sealed vessel at room temperature for 48 hours.

    • The solvent is evaporated under reduced pressure.

    • The residue is purified by recrystallization or column chromatography to give this compound as a pure solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 5-Amino-1H-pyrazole- 4-carbonitrile B 2,6-Diamino-8-aza- 7-deazapurine A->B Formamide, Reflux C 7-Bromo-2,6-diamino- 8-aza-7-deazapurine B->C NBS, DMF E Protected 8-Aza-7-bromo- 7-deazaadenosine Analogue C->E Glycosylation D Protected Ribose D->E F Protected 8-Aza-7-bromo- 7-deazaguanosine Analogue E->F NaNO2, Acetic Acid G 8-Aza-7-bromo- 7-deazaguanosine F->G Methanolic Ammonia

Caption: Synthetic workflow for this compound.

Biological Relevance and Applications

8-Aza-7-deazaguanosine and its derivatives are of significant interest in medicinal chemistry and molecular biology. As modified nucleosides, they can be incorporated into oligonucleotides to alter their properties. The 8-aza modification can influence the electronic properties and hydrogen bonding capabilities of the nucleobase, while the 7-deaza modification removes a potential site for enzymatic degradation. The 7-bromo substituent can serve as a handle for further chemical modifications or can enhance the binding affinity of the oligonucleotide to its target. These modifications make such nucleosides valuable tools for the development of therapeutic and diagnostic oligonucleotides.

Due to the lack of specific signaling pathway information for this compound in the initial literature search, a signaling pathway diagram is not included. The primary application appears to be in the synthesis of modified nucleic acids.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. The described synthetic procedures involve hazardous materials and should be performed in a well-equipped laboratory with appropriate safety precautions. The yields and analytical data are illustrative and may not be representative of all experimental outcomes.

References

8-Aza-7-bromo-7-deazaguanosine: A Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog belonging to the 8-aza-7-deazapurine class. Compounds in this family are recognized for a spectrum of biological activities, including antiviral, anticancer, and immunomodulatory effects.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its halogenated congeners. While direct, extensive research on the bromo-derivative is limited, this document extrapolates from closely related analogs to propose potential mechanisms and provides detailed hypothetical experimental protocols for their investigation.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes such as DNA and RNA synthesis, and to interact with a variety of enzymes. The 8-aza-7-deazapurine scaffold is of particular interest as the nitrogen atom at position 8 alters the electronic properties and hydrogen bonding capabilities of the purine ring, potentially leading to novel biological activities.[1] The addition of a halogen at the 7-position further modifies the molecule's properties, influencing its interaction with biological targets.[2] This guide focuses on the 7-bromo derivative, this compound, and its potential mechanisms of action.

Potential Mechanisms of Action

Based on the activities of related compounds, the mechanism of action of this compound can be hypothesized to fall into three main categories: immunomodulation via Toll-like receptor (TLR) agonism, direct inhibition of cellular or viral enzymes, and incorporation into nucleic acids.

Immunomodulation via Toll-Like Receptor (TLR) Agonism

A compelling potential mechanism of action for this compound is the activation of endosomal Toll-like receptors, particularly TLR7 and TLR8. These receptors are key components of the innate immune system that recognize single-stranded RNA, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3] Several small molecule nucleoside analogs have been identified as potent TLR7/8 agonists.[4]

The proposed signaling pathway is as follows:

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Compound This compound Compound->TLR7 Agonism IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Cytokine_Genes Cytokine Genes (e.g., IFN-α, TNF-α) NF_kappa_B_nuc->Cytokine_Genes Transcription IRF7_nuc->Cytokine_Genes Transcription

Figure 1: Proposed TLR7 Signaling Pathway for this compound.
Enzyme Inhibition

As a nucleoside analog, this compound could potentially inhibit various enzymes involved in nucleic acid metabolism.

  • Viral Polymerases: A common mechanism for antiviral nucleosides is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[5] After conversion to its triphosphate form, the analog can act as a competitive inhibitor or be incorporated into the growing viral RNA chain, causing premature termination.

  • DNA Repair Enzymes: Studies on closely related 8-halogenated-7-deaza-2'-deoxyguanosine derivatives have shown that they can act as inhibitors of DNA repair enzymes such as human 8-oxoguanine DNA N-glycosylase 1 (hOGG1).[6] Furthermore, 7,8-dihalogenated 7-deaza-dGTP analogs have been shown to inhibit the MTH1 enzyme, which is responsible for clearing oxidized nucleotides from the cellular pool.[7]

Incorporation into Nucleic Acids

If phosphorylated within the cell, this compound triphosphate could be a substrate for cellular or viral polymerases, leading to its incorporation into DNA or RNA. This could disrupt nucleic acid structure and function, leading to cytotoxicity or antiviral effects. The presence of the 8-aza modification and the 7-bromo substitution would alter the base-pairing properties of the nucleoside.[2]

Quantitative Data

Direct quantitative data for the biological activity of this compound is scarce in the published literature. However, data for a closely related analog is available.

CompoundCell LineAssayIC50 (µM)Reference
7-Iodo-8-aza-7-deazaguanosine derivativeA549 (Human Lung Carcinoma)Cytotoxicity7.68[1]
This compound A549, MDA-MB-231CytotoxicityNo detectable activity[1]

Experimental Protocols

The following sections describe detailed methodologies for key experiments that could be used to elucidate the mechanism of action of this compound.

TLR7/8 Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound can activate TLR7 or TLR8.

TLR_Assay_Workflow start Start seed_cells Seed HEK293 cells expressing human TLR7 or TLR8 and an NF-κB-SEAP reporter gene start->seed_cells add_compound Add varying concentrations of This compound (and positive/negative controls) seed_cells->add_compound incubate Incubate for 24-48 hours add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_seap Measure Secreted Embryonic Alkaline Phosphatase (SEAP) activity using a colorimetric or chemiluminescent substrate collect_supernatant->measure_seap analyze_data Analyze data to determine EC50 values measure_seap->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for TLR Activation Assay.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

  • Assay Procedure:

    • Seed the cells in 96-well plates at an appropriate density.

    • The following day, treat the cells with a serial dilution of this compound. Include a known TLR7/8 agonist (e.g., R848) as a positive control and vehicle (e.g., DMSO) as a negative control.

    • Incubate the plates for 24-48 hours at 37°C.

    • Collect the cell culture supernatant.

    • Measure SEAP activity using a commercially available kit.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Cytokine Induction Assay

This protocol is designed to measure the induction of cytokines in human peripheral blood mononuclear cells (PBMCs) upon treatment with the compound.[8][9]

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Treatment:

    • Plate the PBMCs in 96-well plates.

    • Treat the cells with various concentrations of this compound. Include a positive control (e.g., LPS or R848) and a negative control (vehicle).

    • Incubate for 24 hours at 37°C.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Plot the cytokine concentration as a function of the compound concentration to determine the dose-response relationship.

Antiviral Activity Assay

This protocol outlines a general method for assessing the antiviral activity of this compound against an RNA virus.[10][11]

Methodology:

  • Cell Culture and Infection:

    • Seed a suitable host cell line (e.g., Vero cells for many viruses) in 96-well plates.

    • Pre-treat the cells with a serial dilution of this compound for a few hours.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 2-4 days.

  • Assessment of Antiviral Activity:

    • CPE Reduction Assay: Visually score the wells for the reduction in viral CPE.

    • Cell Viability Assay: Use a colorimetric assay (e.g., MTT or MTS) to quantify the number of viable cells.

    • Viral Titer Reduction Assay: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

  • Data Analysis: Calculate the EC50 (the concentration that inhibits the viral effect by 50%) and the CC50 (the concentration that is cytotoxic to 50% of the cells). The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Conclusion and Future Directions

The mechanism of action of this compound remains to be fully elucidated. Based on the biological activities of structurally related 8-aza-7-deazapurine nucleosides, the most probable mechanisms involve immunomodulation through TLR7/8 agonism or inhibition of key viral or cellular enzymes. The available data suggests that its direct anticancer activity may be limited.[1]

Future research should focus on systematically evaluating this compound using the experimental protocols outlined in this guide. Specifically, determining its ability to activate TLR7 and TLR8 and induce a cytokine response is a critical first step. Subsequently, its potential as an inhibitor of viral polymerases and cellular enzymes involved in DNA repair should be investigated. A clear understanding of its mechanism of action will be essential for its potential development as a therapeutic agent.

References

The Genesis and Evolution of 8-Aza-7-Deazapurine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and development of 8-aza-7-deazapurine nucleosides, a class of purine (B94841) analogs that has garnered significant attention in medicinal chemistry. By virtue of their structural similarity to endogenous purine nucleosides, these compounds function as antimetabolites, interfering with essential cellular processes and exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This document provides a comprehensive overview of their synthesis, mechanism of action, and key experimental methodologies, presented in a manner conducive to research and development.

Discovery and Historical Perspective

The journey of 8-aza-7-deazapurine nucleosides is rooted in the exploration of naturally occurring and synthetic purine analogs. A foundational compound in this field is Tubercidin (7-deazaadenosine), a naturally occurring antibiotic isolated from Streptomyces tubercidicus.[1][2] Although not an 8-aza-7-deazapurine itself, its discovery highlighted the therapeutic potential of modifying the purine core. The key structural feature of tubercidin, the replacement of N7 with a carbon atom, renders it resistant to degradation by adenosine (B11128) deaminase, thereby enhancing its bioavailability and biological activity.[1]

Another pivotal compound is Allopurinol , a synthetic isomer of hypoxanthine (B114508) and an inhibitor of xanthine (B1682287) oxidase used in the treatment of gout.[3] Allopurinol is an 8-aza-7-deazapurine analog (specifically, a pyrazolo[3,4-d]pyrimidine).[3] Its successful clinical application spurred further interest in this heterocyclic scaffold. The in vivo formation of allopurinol-1-riboside demonstrated that the 8-aza-7-deazapurine core could be recognized by cellular enzymes and incorporated into a nucleoside structure.[4]

These early discoveries paved the way for the rational design and synthesis of a diverse array of 8-aza-7-deazapurine nucleosides. Researchers began to systematically explore modifications at various positions of the purine ring and the sugar moiety to modulate biological activity and selectivity.[5] The primary rationale behind this exploration is that the interchange of the C8 and N7 atoms in the purine ring of natural nucleosides can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, leading to differential interactions with target enzymes and receptors.[5]

Synthetic Methodologies

The synthesis of 8-aza-7-deazapurine nucleosides can be broadly categorized into chemical and chemoenzymatic methods.

Chemical Synthesis

Chemical synthesis typically involves the glycosylation of a pre-formed 8-aza-7-deazapurine heterocyclic base with a protected sugar donor. A common strategy is the Vorbrüggen glycosylation, where a silylated heterocycle is coupled with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5] Subsequent deprotection steps yield the final nucleoside. Modifications to the purine ring, such as halogenation, can be performed before or after glycosylation to create intermediates for further functionalization via cross-coupling reactions like Sonogashira, Suzuki, and Stille couplings.[6]

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer an alternative and often more stereoselective route to 8-aza-7-deazapurine nucleosides. These methods utilize enzymes such as purine nucleoside phosphorylase (PNP) to catalyze the transglycosylation reaction between an 8-aza-7-deazapurine base and a donor nucleoside (e.g., uridine (B1682114) or 2'-deoxyuridine).[7] This method can provide direct access to the desired β-anomer, which is often the biologically active form.

Biological Activities and Quantitative Data

8-Aza-7-deazapurine nucleosides have demonstrated a wide range of biological activities. The following tables summarize representative quantitative data for their antibacterial, antiviral, and anticancer effects.

Table 1: Antibacterial Activity of 8-Aza-7-Deazapurine Nucleosides
CompoundTarget OrganismActivity MetricValueReference
Fleximer Analog 9M. smegmatis mc2 155MIC₉₉13 µg/mL[8]
Fleximer Analog 19M. smegmatis mc2 155MIC₉₉50 µg/mL[8]
Fleximer Analog 6M. tuberculosis H37RvMIC₉₉20 µg/mL[8]
Fleximer Analog 10M. tuberculosis H37RvMIC₉₉40 µg/mL[8]
Table 2: Antiviral Activity of 8-Aza-7-Deazapurine Nucleosides
CompoundVirusCell LineActivity MetricValue (µM)Reference
2′-deoxy-2′-β-fluoro-8-aza-7-deazapurine nucleosidesHepatitis B Virus (HBV)-Significant ActivityNot specified[5]
7-chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine (α-anomer)Coxsackie B virus-Antiviral ActivityNot specified[9]
7-chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine (β-anomer)Coxsackie B virus-Antiviral ActivityNot specified[9]
Table 3: Anticancer Activity of 8-Aza-7-Deazapurine Nucleosides
CompoundCell LineActivity MetricValue (µM)Reference
6-chloro derivatives of 8-aza-3-deazapurine ribo- and 2′-deoxyribonucleosidesLoVo human colon adenocarcinomaSome ActivityNot specified[9]
2′,3′-dideoxy-8-aza-1-deazaadenosine (α- and β-anomers)-Adenosine deaminase inhibitorsActiveNot specified

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 8-aza-7-deazapurine nucleosides is their function as antimetabolites. Upon cellular uptake, they are phosphorylated by cellular kinases to their corresponding mono-, di-, and triphosphates.[1] These triphosphorylated analogs can then compete with natural nucleoside triphosphates (e.g., ATP, GTP) for incorporation into nascent DNA and RNA chains by polymerases.[1] This incorporation can lead to chain termination or dysfunctional nucleic acids, ultimately inhibiting DNA replication and transcription and inducing cytotoxicity.[1]

Antiviral Mechanism

In the context of viral infections, the phosphorylated nucleoside analogs can act as inhibitors of viral polymerases (e.g., RNA-dependent RNA polymerase, reverse transcriptase).[10] The incorporation of the analog into the growing viral nucleic acid chain can lead to premature termination of replication. Furthermore, some 8-aza-7-deazapurine nucleosides, such as tubercidin, have been shown to activate the RIG-I/NF-κB signaling pathway, leading to the production of type I interferons and inflammatory cytokines, which contribute to the antiviral response.[11]

Antiviral_Mechanism cluster_cell Infected Host Cell cluster_innate Innate Immune Response Nucleoside 8-Aza-7-deazapurine Nucleoside N_MP Nucleoside Monophosphate Nucleoside->N_MP Cellular Kinases RIG_I RIG-I Nucleoside->RIG_I Activation N_DP Nucleoside Diphosphate N_MP->N_DP N_TP Nucleoside Triphosphate N_DP->N_TP Viral_Polymerase Viral Polymerase N_TP->Viral_Polymerase Viral_NA Viral Nucleic Acid (RNA/DNA) Viral_Polymerase->Viral_NA Incorporation Chain_Termination Chain Termination & Replication Inhibition Viral_NA->Chain_Termination NF_kB NF-κB RIG_I->NF_kB IFN_Production Type I Interferon Production NF_kB->IFN_Production

Antiviral mechanism of 8-aza-7-deazapurine nucleosides.
Anticancer Mechanism

The anticancer activity of these nucleosides is also primarily due to their incorporation into DNA and RNA, leading to DNA damage and inhibition of protein synthesis.[12] This can trigger cell cycle arrest and apoptosis. The apoptotic signaling pathways induced by DNA damage are complex and can involve the activation of tumor suppressor proteins like p53.[13]

Anticancer_Mechanism Nucleoside 8-Aza-7-deazapurine Nucleoside N_TP Nucleoside Triphosphate Nucleoside->N_TP Phosphorylation DNA_Polymerase DNA Polymerase N_TP->DNA_Polymerase RNA_Polymerase RNA Polymerase N_TP->RNA_Polymerase DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage Incorporation Protein_Synthesis_Inhibition Protein Synthesis Inhibition RNA_Polymerase->Protein_Synthesis_Inhibition Incorporation p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis p53->Apoptosis

Anticancer mechanism of 8-aza-7-deazapurine nucleosides.

Experimental Protocols

General Procedure for Chemical Synthesis of an 8-Aza-7-Deazapurine Nucleoside (Vorbrüggen Glycosylation)

Synthesis_Workflow Start Start Silylation Silylation of 8-Aza-7-deazapurine Base Start->Silylation Glycosylation Glycosylation with Protected Sugar Silylation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification Deprotection->Purification End Final Nucleoside Purification->End

General workflow for chemical synthesis.
  • Silylation of the Heterocyclic Base: The 8-aza-7-deazapurine base is suspended in an anhydrous solvent (e.g., acetonitrile) and treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA). The mixture is heated to ensure complete silylation.

  • Glycosylation: The protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., TMSOTf) are added to the silylated base solution. The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Deprotection: The protecting groups on the sugar moiety (e.g., benzoyl groups) are removed. This is typically achieved by treating the protected nucleoside with a solution of ammonia (B1221849) in methanol (B129727) or sodium methoxide (B1231860) in methanol.

  • Purification: The final nucleoside is purified by column chromatography on silica (B1680970) gel to yield the pure product.

Protocol for MTT Assay for Anticancer Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of the 8-aza-7-deazapurine nucleoside in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).[14]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for Plaque Reduction Assay for Antiviral Activity
  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[16]

  • Virus and Compound Preparation: Prepare serial dilutions of the 8-aza-7-deazapurine nucleoside in a serum-free medium. In separate tubes, mix the diluted compound with a known titer of the virus. A virus-only control should also be prepared.[16]

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.[16]

  • Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.[16]

  • Incubation: Incubate the plates at the optimal temperature for the virus for several days until plaques (zones of cell death) are visible in the virus-only control wells.

  • Staining: Fix the cells with a solution such as 10% formalin and then stain with a dye like crystal violet. The viable cells will be stained, while the plaques will appear as clear zones.[16]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ value (the effective concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.

Conclusion

The discovery and development of 8-aza-7-deazapurine nucleosides represent a significant advancement in the field of medicinal chemistry. From their origins in the study of natural products and repurposed drugs, this class of compounds has evolved into a versatile scaffold for the design of potent anticancer, antiviral, and antibacterial agents. Their mechanism of action, primarily as antimetabolites that disrupt nucleic acid synthesis, provides a solid foundation for further optimization. The synthetic and biological evaluation protocols outlined in this guide offer a framework for researchers to continue exploring the therapeutic potential of this promising class of molecules. Future work in this area will likely focus on enhancing selectivity for viral or cancer-specific enzymes, improving pharmacokinetic properties, and elucidating more detailed mechanisms of action to guide the development of next-generation therapeutics.

References

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog that belongs to the class of 8-aza-7-deazapurines. These compounds are characterized by the replacement of the carbon atom at position 8 and the nitrogen atom at position 7 of the purine ring with a nitrogen and carbon atom, respectively. This structural modification significantly alters the electronic properties and hydrogen-bonding capabilities of the nucleobase, making it a valuable tool in medicinal chemistry and molecular biology. While extensive biological data for this compound itself is limited in publicly available literature, the broader family of 8-aza-7-deazapurine nucleosides has demonstrated a wide range of biological activities, including antiparasitic, antitumor, and antiviral properties[1]. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, and the biological context of its related analogs.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂BrN₅O₅[2]
CAS Number 96555-37-2[2]
Structure A guanosine (B1672433) analog with a nitrogen at the 8th position and a bromine at the 7th position of the deazapurine core.[2]

Synthesis of this compound Ribonucleoside

A detailed synthetic protocol for the ribonucleoside of this compound has been reported. The synthesis involves the deprotection of a precursor compound where the bromo-atom at position 2 is substituted with an amino group.[1]

Experimental Protocol: Synthesis of 6-amino-3-bromo-1,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 4)[1]
  • Starting Material: Compound 27 (the protected precursor)

  • Reagents: Methanolic ammonia (B1221849) (NH₃/MeOH, saturated at 0 °C)

  • Apparatus: High-pressure reactor

  • Procedure:

    • Dissolve Compound 27 in methanolic ammonia in a high-pressure reactor.

    • Heat the reaction mixture at 120 °C overnight.

    • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction yields the 7-bromo-8-aza-7-deazaguanosine analogue (Compound 4).

It is noted that under these conditions, the bromo-atom at position 2 of the precursor is more reactive to nucleophilic substitution by ammonia than the bromo-atom at position 7.[1] This selective reactivity is a key aspect of the synthesis. Furthermore, the resulting 8-aza-7-deazaguanine derivatives with a 7-bromo substituent have shown low yields in subsequent Palladium-catalyzed cross-coupling reactions, suggesting that protection of the 6-oxo group may be necessary to activate the 7-halo atom for such transformations.[1]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product start Protected Precursor (Compound 27) deprotection Deprotection & Nucleophilic Substitution start->deprotection Reacts with reagents NH3/MeOH (sat. at 0°C) High-Pressure Reactor 120°C, Overnight reagents->deprotection product This compound Ribonucleoside (Compound 4) deprotection->product Yields

Caption: Synthesis workflow for this compound ribonucleoside.

Biological Activity of Related 8-Aza-7-deazapurine Nucleosides

While specific quantitative biological data for this compound is scarce, studies on its analogs provide valuable insights into the potential activities of this class of compounds. The structural modifications at the 7th and 8th positions of the purine ring significantly influence their biological profiles.

Compound/AnalogBiological ActivityCell Line/OrganismIC₅₀/MICReference
7-iodo-8-aza-7-deazaguanosine derivative (Compound 8) AnticancerA549 (Human Lung Carcinoma)7.68 µM[1]
Fleximer analogues of 8-aza-7-deazapurine nucleosides AntibacterialM. smegmatis mc² 15513 and 50 µg/mL[3][4]
Fleximer analogues of 8-aza-7-deazapurine nucleosides AntibacterialM. tuberculosis H37Rv20 and 40 µg/mL[3][4]
2′-deoxy-2′-β-fluoro-8-aza-7-deazapurine nucleosides AntiviralHepatitis B Virus (HBV)Significant activity[1]
8-Aza-7-deazapurine-2,6-diamine and its riboside Purine Nucleoside Antagonists-Potent antagonists[1]

Application in Oligonucleotide Synthesis and Properties

A significant application of this compound and its derivatives is their incorporation into oligonucleotides. The modified nucleoside alters the properties of the resulting DNA or RNA strands, particularly their thermal stability and base-pairing dynamics.

The introduction of 7-halogeno substituents into 8-aza-7-deazapurine nucleosides within oligonucleotides has been shown to significantly increase the thermal stability of DNA duplexes.[1] This stabilizing effect is a key feature that makes these analogs useful as tools in molecular biology and for the development of therapeutic oligonucleotides. However, it has also been observed that bulky 7-bromo substituents can disrupt the formation of higher-order structures, such as G-quadruplexes, that can be formed by some guanine-rich sequences.[5][6]

Oligo_Incorporation cluster_building_block Modified Nucleoside cluster_synthesis Process cluster_product Resulting Oligonucleotide cluster_properties Altered Properties bromo_guanosine This compound (or its phosphoramidite) oligo_synthesis Oligonucleotide Synthesis bromo_guanosine->oligo_synthesis Incorporated into modified_oligo Oligonucleotide containing 8-Aza-7-bromo-7-deazaguanine oligo_synthesis->modified_oligo Produces stability Increased Duplex Thermal Stability modified_oligo->stability Leads to structure Disruption of Higher-Order Structures (e.g., G-quadruplexes) modified_oligo->structure Can lead to

Caption: Incorporation of this compound into oligonucleotides.

Conclusion

References

Spectroscopic Profile of 8-Aza-7-bromo-7-deazaguanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Aza-7-bromo-7-deazaguanosine and its derivatives. 8-Aza-7-deazapurine nucleosides are a class of compounds with significant potential in various therapeutic areas, including as antibacterial and anticancer agents, due to their ability to mimic natural purines and interact with biological systems.[1][2][3][4] Understanding their spectroscopic characteristics is fundamental for their identification, characterization, and the elucidation of their mechanisms of action.

UV-Vis Absorption Spectroscopy

The electronic absorption properties of 8-aza-7-deazapurine nucleosides are sensitive to substitution on the purine (B94841) ring system and the pH of the medium. The UV-Vis spectra provide valuable information for identifying these compounds and studying their interactions.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε/dm³mol⁻¹cm⁻¹)Reference
7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine (protected)MeOH238, 32220,700; 32,000[5]
7-bromo-8-aza-7-deazaguanosine analogue 4MeOH225, 275Not Reported[2]
6-amino-3-iodo-1,5-dihydro-1-(β-d-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-oneMeOH220, 232, 256Not Reported[2]
Flexible 8-aza-7-deazapurine nucleoside derivatives-251-310Not Reported[1]

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining UV-Vis spectra of these compounds involves the following steps:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727), ethanol, or a buffered aqueous solution). The concentration is typically in the micromolar range to ensure the absorbance values fall within the linear range of the spectrophotometer (usually below 1.5).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: The sample is placed in a quartz cuvette with a defined path length (typically 1 cm). The solvent used to prepare the sample is used as a blank to zero the instrument. The absorption spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of 8-aza-7-deazapurine nucleosides.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_application Application Studies start Starting Materials (e.g., Pyrazolo[3,4-d]pyrimidine) glycosylation Glycosylation start->glycosylation halogenation Halogenation (e.g., Bromination) glycosylation->halogenation protection Protection/Deprotection Steps halogenation->protection purification Purification (e.g., Chromatography) protection->purification uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MALDI-TOF) purification->ms fluorescence Fluorescence Spectroscopy purification->fluorescence structural_studies Structural Biology (e.g., Incorporation into Oligonucleotides) ms->structural_studies biological_assay Biological Assays (e.g., Antibacterial, Anticancer) fluorescence->biological_assay

Caption: General workflow from synthesis to analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques like HMBC are crucial for assigning the site of glycosylation.[2][3][6]

¹H-NMR Data for a Protected 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine Derivative [5]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2.26, 2.74m-H₂-C(2')
3.23–3.83m-N(CH₃)₂, H₂-C(5')
3.81m-H-C(4')
4.41m-H-C(3')
4.77t5.6HO-C(5')
5.31d4.6HO-C(3')
6.45't'6.3H-C(1')
7.27–7.44m-Aromatic H
8.87s-N=CH

Solvent: DMSO-d₆

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is performed to obtain the ¹H spectrum.

    • ¹³C NMR: A proton-decoupled carbon experiment is run to obtain the ¹³C spectrum.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons, between protons and carbons, and long-range correlations, which are essential for unambiguous structural assignment.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, multiplicities, coupling constants, and integrations of the signals are then analyzed to elucidate the molecular structure.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its derivatives, confirming their identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized. The ions are then accelerated into the TOF mass analyzer, and their mass-to-charge ratios (m/z) are measured based on their flight time.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high-resolution data allows for the calculation of the elemental composition, which is compared with the theoretical value for the expected structure.

Fluorescence Spectroscopy

The fluorescence properties of 8-aza-7-deazapurine nucleosides can be exploited for various applications, including the development of fluorescent probes for biological systems.[7] The fluorescence of 8-azaguanosine at neutral pH has been attributed to its anionic species.[8] While some pyrazolo-fused deazapurine ribonucleosides are reported to be weakly fluorescent, the introduction of certain substituents can enhance their emissive properties.[9]

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: A very dilute solution of the compound is prepared in a suitable solvent in a quartz cuvette to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer is used for the measurements.

  • Measurement:

    • An excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

    • An emission spectrum is recorded by exciting the sample at a fixed wavelength (usually the λmax from the absorption spectrum) and scanning the emission wavelengths.

  • Data Analysis: The excitation and emission maxima are determined. The fluorescence quantum yield can be calculated relative to a known standard.

Potential Biological Interactions and Signaling Pathways

8-Aza-7-deazapurine nucleosides exert their biological effects through various mechanisms, often by mimicking natural purines and interfering with metabolic pathways or nucleic acid functions. Their potential applications as antibacterial and anticancer agents stem from their ability to be recognized by and inhibit key enzymes or be incorporated into DNA or RNA, leading to disruption of cellular processes.

G Potential Biological Mechanisms of 8-Aza-7-deazapurine Nucleosides cluster_cellular_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes compound This compound uptake Nucleoside Transporters compound->uptake phosphorylation Phosphorylation by Kinases uptake->phosphorylation triphosphate Triphosphate Analogue phosphorylation->triphosphate enzyme_inhibition Enzyme Inhibition (e.g., Polymerases, Kinases) triphosphate->enzyme_inhibition nucleic_acid Incorporation into DNA/RNA triphosphate->nucleic_acid apoptosis Apoptosis / Cell Cycle Arrest enzyme_inhibition->apoptosis disruption Disruption of Nucleic Acid Function nucleic_acid->disruption disruption->apoptosis

Caption: Potential mechanisms of biological action.

The diverse biological activities of 8-aza-7-deazapurine nucleosides, including their potential to induce mitochondrial membrane potential collapse in parasites, highlight their promise as therapeutic leads.[9] Further investigation into their structure-activity relationships, facilitated by detailed spectroscopic characterization, is crucial for the development of novel drugs.

References

The Diverse Biological Landscape of 8-Aza-7-Deazapurine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deazapurine derivatives, a class of nucleoside analogs where the C8 and N7 atoms of the purine (B94841) ring are interchanged, represent a promising scaffold in the quest for novel therapeutic agents. This structural modification significantly alters the electronic and steric properties of the purine base, leading to a diverse range of biological activities.[1] These compounds have garnered considerable attention for their potential as anticancer, antiviral, and antibacterial agents. Their mechanism of action often involves mimicking natural purine nucleosides, thereby interfering with essential cellular processes such as nucleic acid synthesis and signal transduction. This technical guide provides an in-depth overview of the biological activity of 8-aza-7-deazapurine derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating relevant cellular pathways.

Synthesis of 8-Aza-7-Deazapurine Derivatives

The synthesis of 8-aza-7-deazapurine nucleosides can be broadly categorized into two main approaches: chemical synthesis and chemoenzymatic methods.

Chemical Synthesis: A common chemical approach involves the glycosylation of a suitable 8-aza-7-deazapurine heterocyclic base with a protected ribose or deoxyribose derivative.[2] For instance, 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its halogenated analogs can be glycosylated with protected ribofuranose or 2'-deoxyribofuranose under various conditions to yield N9- and N8-glycosylated products.[2] Subsequent deprotection and functional group manipulations, such as converting a methoxy (B1213986) group to an amino or oxo group, provide a diverse range of final compounds.[2]

Chemoenzymatic Synthesis: This approach utilizes enzymes, such as purine nucleoside phosphorylase (PNP), to catalyze the transglycosylation reaction between a modified heterocyclic base and a sugar donor like uridine (B1682114) or 2'-deoxyuridine.[1][3] Chemoenzymatic methods often offer advantages in terms of stereo- and regioselectivity, yielding predominantly the desired β-anomer.[3] For "fleximer" analogues, where the purine ring is synthetically split into its pyrazole (B372694) and pyrimidine (B1678525) components, enzymatic synthesis has been shown to be particularly effective, especially for 2'-deoxyribonucleosides where chemical synthesis can lead to anomeric mixtures.[1]

Biological Activities

8-Aza-7-deazapurine derivatives have demonstrated a broad spectrum of biological activities, which are summarized in the following sections.

Anticancer Activity

Several 8-aza-7-deazapurine derivatives have exhibited significant cytotoxic effects against various cancer cell lines. Their anticancer potential is a key area of ongoing research.

Compound/DerivativeCell LineIC50 (µM)Reference
6-(1H-pyrazol-4-yl)-1H-indazoleNeuroblastoma, Glioma, Leukemia4 - 14[4]

Note: Further quantitative data on the anticancer activity of a broader range of 8-aza-7-deazapurine derivatives is an active area of investigation.

Antiviral Activity

The structural similarity of 8-aza-7-deazapurine nucleosides to natural purine nucleosides makes them potent inhibitors of viral replication.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
(R)-8-aza-PMPGHIV-1, HIV-2MT-40.012[5]

Note: The antiviral activity of these compounds is often evaluated by their ability to protect host cells from the cytopathic effects of the virus.

Antibacterial Activity

Recent studies have highlighted the potential of 8-aza-7-deazapurine derivatives as antibacterial agents, particularly against mycobacteria.

Compound/DerivativeBacteriaMIC99 (µg/mL)Reference
1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole (9)M. smegmatis mc2 15513[1]
1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole (19)M. smegmatis mc2 15550[1]
1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole (6)M. tuberculosis H37Rv20[1]
4-(4-aminopyridin-3-yl)-1H-pyrazol (10)M. tuberculosis H37Rv40[1]

Mechanisms of Action

The biological effects of 8-aza-7-deazapurine derivatives are attributed to several mechanisms of action, primarily centered around their ability to act as antimetabolites.

  • Incorporation into Nucleic Acids: After cellular uptake, these nucleoside analogs can be phosphorylated to their triphosphate forms and subsequently incorporated into growing DNA or RNA chains by polymerases. This can lead to chain termination or altered nucleic acid function, ultimately inhibiting cell proliferation or viral replication.[4] 8-azaguanine, for example, is readily incorporated into ribonucleic acids.[6]

  • Enzyme Inhibition: 8-Aza-7-deazapurine derivatives can act as inhibitors of various enzymes involved in nucleoside metabolism and cellular signaling. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

  • Modulation of Signaling Pathways: Structurally related 7-deazapurine analogs, such as Toyocamycin and Tubercidin, have been shown to modulate specific cellular signaling pathways. Toyocamycin induces apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS) and activation of the p38 and ERK MAP kinase pathways.[7] Tubercidin can activate the RIG-I/NF-κB signaling pathway, leading to an antiviral response.[8] Sangivamycin, another related analog, is a potent inhibitor of protein kinase C (PKC).[9]

Below is a diagram illustrating a general workflow for screening the biological activity of 8-aza-7-deazapurine derivatives.

G General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 8-Aza-7-Deazapurine Derivatives purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Single Concentration) purification->primary_screening dose_response Dose-Response Assays (IC50/EC50/MIC Determination) primary_screening->dose_response selectivity Selectivity & Toxicity Assays dose_response->selectivity enzyme_assays Enzyme Inhibition Assays dose_response->enzyme_assays pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis nucleic_acid Nucleic Acid Incorporation dose_response->nucleic_acid

General workflow for biological activity screening.

The following diagram illustrates the signaling pathway of Toyocamycin-induced apoptosis in prostate cancer cells.

G Toyocamycin-Induced Apoptosis Signaling Pathway toyocamycin Toyocamycin ros ↑ Reactive Oxygen Species (ROS) toyocamycin->ros p38 ↑ p38 MAPK Activation ros->p38 erk ↑ ERK MAPK Activation ros->erk mitochondria Mitochondrial Dysfunction ros->mitochondria p38->ros + apoptosis Apoptosis p38->apoptosis erk->ros - erk->apoptosis mitochondria->apoptosis

Toyocamycin-induced apoptosis signaling pathway.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of the biological activity of 8-aza-7-deazapurine derivatives. Detailed methodologies for key assays are provided below.

MTT Assay for Anticancer Activity (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 8-Aza-7-deazapurine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent to dissolve formazan (B1609692) crystals

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 8-aza-7-deazapurine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[3]

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • 8-Aza-7-deazapurine derivative stock solution

  • Culture medium

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in culture medium.

  • Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Inoculation: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of the compound.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

  • Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[10][11][12]

Broth Microdilution Method for Antibacterial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • 8-Aza-7-deazapurine derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the compound in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5][13][14]

References

8-Aza-7-bromo-7-deazaguanosine: A Versatile Molecular Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. The strategic placement of a nitrogen atom at the 8-position and a bromine atom at the 7-position of the deazaguanine core results in a unique electronic and steric profile. This modification significantly alters the molecule's interaction with biological targets compared to its natural counterpart, guanosine. As a molecular scaffold, this compound offers a versatile platform for the development of novel therapeutic agents, with potential applications in antiviral, anticancer, and antibacterial therapies. This technical guide provides a comprehensive overview of its synthesis, biological activities, and experimental evaluation, serving as a resource for researchers in the field of drug discovery.

Chemical Properties and Synthesis

This compound is characterized by a pyrazolo[3,4-d]pyrimidine core linked to a ribofuranose sugar moiety. The bromine atom at the 7-position serves as a valuable synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy is the glycosylation of a pre-functionalized 8-aza-7-deazapurine base with a protected ribofuranose derivative. The 7-bromo substituent is often introduced on the heterocyclic base prior to glycosylation. An alternative approach involves the deamination of a 2,6-diamino-7-bromo-8-aza-7-deazapurine nucleoside precursor.

A 2,6-Diamino-7-bromo-8-aza-7-deazapurine nucleoside precursor B Deamination (e.g., NaNO2, Acetic Acid) A->B C This compound B->C cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound (as viral RNA mimic) TLR7 TLR7 A->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB IRF7 IRF7 IKK_complex->IRF7 Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines IFN Type I Interferon Genes IRF7->IFN Antiviral_State Antiviral_State IFN->Antiviral_State Establishment of Antiviral State cluster_extracellular Extracellular cluster_intracellular Intracellular Drug This compound Drug_in This compound Drug->Drug_in Cellular Uptake Mono_P Monophosphate Drug_in->Mono_P Kinase Di_P Diphosphate Mono_P->Di_P Kinase Tri_P Triphosphate (Active Form) Di_P->Tri_P Kinase DNA_RNA DNA/RNA Incorporation Tri_P->DNA_RNA Polymerase Apoptosis Apoptosis DNA_RNA->Apoptosis Chain Termination/ Dysfunction A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Technical Guide: 8-Aza-7-bromo-7-deazaguanosine (CAS 96555-37-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog with significant potential in biomedical research and drug development.[1] As a modified guanosine, it serves as a valuable tool for investigating cellular processes involving nucleic acids and as a scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, biological activities, and experimental applications.

Chemical and Physical Properties

This compound is classified as a pyrazolo[3,4-d]pyrimidine nucleoside. The presence of a bromine atom at the 7-position and a nitrogen atom at the 8-position of the purine ring system distinguishes it from the natural nucleoside guanosine. These modifications significantly influence its chemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 96555-37-2[2]
Molecular Formula C₁₀H₁₂BrN₅O₅[2]
Molecular Weight 362.14 g/mol [1]
IUPAC Name 6-Amino-3-bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF. Limited solubility in water and ethanol.
Storage Recommended storage at -20°C for long-term stability.[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Spectra are available in the literature, confirming the structure.[3]
¹³C NMR Spectral data has been reported, consistent with the proposed structure.[3][4]
Mass Spectrometry High-resolution mass spectrometry data confirms the elemental composition.[5][6]
UV Spectroscopy UV spectral data is available and has been used to characterize the compound and its derivatives.[3]

Synthesis and Manufacturing

The synthesis of this compound has been described in the scientific literature. A common approach involves the glycosylation of a protected 8-aza-7-bromo-7-deazaguanine base with a suitable ribose derivative.[3]

A representative synthetic scheme is outlined below:

G cluster_0 Synthesis of this compound start Protected 8-aza-7-bromo-7-deazaguanine glycosylation Glycosylation (e.g., Lewis Acid Catalyst) start->glycosylation ribose Protected Ribose Derivative ribose->glycosylation deprotection Deprotection (e.g., Ammonolysis) glycosylation->deprotection final_product This compound deprotection->final_product

A simplified workflow for the synthesis of this compound.

A detailed experimental protocol for a similar compound's synthesis involves dissolving the protected purine base and the protected ribose in a dry solvent, followed by the addition of a glycosylation promoter. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction is quenched, and the product is purified by column chromatography. The protecting groups are then removed under appropriate conditions to yield the final product.[3]

Biological Activity and Mechanism of Action

This compound is recognized as a purine nucleoside analog with potential antitumor activity.[1] Its mechanism of action is believed to be similar to other compounds in this class, primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1]

Upon cellular uptake, this compound is likely phosphorylated to its triphosphate form by cellular kinases. This triphosphate analog can then be incorporated into growing DNA chains by DNA polymerases. The presence of the modified base can disrupt the normal DNA structure and function, leading to the activation of DNA damage response pathways and ultimately, programmed cell death (apoptosis).

G cluster_pathway Generalized Signaling Pathway for Purine Nucleoside Analog-Induced Apoptosis Compound 8-Aza-7-bromo-7- deazaguanosine Uptake Cellular Uptake Compound->Uptake Phosphorylation Phosphorylation (Kinases) Uptake->Phosphorylation Triphosphate Triphosphate Analog Phosphorylation->Triphosphate DNA_Incorporation Incorporation into DNA Triphosphate->DNA_Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Proposed mechanism of action for this compound.

Applications in Research and Drug Development

The primary application of this compound is in the field of nucleic acid research, particularly in the synthesis of modified oligonucleotides.[7][8] The introduction of this analog into DNA or RNA sequences can be used to study:

  • DNA and RNA structure and stability: The bromo and aza substitutions can alter the duplex stability and conformation.[7][8]

  • Enzyme-substrate interactions: Modified oligonucleotides can be used to probe the active sites of DNA and RNA processing enzymes.

  • Development of therapeutic oligonucleotides: Antisense oligonucleotides and siRNAs containing this analog may exhibit enhanced properties such as increased nuclease resistance or improved binding affinity.

In the context of drug development, this compound serves as a lead compound for the design of novel anticancer and antiviral agents.[3] Its ability to interfere with DNA synthesis makes it a candidate for therapies targeting rapidly proliferating cells.

Experimental Protocols

General Protocol for Incorporation into Oligonucleotides

The synthesis of oligonucleotides containing this compound is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry.

G cluster_workflow Oligonucleotide Synthesis Workflow Phosphoramidite Prepare this compound Phosphoramidite Synthesizer Automated DNA/RNA Synthesizer Phosphoramidite->Synthesizer Coupling Coupling Cycle Synthesizer->Coupling Cleavage Cleavage from Solid Support Coupling->Cleavage Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Workflow for incorporating the modified nucleoside into oligonucleotides.

Methodology:

  • Phosphoramidite Synthesis: The 5'-hydroxyl group of this compound is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to generate the phosphoramidite building block.[7]

  • Solid-Phase Synthesis: The phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Generalized Apoptosis Induction Assay

To assess the pro-apoptotic activity of this compound, a cell-based assay can be employed.

Materials:

  • Cancer cell line (e.g., a lymphoid malignancy cell line)

  • This compound

  • Cell culture medium and supplements

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Culture: Plate the cancer cells in a suitable multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic nucleoside analog with established applications in nucleic acid chemistry and potential as a lead compound in drug discovery. Its ability to be incorporated into oligonucleotides provides a powerful tool for studying DNA and RNA biology. Furthermore, its pro-apoptotic properties in cancer cells warrant further investigation for the development of novel chemotherapeutic agents. This guide serves as a foundational resource for researchers and scientists working with this compound.

References

In-depth Technical Guide: The Compound C10H12BrN5O5

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the molecular formula C10H12BrN5O5 have revealed that it does not correspond to a widely recognized or publicly documented chemical compound. Extensive searches of prominent chemical databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific named entity associated with this formula. This suggests that C10H12BrN5O5 may represent one of the following:

  • A novel or proprietary compound currently under investigation within a private research and development setting.

  • An intermediate product in a multi-step chemical synthesis, not typically isolated or characterized as a final product.

  • A compound designated by an internal code or non-standard nomenclature that is not publicly available.

  • A potential typographical error in the molecular formula provided.

Without a definitive identification of the chemical structure and its corresponding established name or registry number, a comprehensive technical guide on its applications, biological activities, and experimental protocols cannot be compiled from the public domain.

To proceed with the creation of the requested in-depth guide, additional identifying information is crucial . Researchers, scientists, and drug development professionals in possession of data pertaining to this molecular formula are encouraged to provide further details, such as:

  • Chemical Name(s): The systematic (IUPAC) or common name of the compound.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Internal Compound Identifier: Any internal project or compound code used for its identification.

  • Source of the Compound: Information regarding the origin of the molecule, such as a publication, patent, or supplier.

Upon receiving specific identifiers for C10H12BrN5O5, a thorough literature and data search can be conducted to assemble the required technical whitepaper, including quantitative data tables, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Methodological & Application

Application Notes and Protocols: Incorporation of 8-Aza-7-bromo-7-deazaguanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside analog that offers unique properties when incorporated into oligonucleotides. The replacement of the N7 atom of guanine (B1146940) with a carbon atom and the introduction of a nitrogen atom at position 8, along with a bromine atom at position 7, significantly alters the electronic and steric characteristics of the nucleobase. These modifications can lead to changes in hydrogen bonding patterns, duplex stability, and resistance to enzymatic degradation, making it a valuable tool for various research and drug development applications. This document provides detailed protocols for the synthesis of the phosphoramidite (B1245037) of this compound and its incorporation into oligonucleotides using automated solid-phase synthesis.

Key Applications

Oligonucleotides incorporating this compound can be utilized in a variety of applications, including:

  • Antisense Technology: Modified oligonucleotides can exhibit enhanced binding affinity and nuclease resistance, improving their therapeutic potential.

  • Molecular Probes: The unique properties of the modified base can be exploited for the development of specific probes for diagnostics and molecular biology research. The bromine atom provides a site for further functionalization, for instance, via Sonogashashira cross-coupling reactions[1].

  • Structural Biology: Studying the impact of this modification on DNA and RNA structure can provide insights into nucleic acid recognition and function. Introduction of 7-substituents into 8-aza-7-deazapurine nucleosides has been shown to stabilize oligonucleotide duplexes[2].

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

The successful incorporation of this compound into oligonucleotides begins with the synthesis of its phosphoramidite derivative. This protocol outlines the key steps, starting from the precursor 7-bromo-8-aza-7-deazapurin-2,6-diamine 2'-deoxyribonucleoside[2].

Materials:

  • 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside

  • Acetic acid

  • Sodium nitrite (B80452)

  • 25% aqueous ammonia (B1221849)

  • Serdolit AD-4 resin

  • Isopropyl alcohol (PrOH)

  • 4,4′-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of 4-Amino-3-bromo-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]-pyrimidin-6-one:

    • Suspend 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside in a mixture of water and acetic acid.

    • Add a solution of sodium nitrite in water dropwise at 60°C with stirring.

    • After 10 minutes, adjust the pH of the solution to 8 with 25% aqueous ammonia[2].

    • Purify the crude product using a Serdolit AD-4 column, eluting with a water/isopropyl alcohol mixture[2].

    • Evaporate the solvent to yield the product as a powder.

  • 5'-O-DMT Protection:

    • Dissolve the product from the previous step in anhydrous pyridine.

    • Add 4,4′-dimethoxytrityl chloride (DMT-Cl) portion-wise at room temperature and stir overnight.

    • Quench the reaction with methanol.

    • Evaporate the solvent and redissolve the residue in dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA) and cool the solution to 0°C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with methanol.

    • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to yield the final phosphoramidite.

G cluster_synthesis Phosphoramidite Synthesis Start Start Precursor 7-bromo-8-aza-7-deaza- 2,6-diaminopurine-d-riboside Start->Precursor Conversion Conversion to This compound Precursor->Conversion NaNO2, Acetic Acid DMT_Protection 5'-O-DMT Protection Conversion->DMT_Protection DMT-Cl, Pyridine Phosphitylation 3'-O-Phosphitylation DMT_Protection->Phosphitylation CEP-Cl, DIPEA Final_Product This compound Phosphoramidite Phosphitylation->Final_Product

Workflow for this compound Phosphoramidite Synthesis.
Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol describes the incorporation of the this compound phosphoramidite into a growing oligonucleotide chain on a solid support using a standard automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction[3].

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • This compound phosphoramidite solution.

  • Standard DNA synthesis phosphoramidites (dA, dC, dG, T).

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping solution A (acetic anhydride/lutidine/THF).

  • Capping solution B (N-methylimidazole/THF).

  • Oxidizer solution (iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

  • Anhydrous acetonitrile.

Procedure (Automated Synthesis Cycle):

  • Deblocking: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

G cluster_synthesis_cycle Oligonucleotide Synthesis Cycle Start_Cycle Start Cycle (Support-bound Nucleoside) Deblocking 1. Deblocking (DMT Removal) Start_Cycle->Deblocking Coupling 2. Coupling (Add Modified Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Next_Cycle Next Nucleotide or Cleavage & Deprotection Oxidation->Next_Cycle

Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Protocol 3: Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Materials:

  • Concentrated aqueous ammonia (25-32%).

  • Optional: Methylamine/ammonia (AMA) solution for faster deprotection.

Procedure:

  • Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. Add concentrated aqueous ammonia and incubate at room temperature for 1-2 hours or as recommended for the specific linker used.

  • Base Deprotection: After cleavage, continue the incubation in concentrated aqueous ammonia at an elevated temperature (e.g., 55-65°C) for 12-16 hours to remove the protecting groups from the nucleobases[2].

  • Evaporation: After deprotection, cool the vial and carefully evaporate the ammonia solution to dryness using a vacuum concentrator.

Protocol 4: Purification of the Modified Oligonucleotide

Purification is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying oligonucleotides.

Materials:

  • RP-18 HPLC column.

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in 95:5 acetonitrile/water.

  • Buffer B: Acetonitrile.

  • Detritylation solution: 2.5% dichloroacetic acid in dichloromethane.

Procedure:

  • RP-HPLC with DMT-on:

    • Resuspend the crude, deprotected oligonucleotide in Buffer A.

    • Inject the sample onto the RP-18 HPLC column.

    • Elute the oligonucleotide using a gradient of Buffer B in Buffer A. The full-length, DMT-on oligonucleotide will be retained longer than the failure sequences lacking the DMT group.

    • Collect the peak corresponding to the DMT-on product.

  • Detritylation:

    • Treat the collected fraction with the detritylation solution for 5 minutes at room temperature to remove the 5'-DMT group[2].

    • Quench the reaction and neutralize the acid.

  • Desalting:

    • Desalt the purified oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation, to remove salts from the purification buffers.

    • Lyophilize the final product to obtain a pure, dry powder.

Data Presentation

Thermal Melting Temperatures (Tm) of Oligonucleotide Duplexes

The incorporation of 8-Aza-7-deazaguanine derivatives can influence the thermal stability of DNA duplexes. The table below summarizes representative data on the change in melting temperature (ΔTm) upon substitution.

Oligonucleotide Sequence (5' to 3')Complementary Strand (3' to 5')Modification (X)Tm (°C)ΔTm per modification (°C)Reference
GCG TTA XTA ACGCGC AAT ATT TGC8-aza-7-deaza-G48.1-1.9[4]
GCG TTA XTA ACGCGC AAT ATT TGCG (unmodified)50.0N/A[4]
GCG TTA XTA ACGCGC AAT ATT TGC7-bromo-8-aza-7-deaza-G51.5+1.5[2]
GCG TTA XTA ACGCGC AAT ATT TGC7-iodo-8-aza-7-deaza-G52.3+2.3[2]

Note: Tm values are dependent on buffer and salt concentrations. The data presented here is for comparative purposes.

The data indicates that while the parent 8-aza-7-deazaguanosine can be slightly destabilizing, the 7-halogenated derivatives, including the 7-bromo modification, lead to an increase in duplex stability[2][4].

Characterization

The final purified oligonucleotide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To verify the correct molecular weight of the oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide solution.

Conclusion

The incorporation of this compound into oligonucleotides provides a powerful tool for modifying their properties for various applications in research and drug development. The protocols outlined in this document provide a comprehensive guide for the synthesis, incorporation, purification, and characterization of these modified oligonucleotides. The enhanced duplex stability conferred by the 7-bromo modification makes this an attractive analog for therapeutic and diagnostic development.

References

Phosphoramidite Synthesis of 8-Aza-7-bromo-7-deazaguanosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-Aza-7-bromo-7-deazaguanosine phosphoramidite (B1245037), a crucial building block for the creation of modified oligonucleotides. 8-Aza-7-deazapurine nucleosides are of significant interest in drug development and biomedical research due to their ability to alter the biological properties of nucleic acids, offering potential therapeutic applications. The introduction of a bromine atom at the 7-position and the nitrogen at the 8-position can significantly influence the binding affinity, stability, and biological activity of oligonucleotides.

Overview of the Synthesis Strategy

The synthesis of this compound phosphoramidite involves a multi-step process. The general strategy begins with the synthesis of the modified nucleoside, this compound. This is followed by the protection of the exocyclic amino group and the 5'-hydroxyl group. The final key step is the phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite monomer, which can then be used in automated solid-phase oligonucleotide synthesis.

The overall workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials Step1 Synthesis of This compound Start->Step1 Step2 Protection of Exocyclic Amine Step1->Step2 Step3 5'-O-DMT Protection Step2->Step3 Step4 3'-O-Phosphitylation Step3->Step4 End Target Phosphoramidite Step4->End

Caption: General workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols

The following protocols are compiled based on established methodologies for the synthesis of related 8-aza-7-deazapurine nucleosides and their subsequent conversion to phosphoramidites.[1][2][3] Researchers should adapt these protocols based on their specific starting materials and laboratory conditions.

Synthesis of 4-Amino-3-bromo-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]-pyrimidin-6-one (this compound)

This protocol is adapted from the synthesis of similar compounds.[2]

Materials:

  • 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside

  • Acetic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Deionized water

  • 25% aqueous ammonia (B1221849) (NH₃)

  • Serdolit AD-4 resin or equivalent

  • Isopropanol

Procedure:

  • Suspend the 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside (e.g., 0.81 mmol) in a mixture of deionized water (15 ml) and acetic acid (15 ml).

  • Heat the suspension to 60°C with stirring.

  • Add a solution of sodium nitrite (e.g., 8.1 mmol in 2 ml of water) dropwise to the stirred suspension.

  • Maintain the reaction at 60°C for 10 minutes.

  • Cool the reaction mixture and adjust the pH to 8 using 25% aqueous ammonia.

  • Apply the crude product to a Serdolit AD-4 column.

  • Wash the column extensively with deionized water.

  • Elute the product with a 1:1 mixture of water and isopropanol.

  • Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield the title compound.

Reactant Product Yield (%) Reference
7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside4-Amino-3-bromo-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]-pyrimidin-6-oneNot specified[2]
Protection of the Exocyclic Amino Group and 5'-Hydroxyl Group

Standard protection strategies for nucleosides are employed here. The exocyclic amino group is typically protected with an isobutyryl (ibu) or a dimethylformamidine (dmf) group, and the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

Materials:

Procedure (Isobutyryl Protection):

  • Co-evaporate the dried this compound with anhydrous pyridine.

  • Dissolve the residue in anhydrous pyridine and cool to 0°C.

  • Slowly add isobutyryl chloride and stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with methanol (B129727) and evaporate the solvent.

  • Proceed to the 5'-O-DMT protection.

Procedure (5'-O-DMT Protection):

  • Dissolve the N-protected nucleoside in anhydrous pyridine.

  • Add DMT-Cl and a catalytic amount of DMAP.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with methanol and evaporate the solvent.

  • Purify the resulting 5'-O-DMT, N-protected nucleoside by silica gel column chromatography.

Starting Material Product Typical Yield (%)
This compound5'-O-DMT-N-isobutyryl-8-Aza-7-bromo-7-deazaguanosine70-85
Phosphitylation of the 3'-Hydroxyl Group

The final step is the phosphitylation to generate the phosphoramidite.

Materials:

  • 5'-O-DMT, N-protected this compound

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

  • Dissolve the dried 5'-O-DMT, N-protected nucleoside in anhydrous DCM under an argon or nitrogen atmosphere.

  • Add DIPEA to the solution.

  • Cool the mixture to 0°C and slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction at room temperature for 1-2 hours (monitored by TLC or ³¹P NMR).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by precipitation from a suitable solvent system (e.g., DCM into cold hexanes) to yield the final phosphoramidite as a white foam.

Starting Material Product Typical Yield (%)
5'-O-DMT-N-isobutyryl-8-Aza-7-bromo-7-deazaguanosine5'-O-DMT-N-isobutyryl-8-Aza-7-bromo-7-deazaguanosine-3'-CE-phosphoramidite80-95

Application in Oligonucleotide Synthesis

The synthesized this compound phosphoramidite can be utilized in standard automated solid-phase oligonucleotide synthesis protocols. The phosphoramidite chemistry cycle involves four main steps: deblocking, coupling, capping, and oxidation.[4]

Phosphoramidite_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add new phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next base Cleavage Cleavage and Deprotection Oxidation->Cleavage Start CPG Solid Support Start->Deblocking Oligo Purified Oligonucleotide Cleavage->Oligo

Caption: The standard phosphoramidite cycle for solid-phase oligonucleotide synthesis.

The incorporation of this compound can enhance the stability of oligonucleotide duplexes.[2] The modified oligonucleotides can be purified using standard techniques such as HPLC. The composition of the synthesized oligonucleotides should be verified by enzymatic hydrolysis followed by HPLC or by mass spectrometry.[5]

Conclusion

The synthesis of this compound phosphoramidite provides a valuable tool for researchers in drug development and molecular biology. The protocols outlined in this document, based on established chemical principles, offer a pathway to producing this modified nucleoside for incorporation into synthetic oligonucleotides. The resulting modified nucleic acids have the potential for a wide range of applications, from therapeutic agents to diagnostic probes. Careful execution of these synthetic steps and rigorous purification are essential for obtaining high-quality phosphoramidite ready for automated DNA/RNA synthesis.

References

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in PCR and DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified purine (B94841) nucleoside analog with potential applications in molecular biology, particularly in polymerase chain reaction (PCR) and DNA sequencing. Its unique chemical structure, featuring a nitrogen atom at position 8 and a bromine atom at position 7 of the purine ring, offers distinct properties compared to the canonical 2'-deoxyguanosine (B1662781) (dGTP). These modifications are designed to overcome challenges associated with G-rich and GC-rich DNA sequences, which are prone to forming stable secondary structures that can impede DNA polymerase activity.

The 7-deaza modification removes the nitrogen atom at position 7, which is involved in Hoogsteen base pairing, thereby reducing the formation of G-quadruplexes and other secondary structures. The 8-aza modification, which involves the substitution of a carbon atom for a nitrogen atom at position 8, can influence the electronic properties of the nucleobase and its interaction with DNA polymerase. Furthermore, the introduction of a bulky bromine atom at position 7 can enhance the thermal stability of the DNA duplex.

These application notes provide an overview of the potential uses of this compound triphosphate in PCR and DNA sequencing, along with generalized protocols that can serve as a starting point for optimization.

Principle of Action

The utility of this compound in PCR and sequencing is based on two primary principles:

  • Reduction of Secondary Structures: Similar to its well-characterized analog 7-deaza-dGTP, the absence of the N7 nitrogen in this compound disrupts Hoogsteen hydrogen bonding. This prevents the formation of stable secondary structures in G-rich and GC-rich templates, which are common in promoter regions and other regulatory elements. By minimizing these structures, the DNA polymerase can proceed more efficiently along the template, leading to improved yield and read-through in PCR and sequencing.

  • Increased Duplex Stability: The 8-aza modification and the presence of the 7-bromo substituent can increase the thermal stability (Tm) of the DNA duplex.[1] This enhanced stability can be advantageous in certain applications, such as improving the specificity of primer annealing or in the design of hybridization probes.

Data Presentation

Quantitative Data on Modified Nucleoside Analogs

The following table summarizes key quantitative data reported for 8-aza-7-deaza-guanosine and related analogs. Direct quantitative performance data for this compound in PCR and sequencing is limited in publicly available literature; therefore, data from closely related compounds are presented for comparative purposes.

Modified NucleosidePropertyObservationReference
8-Aza-7-deaza-2'-deoxyguanosineDuplex StabilityIncreases the stability of the duplex by about 1°C in Tm compared to an unmodified G:C base pair.[1]
7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosineDuplex StabilityInduces a significant duplex stabilization in both parallel and antiparallel stranded DNA.[2]
8-Halo-7-deaza-dGTPsEnzymatic IncorporationPoorly incorporated by both Klenow fragment (exo-) and human DNA polymerase β opposite dC or dA.[3]
7-Deaza-dGTPPCR EfficiencyCan fully replace dGTP in PCR, leading to a completely modified DNA fragment. Taq polymerase accepts 7-deaza-dGTP much better than 7-deaza-dATP or 7-deaza-dITP.[4]

Experimental Protocols

The following are generalized protocols for the use of this compound triphosphate (8-aza-7-Br-dGTP) in PCR and Sanger sequencing. These protocols are intended as a starting point and will likely require optimization for specific templates and applications.

Protocol 1: PCR with this compound Triphosphate

This protocol is designed for the amplification of GC-rich DNA templates that are difficult to amplify using standard PCR conditions.

Materials:

  • DNA template (1-100 ng)

  • Forward and reverse primers (10 µM each)

  • Thermostable DNA polymerase (e.g., Taq, Pfu, or a blend)

  • dNTP mix (10 mM each of dATP, dCTP, dTTP)

  • This compound triphosphate (10 mM)

  • Standard dGTP (10 mM)

  • PCR buffer (10x, with and without MgCl₂)

  • MgCl₂ solution (25 mM or 50 mM)

  • Nuclease-free water

Procedure:

  • Prepare a dNTP/8-aza-7-Br-dGTP Mix: It is recommended to use a mixture of dGTP and 8-aza-7-Br-dGTP, as complete substitution may inhibit some DNA polymerases. A starting ratio of 1:3 (dGTP:8-aza-7-Br-dGTP) is suggested. Prepare a 10 mM mix with:

    • dATP: 10 mM

    • dCTP: 10 mM

    • dTTP: 10 mM

    • dGTP: 2.5 mM

    • 8-aza-7-Br-dGTP: 7.5 mM

  • Set up the PCR Reaction: For a 50 µL reaction, assemble the following components on ice:

ComponentVolumeFinal Concentration
Nuclease-free waterto 50 µL-
10x PCR Buffer5 µL1x
dNTP/8-aza-7-Br-dGTP Mix (10 mM)1 µL200 µM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA TemplateX µL1-100 ng
MgCl₂ (25 mM)Y µL1.5-2.5 mM (optimize)
DNA PolymeraseZ µL1-2.5 units
  • Thermal Cycling: The following cycling conditions are a general guideline. The annealing temperature and extension time should be optimized for your specific primers and template.

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30-60 sec30-35
Annealing55-68°C30-60 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

Optimization Notes:

  • Ratio of 8-aza-7-Br-dGTP to dGTP: Test different ratios (e.g., 1:1, 1:3, 3:1) to find the optimal balance for your template and polymerase.

  • Magnesium Concentration: MgCl₂ concentration is critical and may need to be optimized (typically between 1.5 and 2.5 mM).

  • Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature.

  • DNA Polymerase: The efficiency of incorporation of modified nucleotides can vary significantly between different DNA polymerases. A high-fidelity proofreading polymerase may be less tolerant of modified bases.

Protocol 2: Sanger DNA Sequencing with this compound Triphosphate

This protocol is for cycle sequencing of templates with GC-rich regions that cause compressions or early termination in standard sequencing reactions.

Materials:

  • Purified PCR product or plasmid DNA (20-100 ng)

  • Sequencing primer (1 µM)

  • Cycle sequencing kit (e.g., BigDye™ Terminator)

  • This compound triphosphate (if not included in a specialized kit)

  • Sequencing buffer

Procedure:

  • Prepare Sequencing Reaction Mix: If using a standard sequencing kit, you may need to supplement it with 8-aza-7-Br-dGTP. The optimal concentration will need to be determined empirically. A starting point is to replace a portion of the dGTP in the sequencing mix with 8-aza-7-Br-dGTP. Some commercial sequencing kits for GC-rich templates already contain 7-deaza-dGTP, and 8-aza-7-Br-dGTP could potentially be used as a substitute or in combination.

  • Set up the Cycle Sequencing Reaction: For a 10 µL reaction:

ComponentVolume
Sequencing premix (with 8-aza-7-Br-dGTP)X µL
DNA TemplateY µL
Sequencing Primer1 µL
Nuclease-free waterto 10 µL
  • Cycle Sequencing:

StepTemperatureTimeCycles
Initial Denaturation96°C1 min1
Denaturation96°C10 sec25-30
Annealing50-60°C5 sec
Extension60°C4 min
Hold4°C
  • Post-Sequencing Cleanup: Remove unincorporated dye terminators using a standard cleanup protocol (e.g., ethanol/EDTA precipitation or spin column purification).

  • Capillary Electrophoresis: Resuspend the purified product in highly deionized formamide (B127407) and run on a capillary electrophoresis-based DNA sequencer.

Visualizations

Logical Workflow for Using this compound in PCR

PCR_Workflow cluster_Problem Challenge: GC-Rich Template cluster_Solution Solution cluster_Mechanism Mechanism of Action cluster_Outcome Outcome GC_Template GC-Rich DNA Template Secondary_Structure Forms Secondary Structures (e.g., G-quadruplexes) GC_Template->Secondary_Structure PCR_Inhibition Inhibits DNA Polymerase Secondary_Structure->PCR_Inhibition Modified_dNTP Incorporate This compound-TP PCR_Inhibition->Modified_dNTP Address with Disrupt_H_Bond Disrupts Hoogsteen Hydrogen Bonding Modified_dNTP->Disrupt_H_Bond Increase_Stability Increases Duplex Thermal Stability Modified_dNTP->Increase_Stability Improved_PCR Improved PCR Amplification - Higher Yield - Specificity Disrupt_H_Bond->Improved_PCR Increase_Stability->Improved_PCR

Caption: Logical workflow illustrating the use of this compound to overcome challenges in PCR.

Experimental Workflow for PCR Optimization

PCR_Optimization_Workflow Start Start: Difficult GC-Rich Template Prepare_Mix Prepare dNTP/8-aza-7-Br-dGTP Mix (e.g., 1:3 ratio dGTP:modified dGTP) Start->Prepare_Mix Setup_PCR Set up PCR Reactions Prepare_Mix->Setup_PCR Gradient_PCR Perform Gradient PCR to Optimize Annealing Temp. Setup_PCR->Gradient_PCR Analyze_Results1 Analyze Results (Agarose Gel Electrophoresis) Gradient_PCR->Analyze_Results1 Optimize_Ratio Optimize dGTP:8-aza-7-Br-dGTP Ratio Analyze_Results1->Optimize_Ratio If needed Optimize_Mg Optimize MgCl2 Concentration Optimize_Ratio->Optimize_Mg Analyze_Results2 Analyze Results Optimize_Mg->Analyze_Results2 Final_Protocol Final Optimized PCR Protocol Analyze_Results2->Final_Protocol

Caption: Step-by-step workflow for optimizing PCR conditions with this compound.

Signaling Pathway Analogy: Overcoming a Replication Block

Replication_Block_Pathway cluster_template DNA Template cluster_process Replication Process Template_Start 5' Start GC_Rich_Region GC-Rich Region Template_End 3' End Stalling Stalling / Dissociation GC_Rich_Region->Stalling Induces Readthrough Successful Read-through GC_Rich_Region->Readthrough Allows DNA_Polymerase DNA Polymerase DNA_Polymerase->GC_Rich_Region Encounters Incorporation Incorporation of 8-aza-7-Br-dGTP DNA_Polymerase->Incorporation Utilizes Stalling->DNA_Polymerase Inhibits Incorporation->GC_Rich_Region Resolves

Caption: Diagram illustrating how this compound helps overcome DNA polymerase stalling.

References

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic nucleoside analog belonging to the 7-deazapurine class of compounds. Nucleoside analogs are a cornerstone of antiviral therapy, often functioning by interfering with viral nucleic acid replication. The structural modifications in this compound, specifically the substitution of nitrogen at the 8th position and the presence of a bromine atom at the 7th position of the purine (B94841) ring, are designed to enhance its antiviral properties and metabolic stability. This document provides detailed protocols for evaluating the antiviral efficacy of this compound using standard in vitro assays.

Mechanism of Action

The antiviral mechanism of 7-deazapurine nucleosides is often multifaceted. While the precise mechanism of this compound is yet to be fully elucidated, related compounds are known to exert their antiviral effects through several pathways:

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): After intracellular phosphorylation to its triphosphate form, the analog can act as a competitive inhibitor or a chain terminator during viral RNA synthesis.[1]

  • Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: Some nucleoside analogs inhibit SAH hydrolase, leading to an accumulation of SAH, which in turn inhibits viral methyltransferases crucial for capping viral mRNA.[2]

  • Induction of the Interferon Pathway: Certain 7-deazaguanosine (B17050) analogs have been shown to induce the production of interferon, a key component of the innate immune response to viral infections.

Summary of Antiviral Activity

While specific antiviral data for this compound is limited in publicly available literature, extensive research on related 7-deazapurine and 8-aza-7-deazapurine nucleosides has demonstrated broad-spectrum activity against a range of RNA viruses, including Flaviviruses (like Dengue and Zika virus), Coronaviruses, and Hepatitis C virus.[2][3][4] The data presented below for analogous compounds provides a strong rationale for evaluating this compound against these and other emerging viral threats.

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity of selected 8-aza-7-deazapurine derivatives and related nucleoside analogs against various viruses. This data is intended to serve as a reference for the expected potency and therapeutic window of this class of compounds.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
8-aza Fluoroneplanocin derivative (3a)SARS-CoV-2Vero12.2>100>8.2[2]
8-aza Fluoroneplanocin derivative (3a)Dengue virusVero37.4>100>2.7[2]
7-vinyl-7-deaza-adenine nucleosideHepatitis C virusHuh-7<10 (EC90 = 7.6)>10-[3]
4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosineHepatitis B virusHepG2~0.026~56~2154[5]

Note: EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data for this compound is not available in the cited literature; the table presents data for structurally related compounds to indicate the potential activity of this chemical class.

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells, which is a crucial parameter for evaluating the therapeutic index of a potential antiviral drug. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[6]

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero, Huh-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the wells. Include wells with medium only (cell control) and wells with the highest concentration of the solvent used (solvent control).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[7]

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock with a known titer

  • Serum-free medium

  • This compound

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Seed plates with host cells to achieve a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. In parallel, dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C. As a control, mix the virus with medium alone.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the overlay medium.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with the crystal violet solution.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.[8][9]

Materials:

  • Confluent monolayer of susceptible host cells in 24- or 48-well plates

  • Virus stock

  • This compound

  • Complete cell culture medium

  • 96-well plates for virus titration

Procedure:

  • Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound. Include a virus control (no compound).

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant (and/or cell lysates) which contains the progeny virus.

  • Virus Titration: Determine the titer of the harvested virus from each well by performing a serial 10-fold dilution and titrating it on fresh cell monolayers in a 96-well plate using a standard method such as the TCID50 (50% tissue culture infective dose) assay or a plaque assay.

  • Data Analysis: Calculate the reduction in virus titer (in log10 PFU/mL or log10 TCID50/mL) for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50% (or 1-log).

Visualizations

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_cell Host Cell Compound 8-Aza-7-bromo- 7-deazaguanosine Triphosphate 8-Aza-7-bromo- 7-deazaguanosine Triphosphate Compound->Triphosphate Phosphorylation SAH_Hydrolase SAH Hydrolase Compound->SAH_Hydrolase Inhibition Interferon Interferon Production Compound->Interferon Induction RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Triphosphate->RdRp Inhibition Replication Viral RNA Replication SAH S-adenosyl- homocysteine (SAH) Methylation Viral mRNA Capping (Methylation) Antiviral_State Antiviral State Interferon->Antiviral_State Virus Virus

Caption: Proposed antiviral mechanisms of this compound.

Experimental Workflow for Plaque Reduction Assay

Plaque_Reduction_Workflow A 1. Seed cells in multi-well plates B 2. Prepare serial dilutions of This compound A->B C 3. Pre-incubate virus with compound dilutions B->C D 4. Inoculate cell monolayers C->D E 5. Adsorption period (1-2h) D->E F 6. Remove inoculum and add semi-solid overlay E->F G 7. Incubate for plaque formation (2-10 days) F->G H 8. Fix and stain cells G->H I 9. Count plaques and calculate EC50 H->I

Caption: Workflow for the plaque reduction assay.

Experimental Workflow for Virus Yield Reduction Assay

Virus_Yield_Reduction_Workflow A 1. Seed cells in multi-well plates B 2. Infect cells with virus in the presence of compound dilutions A->B C 3. Incubate for one viral replication cycle (24-72h) B->C D 4. Harvest supernatant containing progeny virus C->D E 5. Perform serial dilutions of harvested virus D->E F 6. Titrate virus on fresh cell monolayers (Plaque or TCID50 assay) E->F G 7. Determine virus titer for each compound concentration F->G H 8. Calculate virus yield reduction and EC50 G->H

Caption: Workflow for the virus yield reduction assay.

References

Application Notes and Protocols for Anticancer Screening of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog. This class of compounds is of significant interest in oncology research due to their potential to act as antimetabolites. By mimicking naturally occurring purines, these analogs can interfere with the synthesis of nucleic acids (DNA and RNA) and disrupt cellular metabolism, preferentially affecting rapidly proliferating cancer cells. The primary anticancer mechanisms attributed to purine nucleoside analogs include the inhibition of DNA synthesis and the induction of programmed cell death, known as apoptosis.[1] These application notes provide a comprehensive overview of the screening protocols to evaluate the anticancer potential of this compound.

Chemical Properties

PropertyValue
Chemical Formula C₁₀H₁₂BrN₅O₅
Molecular Weight 362.14 g/mol
CAS Number 96555-37-2

Postulated Mechanism of Action

As a purine analog, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism upon intracellular phosphorylation. The activated form can be incorporated into growing DNA and RNA chains, leading to chain termination and dysfunction. Furthermore, it may inhibit key enzymes involved in de novo purine biosynthesis, depleting the pool of natural nucleotides essential for cell proliferation. These events are expected to trigger cellular stress pathways, culminating in the activation of the intrinsic apoptotic cascade.

Experimental Protocols

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity involves determining the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of 8-Aza-7-deazaguanosine Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative 1A549>100
Derivative 2HeLa>100
Derivative 3MCF-77.68
Derivative 4A549>100
Derivative 5HeLa>100
DNA Synthesis Inhibition Assay

To investigate the effect of this compound on DNA replication, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution.

  • Antibody Incubation: Add a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Reaction and Detection: Add a TMB substrate and measure the colorimetric signal using a microplate reader at 450 nm.

  • Data Analysis: A decrease in absorbance compared to the control indicates inhibition of DNA synthesis.

Apoptosis Induction Assays

To confirm that cytotoxicity is mediated by apoptosis, several assays can be conducted.

3.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

3.2. Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with this compound, then lyse the cells.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., containing the DEVD sequence).

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

3.3. DNA Fragmentation Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol: DNA Laddering Assay

  • DNA Extraction: Extract genomic DNA from treated and untreated cells.

  • Agarose (B213101) Gel Electrophoresis: Run the DNA samples on an agarose gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

3.4. Western Blot Analysis of Apoptosis-Related Proteins

To investigate the molecular mechanism of apoptosis, the expression levels of key regulatory proteins can be examined.

Protocol: Western Blot for Bcl-2 and Bax

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the Bax/Bcl-2 ratio. An increase in this ratio is indicative of apoptosis.

Visualizations

G cluster_0 Experimental Workflow A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Treatment with This compound A->B C Cytotoxicity Assay (MTT) B->C D DNA Synthesis Assay (BrdU) B->D E Apoptosis Assays B->E F IC50 Determination C->F G Mechanism of Action Studies D->G E->G

Caption: General workflow for in vitro anticancer screening.

G cluster_1 Postulated Apoptotic Signaling Pathway cluster_2 Cellular Uptake and Activation cluster_3 Induction of Apoptosis A This compound (Extracellular) B Intracellular Transport A->B C Phosphorylation (Active Form) B->C D Incorporation into DNA/RNA & Inhibition of Purine Synthesis C->D E DNA Damage & Metabolic Stress D->E F Increased Bax/Bcl-2 Ratio E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase-9 Activation H->I J Caspase-3/7 Activation I->J K Apoptosis J->K

Caption: Hypothesized intrinsic apoptotic pathway.

References

Application Note: HPLC Analysis of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic nucleoside analog with potential applications in biomedical research and drug development. As a derivative of guanosine, it belongs to the class of 7-deaza-8-aza-purine nucleosides.[1] The incorporation of a bromine atom at the 7-position and a nitrogen atom at the 8-position of the purine (B94841) ring system can significantly alter its biological properties, including base pairing and susceptibility to enzymatic cleavage.[2][3] Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with a mixture of an aqueous buffer and an organic solvent allows for the efficient separation of the target compound from potential impurities and degradation products. This stability-indicating method is designed to be specific, accurate, and precise, making it suitable for routine analysis in research and quality control settings.[4]

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent[5]
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 6.0 with formic acid
Mobile Phase B Acetonitrile[6]
Gradient Program See Table 2
Flow Rate 0.3 mL/min[5]
Column Temperature 40°C[5]
Detection UV at 260 nm
Injection Volume 5 µL
Run Time 25 minutes

Table 2: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.07030
18.0595
20.0595
20.1982
25.0982
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in deionized water to make a 10 mM solution. Adjust the pH to 6.0 with formic acid. Filter through a 0.22 µm membrane filter before use.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (98% A, 2% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of bulk drug substance, dissolve the sample in the diluent (50:50 methanol/water) to achieve a final concentration within the calibration range. For samples from biological matrices or formulations, appropriate extraction and clean-up procedures may be required.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis of this compound using the described method.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 5000
Retention Time (RT) Approx. 9.5 min9.5 ± 0.2 min

Table 4: Method Validation Summary

ParameterSpecificationResult
Linearity (µg/mL) 1 - 100Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:11.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 3.0%Intraday: 0.8%, Interday: 1.5%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution in 50:50 MeOH/H2O) HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLCSeparation StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->HPLCSeparation MobilePhasePrep Mobile Phase Preparation (A: 10mM NH4Ac, pH 6.0 B: Acetonitrile) MobilePhasePrep->HPLCSeparation UV_Detection UV Detection (260 nm) HPLCSeparation->UV_Detection Eluent Chromatogram Chromatogram Generation UV_Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation

The following diagram outlines the key parameters evaluated during the validation of the analytical method.

Method_Validation MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->LOD Linearity->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a relevant concentration range. It is suitable for the purity assessment of the bulk drug substance and can be adapted for the analysis of the compound in various research and development stages.

References

Application Note: NMR Spectroscopic Characterization of 8-Aza-7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Aza-7-deazapurine nucleosides, analogs of natural purines where the C8 and N7 atoms are interchanged, represent a class of compounds with significant therapeutic potential. They have demonstrated a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2] A notable example is allopurinol, a drug used in the treatment of gout.[1] The structural similarity of these analogs to endogenous purines allows them to function as substrates for various enzymes, making them valuable tools in biochemical studies and drug design.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these nucleosides. It is crucial for confirming the identity of synthesized compounds, determining the point of glycosylation (e.g., distinguishing between N8 and N9 isomers), and establishing the anomeric configuration of the sugar moiety.[1][3] This note provides detailed protocols and data interpretation guidelines for characterizing 8-aza-7-deazapurine nucleosides using a suite of NMR experiments.

Key NMR Techniques for Structural Elucidation

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically required for complete structural assignment.

  • ¹H NMR: Provides information about the chemical environment of protons. Key signals include those from the aromatic base, the anomeric proton (H-1'), and the other sugar protons. Coupling constants (J-values) between sugar protons help determine their relative stereochemistry.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the base and sugar carbons are characteristic of the nucleoside structure.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds).[4] It is invaluable for tracing the proton connectivity within the sugar ring, starting from the anomeric proton.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[5][6] This experiment allows for the definitive assignment of carbon signals based on previously assigned proton resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[4][6] This is the most critical experiment for identifying the site of glycosylation by observing the long-range correlation between the anomeric proton (H-1') and the carbons of the heterocyclic base.[1][3]

Experimental Protocols & Workflow

A systematic approach is essential for the efficient and accurate characterization of 8-aza-7-deazapurine nucleosides.

G General Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation A Dissolve 5-10 mg of Nucleoside in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6, CD3OD) B Acquire 1D ¹H Spectrum A->B Load Sample C Acquire 1D ¹³C Spectrum G Assign Sugar Protons using ¹H & COSY B->G D Acquire 2D COSY E Acquire 2D HSQC D->G F Acquire 2D HMBC H Assign Sugar Carbons using HSQC E->H J Confirm Glycosylation Site using HMBC (H-1' to Base Carbons) F->J G->H I Assign Base Protons & Carbons H->I I->J K Final Structure Elucidation J->K

Caption: General workflow for NMR characterization.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified 8-aza-7-deazapurine nucleoside sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD) in a standard 5 mm NMR tube. DMSO-d6 is often preferred as it does not exchange with labile NH and OH protons.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and tune the ¹H and ¹³C channels. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent signal (e.g., DMSO-d6 at 2.50 ppm).

  • ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to lower natural abundance and gyromagnetic ratio), spectral width of ~200-240 ppm, relaxation delay of 2 seconds.

    • Process the data and calibrate the spectrum using the solvent signal (e.g., DMSO-d6 at 39.52 ppm).

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • General Setup: Use the same shimmed sample from the 1D experiments. Standard parameter sets for these experiments are available on modern spectrometers.

  • COSY (DQF-COSY recommended):

    • Acquire a gradient-enhanced, double-quantum filtered COSY (DQF-COSY) for cleaner spectra.

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • Acquire 2-4 scans per increment, with 256-512 increments in the indirect dimension (t1).

  • HSQC (Edited HSQC recommended):

    • Acquire a gradient-enhanced, sensitivity-improved edited HSQC. This provides multiplicity information (CH/CH₃ vs. CH₂).[4][6]

    • Set the F2 (¹H) dimension spectral width as in the ¹H spectrum.

    • Set the F1 (¹³C) dimension spectral width to encompass all carbon signals (~180-200 ppm).

    • Acquire 4-8 scans per increment, with 256 increments in t1.

  • HMBC:

    • Acquire a gradient-enhanced HMBC spectrum.

    • Set the spectral dimensions similar to the HSQC experiment.

    • Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.[4]

    • Acquire 8-16 scans per increment, with 256-512 increments in t1.

Data Interpretation and Presentation

Application Example: Distinguishing N8 vs. N9 Glycosylation

The key to determining the glycosylation position in pyrazolo[3,4-d]pyrimidines (the core of 8-aza-7-deazapurines) is the HMBC spectrum. The anomeric proton (H-1') will show a three-bond correlation (³JCH) to specific carbons in the heterocyclic base, which unambiguously identifies the nitrogen atom to which the sugar is attached.[1][3]

  • N9-Glycosylation (Purine Numbering): The H-1' proton will show a key correlation to the C4 carbon of the pyrimidine (B1678525) ring and the C5 carbon of the pyrazole (B372694) ring.

  • N8-Glycosylation (Purine Numbering): The H-1' proton will show a key correlation to the C4 carbon of the pyrimidine ring and the C7a carbon at the ring junction.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Halogenated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nucleosides are a critical class of compounds in biomedical research and drug development. They serve as valuable tools for studying DNA replication and repair, and many exhibit potent antiviral and anticancer properties. Accurate and sensitive quantification of these analogs and their metabolites in biological matrices is essential for mechanistic studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity, sensitivity, and throughput.

These application notes provide a comprehensive overview and detailed protocols for the analysis of common halogenated nucleosides, including 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-chloro-2'-deoxyuridine (B16210) (CldU), 5-iodo-2'-deoxyuridine (IdU), and 5-fluoro-2'-deoxyuridine (B1346552) (FdU), using LC-MS/MS.

I. Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of halogenated nucleosides and related compounds. It is important to note that these values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation should be performed in the target matrix to establish performance characteristics.

Table 1: Example LC-MS/MS Parameters for Halogenated Nucleosides

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
5-Bromo-2'-deoxyuridine (BrdU)307.0/309.0191.0/193.015Positive
307.0/309.0117.125Positive
5-Chloro-2'-deoxyuridine (CldU)263.0147.015Positive
263.0117.125Positive
5-Iodo-2'-deoxyuridine (IdU)355.0239.015Positive
355.0117.125Positive
5-Fluoro-2'-deoxyuridine (FdU)247.1131.015Positive
247.1117.125Positive

Note: The primary product ion for nucleosides typically corresponds to the protonated or deprotonated nucleobase following the loss of the deoxyribose moiety (a neutral loss of 116 Da). The specific collision energy should be optimized for the instrument in use.

Table 2: Representative Quantitative Performance Data

AnalyteMatrixLinearity RangeLLOQRecovery (%)Reference
2'-DeoxyuridinePlasma5 - 400 nmol/L5 nmol/L81.5[1]
5-Iodo-2'-deoxyuridine (IS)PlasmaN/AN/A78.6[1]
5-Fluorouracil (5-FU)Cell Culture Medium2.5 - 150 ng/mL2.5 ng/mL>90[2]
5-Fluoro-2'-deoxyuridine (5-FdUrd)Cell Culture Medium2.5 - 150 ng/mL2.5 ng/mL>90[2]
5-Fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP)Cell Culture Medium2.5 - 150 ng/mL2.5 ng/mL>90[2]
ThymidinePlasma10 - 10,000 ng/mL10 ng/mL~85-110[3]
2'-DeoxyuridinePlasma10 - 10,000 ng/mL10 ng/mL~85-110[3]

II. Metabolic Pathways of Halogenated Nucleosides

Halogenated nucleosides, as analogs of endogenous nucleosides, are processed by cellular metabolic pathways. Understanding these pathways is crucial for interpreting experimental results and for drug development. The diagram below illustrates the general metabolic fate of several common halogenated nucleosides.

Halogenated_Nucleoside_Metabolism Metabolic Pathway of Halogenated Nucleosides cluster_extracellular Extracellular cluster_intracellular Intracellular BrdU 5-Bromo-2'-deoxyuridine (BrdU) BrdU_in BrdU BrdU->BrdU_in Transport IdU 5-Iodo-2'-deoxyuridine (IdU) IdU_in IdU IdU->IdU_in Transport FU 5-Fluorouracil (5-FU) FU_in 5-FU FU->FU_in Transport BrdUMP BrdUMP BrdU_in->BrdUMP Thymidine Kinase IdUMP IdUMP IdU_in->IdUMP Thymidine Kinase IUra Iodouracil (IUra) IdU_in->IUra Thymidine Phosphorylase FUMP FUMP FU_in->FUMP OPRT BrdUDP BrdUDP BrdUMP->BrdUDP TMPK BrdUTP BrdUTP BrdUDP->BrdUTP NDPK DNA_BrdU DNA Incorporation (Replication/Repair) BrdUTP->DNA_BrdU IdUDP IdUDP IdUMP->IdUDP TMPK IdUTP IdUTP IdUDP->IdUTP NDPK DNA_IdU DNA Incorporation (Replication/Repair) IdUTP->DNA_IdU FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUMP FdUMP FUDP->FdUMP Ribonucleotide Reductase RNA_FU RNA Incorporation FUTP->RNA_FU TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition

Metabolic activation and effects of halogenated nucleosides.

III. Experimental Protocols

A. Sample Preparation from Biological Matrices

This protocol provides a general procedure for the extraction of halogenated nucleosides from plasma and cultured cells.

Workflow for Sample Preparation

Sample_Prep_Workflow start Biological Sample (Plasma, Cell Pellet) add_is Add Internal Standard (e.g., isotopically labeled analog) start->add_is protein_precip Protein Precipitation (e.g., with cold acetonitrile (B52724) or methanol) add_is->protein_precip vortex_centrifuge Vortex and Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer dry_down Evaporate to Dryness (under nitrogen stream) supernatant_transfer->dry_down reconstitute Reconstitute in Mobile Phase A dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

General workflow for sample preparation.

Materials:

  • Biological matrix (e.g., plasma, cell pellet)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled halogenated nucleoside)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Methanol (MeOH), HPLC grade, chilled to -20°C

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To 100 µL of plasma or resuspended cell pellet, add a known amount of internal standard solution.

  • Protein Precipitation: Add 3 volumes (300 µL) of cold ACN or MeOH to the sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding disturbance of the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis Protocol

This protocol describes a general method for the separation and detection of halogenated nucleosides by reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Liquid Chromatography Parameters:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B (re-equilibration)

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Interface Temperature: 500°C

  • MRM Transitions: See Table 1 for examples. Dwell times should be optimized to ensure at least 12-15 data points across each chromatographic peak.

Data Analysis Workflow

Data_Analysis_Workflow raw_data Acquire Raw LC-MS/MS Data (MRM transitions) peak_integration Peak Integration (Analyte and IS) raw_data->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS peak area ratio vs. concentration) peak_integration->calibration_curve concentration_calc Calculate Analyte Concentration in Unknown Samples calibration_curve->concentration_calc data_review Data Review and QC (Check peak shapes, retention times, ion ratios) concentration_calc->data_review final_report Final Report data_review->final_report

Workflow for quantitative data analysis.

IV. Conclusion

The methods outlined in these application notes provide a robust framework for the sensitive and specific quantification of halogenated nucleosides in various biological matrices. The provided protocols for sample preparation and LC-MS/MS analysis, along with the summary of quantitative data and metabolic pathways, offer a valuable resource for researchers in pharmacology, toxicology, and drug development. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality, reliable data in the analysis of these important compounds.

References

Application Notes and Protocols for Cellular Uptake Assays of Oligonucleotides with 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular uptake of therapeutic oligonucleotides is a critical determinant of their efficacy. Modifications to the nucleobases, such as the incorporation of 8-Aza-7-bromo-7-deazaguanosine, are employed to enhance various properties of these molecules, including their stability and binding affinity. Understanding the cellular penetration of these modified oligonucleotides is paramount for the development of effective nucleic acid-based therapeutics.

These application notes provide detailed protocols for three commonly employed assays to quantify the cellular uptake and determine the intracellular localization of oligonucleotides modified with this compound: Flow Cytometry, Confocal Microscopy, and Quantitative PCR (qPCR). Additionally, we present a representative data structure for summarizing quantitative uptake data and diagrams of the key experimental workflows and the primary cellular uptake pathway.

While specific quantitative data for oligonucleotides containing this compound is not extensively available in public literature, the provided protocols are directly applicable. The data presented herein is illustrative, derived from studies with other modified oligonucleotides, and serves as a template for the presentation of experimental findings.

Data Presentation

Effective evaluation of oligonucleotide uptake requires the systematic recording and presentation of quantitative data. The following table provides a template for summarizing results from cellular uptake experiments, allowing for easy comparison between different oligonucleotide modifications, concentrations, and cell types.

Table 1: Illustrative Cellular Uptake of a Fluorescently Labeled Modified Oligonucleotide in HeLa Cells after 4-hour Incubation.

Oligonucleotide ModificationConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
Unmodified Control1150 ± 2515 ± 3
This compound 1 Data Not Available Data Not Available
Phosphorothioate (PS)1850 ± 7092 ± 5
2'-O-Methoxyethyl (2'-MOE)1620 ± 5585 ± 6

Note: Data for this compound is not currently available and would be populated with experimental results. The data for PS and 2'-MOE modifications are representative examples from literature to illustrate data presentation.

Experimental Protocols

Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol describes the use of flow cytometry to quantify the cellular uptake of fluorescently labeled oligonucleotides.

Materials:

  • Fluorescently labeled oligonucleotide (e.g., FITC, Cy3, or Cy5 conjugate)

  • Target cells in culture (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry buffer (PBS with 1% FBS and 2 mM EDTA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Oligonucleotide Treatment: Prepare a stock solution of the fluorescently labeled oligonucleotide in nuclease-free water. Dilute the oligonucleotide to the desired final concentrations in pre-warmed complete cell culture medium.

  • Remove the existing medium from the cells and add the oligonucleotide-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Wash the cells twice with 1 mL of ice-cold PBS to remove unbound oligonucleotides.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 800 µL of complete cell culture medium.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Cell Pelleting and Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold flow cytometry buffer. Repeat this wash step twice.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of flow cytometry buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity and the percentage of fluorescently positive cells for each sample.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_harvest Cell Harvesting & Staining cluster_analysis Analysis seed_cells Seed Cells in 24-well Plate treat_oligo Treat with Fluorescent Oligonucleotide seed_cells->treat_oligo 24h incubate Incubate (4-24h, 37°C) treat_oligo->incubate wash_pbs Wash with PBS (2x) incubate->wash_pbs trypsinize Trypsinize to Detach Cells wash_pbs->trypsinize wash_facs Wash with Flow Cytometry Buffer (2x) trypsinize->wash_facs acquire_data Acquire Data on Flow Cytometer wash_facs->acquire_data analyze_data Gate on Cell Population & Analyze Fluorescence acquire_data->analyze_data

Caption: Workflow for Flow Cytometry-based Cellular Uptake Assay.

Protocol 2: Intracellular Localization by Confocal Microscopy

This protocol details the visualization of intracellular distribution of fluorescently labeled oligonucleotides using confocal microscopy.

Materials:

  • Fluorescently labeled oligonucleotide (e.g., FITC, Cy3, or Cy5 conjugate)

  • Target cells in culture

  • Glass-bottom culture dishes or coverslips

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-60% confluency on the day of the experiment.

  • Oligonucleotide Treatment: Treat the cells with the fluorescently labeled oligonucleotide in complete medium as described in Protocol 1.

  • Incubation: Incubate for the desired time period at 37°C.

  • Washing: Wash the cells three times with warm PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Mounting: If using coverslips, mount them on a glass slide using a drop of mounting medium.

  • Imaging: Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the oligonucleotide fluorophore and DAPI. Acquire z-stacks to visualize the three-dimensional distribution of the oligonucleotide within the cells.

Confocal_Microscopy_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_imaging Imaging seed_cells Seed Cells on Glass-bottom Dish treat_oligo Treat with Fluorescent Oligonucleotide seed_cells->treat_oligo incubate Incubate treat_oligo->incubate wash_pbs1 Wash with PBS (3x) incubate->wash_pbs1 fix_pfa Fix with 4% PFA wash_pbs1->fix_pfa wash_pbs2 Wash with PBS (3x) fix_pfa->wash_pbs2 stain_dapi Stain Nuclei with DAPI wash_pbs2->stain_dapi wash_pbs3 Wash with PBS (3x) stain_dapi->wash_pbs3 image_confocal Image with Confocal Microscope wash_pbs3->image_confocal

Caption: Workflow for Confocal Microscopy-based Localization Assay.

Protocol 3: Quantification of Intracellular Oligonucleotides by qPCR

This protocol allows for the absolute quantification of unlabeled oligonucleotides within cells using quantitative PCR.

Materials:

  • Unlabeled oligonucleotide with this compound

  • Target cells in culture

  • Complete cell culture medium

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • DNA extraction kit

  • qPCR primers specific for the oligonucleotide sequence

  • qPCR probe (e.g., TaqMan probe) or SYBR Green master mix

  • qPCR instrument

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1 (steps 1-5).

  • Cell Lysis: Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.

  • DNA Extraction: Extract total nucleic acids from the cell lysate using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of the oligonucleotide. A serial dilution from 10^8 to 10^2 copies per reaction is recommended.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR buffer, dNTPs, primers, probe (if applicable), and DNA polymerase.

    • Add a specific volume of the extracted DNA from each sample and from each standard dilution to individual wells of a qPCR plate.

    • Add the master mix to each well.

  • qPCR Amplification: Perform the qPCR reaction using a thermal cycler with real-time detection. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the known oligonucleotide concentrations.

    • Determine the concentration of the oligonucleotide in the experimental samples by interpolating their Cq values on the standard curve.

    • Normalize the oligonucleotide copy number to the cell number or total protein concentration.

qPCR_Workflow cluster_prep Sample Preparation cluster_qpcr qPCR Analysis cluster_analysis Data Analysis treat_cells Treat Cells with Unlabeled Oligonucleotide harvest_cells Harvest & Wash Cells treat_cells->harvest_cells lyse_cells Lyse Cells harvest_cells->lyse_cells extract_dna Extract Total Nucleic Acids lyse_cells->extract_dna setup_qpcr Set up qPCR Reactions extract_dna->setup_qpcr prepare_standards Prepare Oligonucleotide Standards prepare_standards->setup_qpcr run_qpcr Run qPCR setup_qpcr->run_qpcr generate_curve Generate Standard Curve run_qpcr->generate_curve quantify_samples Quantify Oligonucleotide in Samples generate_curve->quantify_samples

Caption: Workflow for qPCR-based Quantification of Intracellular Oligonucleotides.

Cellular Uptake Pathway

The primary mechanism for the cellular uptake of oligonucleotides is endocytosis. This process involves the engulfment of the oligonucleotide by the cell membrane to form an intracellular vesicle. The specific endocytic pathway can vary depending on the oligonucleotide's chemical modifications, its concentration, and the cell type.

Caption: General Endocytic Pathways for Oligonucleotide Cellular Uptake.

Application Notes and Protocols: Enhancing DNA Duplex Stability with 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of molecular biology, diagnostics, and therapeutics, the ability to modulate the stability of DNA duplexes is of paramount importance. Modified nucleosides offer a powerful tool to enhance the thermal and enzymatic stability of oligonucleotides, thereby improving their performance in a wide range of applications, including antisense therapy, siRNA, and DNA-based nanostructures. 8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) analogue that has demonstrated significant potential in stabilizing DNA duplexes. This nucleoside, when incorporated into an oligonucleotide, can increase its melting temperature (Tm), a key indicator of duplex stability.

The stabilization is attributed to favorable stacking interactions and altered electronic properties conferred by the 8-aza-7-deazapurine core and the bulky, hydrophobic bromine atom at the 7-position.[1][2] These modifications can lead to more robust and effective oligonucleotide-based tools for research and drug development.

These application notes provide a comprehensive overview of the use of this compound for DNA duplex stabilization, including quantitative data on its effects, detailed experimental protocols for its incorporation and analysis, and visualizations to aid in understanding the underlying concepts and workflows.

Data Presentation

The incorporation of 7-halogenated 8-aza-7-deazapurine nucleosides into DNA oligonucleotides has been shown to significantly increase the thermal stability of the resulting duplexes. The following tables summarize the quantitative data on the change in melting temperature (ΔTm) observed upon substitution. The data presented here is for the closely related analogue, 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine, which demonstrates the stabilizing effect of the 7-bromo-8-aza-7-deaza modification.

Table 1: Melting Temperatures (Tm) of Self-Complementary Parallel-Stranded (ps) DNA Duplexes Containing 7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine (Br7c7z8iGd)

Duplex Sequence (5'-3')ModificationTm (°C)ΔTm per modification (°C)
d(iG-C)3Unmodified isoguanosine38.2-
d(c7z8iG-C)38-Aza-7-deaza-isoguanosine43.0+1.6
d(Br7c7z8iG-C)37-Bromo-8-aza-7-deaza-isoguanosine51.2+4.3

Data adapted from Seela, F., & Kröschel, R. (2003). Nucleic Acids Research. All measurements were conducted in a buffer containing 1 M NaCl, 0.1 M MgCl2, and 60 mM sodium cacodylate, pH 7.0.

Table 2: Thermodynamic Parameters for the Formation of Parallel-Stranded (ps) DNA Duplexes

Duplex-ΔG°37 (kcal/mol)-ΔH° (kcal/mol)-ΔS° (cal/mol·K)
d(iG-C)38.948.9129
d(c7z8iG-C)39.950.8132
d(Br7c7z8iG-C)311.454.4139

Data adapted from Seela, F., & Kröschel, R. (2003). Nucleic Acids Research. Thermodynamic parameters were derived from UV melting curves.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Caption: Schematic of a DNA duplex with the modified nucleoside.

Experimental Workflow for Duplex Stability Analysis Start Start Oligo_Synth Oligonucleotide Synthesis (with modified phosphoramidite) Start->Oligo_Synth Purification Purification (e.g., HPLC) Oligo_Synth->Purification Quantification Quantification (UV-Vis at 260 nm) Purification->Quantification Annealing Annealing of Complementary Strands Quantification->Annealing UV_Melt UV-Melting Temperature Analysis Annealing->UV_Melt CD_Spec Circular Dichroism Spectroscopy Annealing->CD_Spec Data_Analysis Data Analysis (Tm, ΔTm, Thermodynamic Parameters) UV_Melt->Data_Analysis CD_Spec->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the stability of modified DNA duplexes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol outlines the general steps for incorporating this compound into a DNA oligonucleotide using an automated solid-phase synthesizer. The corresponding phosphoramidite (B1245037) of the modified nucleoside is required.

Materials:

  • This compound phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection

  • HPLC purification system

Procedure:

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration for the DNA synthesizer.

  • Synthesizer Setup: Install the phosphoramidite vials, solid support column, and all necessary reagent reservoirs on the automated DNA synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position for the incorporation of the modified nucleoside.

  • Automated Synthesis: Initiate the synthesis cycle. The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite to the growing oligonucleotide chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, transfer the CPG support to a vial.

    • Add concentrated ammonium hydroxide or AMA solution to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.

    • Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-16 hours).

  • Purification:

    • After deprotection, evaporate the ammonia/AMA solution.

    • Resuspend the crude oligonucleotide in nuclease-free water.

    • Purify the oligonucleotide using reverse-phase HPLC to isolate the full-length product containing the modification.

  • Quantification and Storage:

    • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

    • Lyophilize the purified oligonucleotide and store it at -20°C.

Protocol 2: UV-Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of a DNA duplex containing this compound using a UV-Vis spectrophotometer equipped with a temperature controller.

Materials:

  • Purified oligonucleotide containing the modification and its complementary strand.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The salt concentration can be varied to study its effect on duplex stability.

  • UV-Vis spectrophotometer with a Peltier temperature controller.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation:

    • Dissolve the modified oligonucleotide and its complementary strand in the melting buffer to a final concentration of 1-5 µM each.

    • Prepare a reference sample containing only the melting buffer.

  • Annealing:

    • Heat the sample to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.

    • Slowly cool the sample to room temperature over several hours to allow for proper duplex formation.

  • UV-Melting Measurement:

    • Transfer the annealed sample and the reference buffer to quartz cuvettes.

    • Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Equilibrate the samples at the starting temperature (e.g., 20°C) for 10-15 minutes.

    • Increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) up to a final temperature where the duplex is fully melted (e.g., 95°C).

    • Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is in the duplex form. This corresponds to the midpoint of the transition in the melting curve.

    • The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.

    • Compare the Tm of the modified duplex to that of an unmodified control duplex to determine the ΔTm.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational properties of the DNA duplex containing the modified nucleoside. The typical B-form DNA has a characteristic CD spectrum, and any significant deviations may indicate structural perturbations.

Materials:

  • Annealed DNA duplex sample (from Protocol 2).

  • CD spectropolarimeter.

  • Quartz CD cuvette with a defined path length (e.g., 1 cm).

Procedure:

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.

    • Set the desired experimental parameters, including the wavelength range (e.g., 200-320 nm), scanning speed, and number of accumulations.

  • Blank Measurement:

    • Fill the CD cuvette with the melting buffer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the annealed DNA duplex sample and then fill it with the sample.

    • Record the CD spectrum of the DNA sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the DNA, and l is the path length of the cuvette in centimeters.

  • Analysis:

    • The CD spectrum of a standard B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm.[3]

    • Compare the spectrum of the modified duplex to that of an unmodified control. Significant changes in the shape or magnitude of the CD bands may indicate alterations in the helical structure.

Conclusion

This compound serves as a valuable tool for researchers and drug development professionals seeking to enhance the stability of DNA duplexes. The incorporation of this modified nucleoside leads to a notable increase in the melting temperature of oligonucleotides, which can be advantageous for a variety of molecular applications. The protocols provided herein offer a framework for the successful synthesis, purification, and characterization of DNA containing this modification. By leveraging the stabilizing properties of this compound, it is possible to develop more robust and effective DNA-based reagents and therapeutics.

References

Application Notes and Protocols for the Enzymatic Synthesis of 8-Aza-7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deazapurine nucleosides represent a critical class of purine (B94841) analogues with significant potential in drug discovery and development. Their structural similarity to natural purines allows them to interact with various biological targets, exhibiting a wide range of therapeutic activities, including antiviral, anticancer, and antibacterial properties.[1][2][3] The enzymatic synthesis of these nucleosides offers a powerful alternative to traditional chemical methods, providing high regio- and stereoselectivity, milder reaction conditions, and often improved yields.[4][5]

This document provides detailed application notes and experimental protocols for the two primary enzymatic methods used in the synthesis of 8-aza-7-deazapurine nucleosides: transglycosylation and one-pot synthesis from a pentose (B10789219) source . These protocols are primarily based on the use of E. coli Purine Nucleoside Phosphorylase (PNP), a versatile biocatalyst with broad substrate specificity for various purine bases.[6][7][8]

Significance in Drug Development

The modification of the purine core at the 7 and 8 positions significantly alters the electronic properties and hydrogen bonding capabilities of the nucleoside, leading to unique biological activities. The enzymatic approach facilitates the efficient generation of libraries of these modified nucleosides for screening and lead optimization in drug development pipelines. The potential applications of these compounds are vast, targeting a range of diseases driven by purine metabolism pathways or enzymes that recognize purine-based substrates.

Therapeutic_Applications cluster_synthesis Enzymatic Synthesis cluster_applications Potential Therapeutic Applications Enzymatic_Synthesis Enzymatic Synthesis of 8-Aza-7-Deazapurine Nucleosides Antiviral Antiviral Agents Enzymatic_Synthesis->Antiviral Inhibition of viral replication enzymes Anticancer Anticancer Agents Enzymatic_Synthesis->Anticancer Interference with DNA/RNA synthesis in cancer cells Antibacterial Antibacterial Agents Enzymatic_Synthesis->Antibacterial Targeting bacterial purine salvage pathways Antiparasitic Antiparasitic Agents Enzymatic_Synthesis->Antiparasitic Disruption of essential parasite metabolic pathways Transglycosylation_Workflow cluster_workflow Transglycosylation Workflow Start Start Reaction_Setup 1. Reaction Setup (Base + Donor + Buffer) Start->Reaction_Setup Enzyme_Addition 2. Add E. coli PNP Reaction_Setup->Enzyme_Addition Incubation 3. Incubate (e.g., 37-50°C) Enzyme_Addition->Incubation Monitoring 4. Monitor by HPLC Incubation->Monitoring Monitoring->Incubation Continue incubation Termination 5. Terminate Reaction Monitoring->Termination Desired conversion Purification 6. Purify by HPLC Termination->Purification Characterization 7. Characterize Product Purification->Characterization End End Characterization->End One_Pot_Synthesis_Workflow cluster_workflow One-Pot Synthesis Workflow Start Start Reaction_Setup 1. Reaction Setup (Base + Ribose + ATP + Buffer) Start->Reaction_Setup Enzyme_Addition 2. Add RK, PPM, PNP Reaction_Setup->Enzyme_Addition Incubation 3. Incubate (e.g., 37°C) Enzyme_Addition->Incubation Monitoring 4. Monitor by HPLC Incubation->Monitoring Monitoring->Incubation Continue incubation Termination 5. Terminate Reaction Monitoring->Termination Desired conversion Purification 6. Purify by HPLC Termination->Purification Characterization 7. Characterize Product Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides Containing Modified Guanosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a critical technology for advancing biological research and therapeutic development. Modified guanosines, in particular, are of significant interest as they are associated with DNA damage, epigenetic regulation, and can be used to enhance the therapeutic properties of oligonucleotides. This document provides detailed protocols and data for the solid-phase synthesis of oligonucleotides containing common guanosine (B1672433) modifications, including 8-oxo-deoxyguanosine (8-oxo-dG), O6-methyl-deoxyguanosine (O6-Me-dG), and N2-methyl-deoxyguanosine (N2-Me-dG).

Solid-phase synthesis, utilizing phosphoramidite (B1245037) chemistry, is the standard method for producing custom oligonucleotides.[1] This process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.[1][2] While highly efficient for natural DNA and RNA, the incorporation of modified bases presents unique challenges, often requiring specialized protecting groups, coupling conditions, and deprotection strategies to preserve the integrity of the modification.[3][4] These notes offer guidance on navigating these complexities to achieve successful synthesis of high-purity modified oligonucleotides.

Data Presentation: Synthesis and Purification of Modified Oligonucleotides

The efficiency of solid-phase synthesis and subsequent purification is critical for obtaining usable quantities of high-quality modified oligonucleotides. The following tables summarize representative data for coupling efficiency, product yield, and purity for oligonucleotides containing various guanosine modifications.

ModificationCoupling Efficiency (%)Overall Yield (OD Units)Purity by HPLC (%)Reference
8-oxo-dG >98%1-5 (1 µmol scale)>95%[5][6]
O6-Me-dG >99%2-8 (1 µmol scale)>90%[7][8]
N2-Me-dG >99%3-10 (1 µmol scale)>95%[9][10]
Table 1: Representative data for the synthesis and purification of oligonucleotides containing modified guanosines.
Purification MethodTypical PurityAdvantagesDisadvantagesSuitable For
Desalting VariableRemoves small moleculesDoes not remove failure sequencesShort oligos (<35 bases) for non-critical applications[11]
Reverse-Phase Cartridge >80%Fast, removes many failure sequencesLower resolution than HPLCPurification of modified oligos with hydrophobic groups[12]
Reverse-Phase HPLC >95%High purity and resolutionMore time-consuming, lower yieldDemanding applications (therapeutics, diagnostics)[1][12]
Polyacrylamide Gel Electrophoresis (PAGE) >95%High resolution for long oligosCan be complex, potential for contaminationPurification of long or highly modified oligos[13]
Table 2: Comparison of common oligonucleotide purification methods.

Experimental Workflows and Signaling Pathways

Overall Workflow for Modified Oligonucleotide Synthesis

The entire process, from initial synthesis to the final purified product, involves several key stages. The following diagram illustrates the typical workflow.

Overall_Workflow cluster_synthesis Solid-Phase Synthesis (Automated) cluster_postsynthesis Post-Synthesis Processing cluster_purification Purification and Analysis start 1. Solid Support Preparation synthesis_cycle 2. Iterative Synthesis Cycles (De-blocking, Coupling, Capping, Oxidation) start->synthesis_cycle end_synthesis 3. Final De-blocking (Optional Trityl-on) synthesis_cycle->end_synthesis cleavage 4. Cleavage from Support end_synthesis->cleavage deprotection 5. Base & Phosphate (B84403) Deprotection cleavage->deprotection purification 6. Purification (e.g., HPLC, PAGE) deprotection->purification analysis 7. Quality Control (MS, CE, UV-Vis) purification->analysis final_product 8. Lyophilized Product analysis->final_product

Figure 1: Overall workflow for solid-phase synthesis of modified oligonucleotides.
The Phosphoramidite Synthesis Cycle

Each nucleotide is added to the growing oligonucleotide chain through a four-step cycle. This cycle is repeated for each base in the sequence.

Synthesis_Cycle detritylation 1. Detritylation (Removes 5'-DMT group) coupling 2. Coupling (Adds next phosphoramidite) detritylation->coupling capping 3. Capping (Terminates unreacted chains) coupling->capping oxidation 4. Oxidation (Stabilizes phosphate backbone) capping->oxidation oxidation->detritylation Next Cycle

Figure 2: The four-step phosphoramidite synthesis cycle.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Containing a Modified Guanosine

This protocol outlines the general procedure for automated solid-phase synthesis using phosphoramidite chemistry.[14] It assumes the use of a standard DNA synthesizer and commercially available reagents.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.[1]

  • Standard DNA phosphoramidites (dA, dC, dG, T) and modified guanosine phosphoramidite (e.g., 8-oxo-dG, O6-Me-dG, N2-Me-dG) dissolved in anhydrous acetonitrile (B52724).

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping solutions (Cap A and Cap B).

  • Oxidizing solution (Iodine/water/pyridine).

  • Deblocking solution (Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile for washing.

Procedure:

  • Synthesizer Preparation: Load the DNA synthesizer with the required reagents, phosphoramidites, and the CPG column containing the initial nucleoside.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, specifying the position of the modified guanosine.

  • Automated Synthesis Cycle: Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition[14]: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile. b. Coupling: The modified guanosine phosphoramidite and activator solution are delivered to the column to couple with the free 5'-hydroxyl group of the growing chain. Coupling times for modified bases may need to be extended to ensure high efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the full-length oligonucleotide is synthesized.

  • Final Detritylation (Optional): The synthesizer can be programmed to either leave the final 5'-DMT group on (Trityl-ON) for purification purposes or remove it (Trityl-OFF).[11]

Protocol 2: Cleavage and Deprotection

This crucial step liberates the oligonucleotide from the solid support and removes protecting groups from the bases and phosphate backbone. The choice of deprotection strategy is critical, especially for labile modifications.[4]

Standard Deprotection (for stable modifications like N2-Me-dG):

  • Transfer the CPG support to a screw-cap vial.

  • Add concentrated ammonium (B1175870) hydroxide (B78521) (e.g., 1-2 mL for a 1 µmol synthesis).

  • Incubate the vial at 55°C for 8-12 hours.[11] This step cleaves the oligonucleotide from the support and removes the base protecting groups.

  • Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Mild Deprotection (for labile modifications like O6-Me-dG or 8-oxo-dG):

  • AMA Treatment: A mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (1:1, v/v) can be used.[15]

    • Add AMA solution to the CPG support.

    • Incubate at 65°C for 10-15 minutes.[16]

    • Cool, collect the supernatant, and dry as described above.

  • Ultra-Mild Deprotection: For extremely sensitive modifications, "ultramild" phosphoramidites with more labile protecting groups (e.g., phenoxyacetyl for A and G, acetyl for C) are used during synthesis.[17]

    • Deprotection is performed using 0.05 M potassium carbonate in methanol (B129727) at room temperature for 2-4 hours.[11]

    • The solution is then neutralized, and the oligonucleotide is recovered.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a powerful technique for obtaining high-purity oligonucleotides, essential for most research and therapeutic applications.[12] This protocol assumes a Trityl-ON purification strategy, which separates the full-length product from failure sequences lacking the hydrophobic DMT group.

Materials:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Buffer B: Acetonitrile.

  • Deprotected, dried oligonucleotide pellet.

  • 80% Acetic acid for de-tritylation.

Procedure:

  • Sample Preparation: Re-dissolve the dried oligonucleotide pellet (from Protocol 2, ensuring the Trityl-ON method was used) in an appropriate volume of Buffer A.

  • HPLC Separation: a. Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%). b. Inject the sample onto the column. c. Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotides. The Trityl-ON product, being more hydrophobic, will elute later than the Trityl-OFF failure sequences. d. Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the Trityl-ON oligonucleotide.

  • De-tritylation: a. Dry the collected fraction in a vacuum concentrator. b. Re-dissolve the pellet in 80% acetic acid and incubate at room temperature for 30 minutes to cleave the DMT group.[3]

  • Final Desalting: a. Quench the acetic acid with a buffer (e.g., triethylamine) and dilute with water. b. Desalt the oligonucleotide using a desalting cartridge (e.g., Sep-Pak) or by another round of HPLC to remove the cleaved trityl group and salts.[13]

  • Quantification and Analysis: Quantify the final product by measuring its absorbance at 260 nm (UV-Vis spectroscopy) and verify its identity and purity using mass spectrometry.[13]

References

Troubleshooting & Optimization

Technical Support Center: 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Aza-7-bromo-7-deazaguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic purine (B94841) nucleoside analog. Like many other purine analogs, it is often characterized by poor aqueous solubility, which can present significant challenges for its use in biological assays, formulation development, and in vivo studies. Achieving a desired concentration in aqueous buffers is often difficult and can lead to precipitation, affecting experimental reproducibility and limiting its therapeutic potential.

Q2: What are the general solubility characteristics of this compound?

Q3: Are there any recommended starting solvents for dissolving this compound?

For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent.[2] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] For subsequent dilutions into aqueous buffers for cell-based assays, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.[4][5]

Q4: Can heating be used to improve the solubility of this compound in DMSO?

Yes, gentle warming can aid in the dissolution of this compound in DMSO.[2] A water bath set to 37-50°C can be effective. However, it is essential to monitor the compound's stability at elevated temperatures to prevent degradation. Prolonged heating should be avoided.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The compound's solubility limit in the final aqueous medium has been exceeded. The high concentration of the DMSO stock and the properties of the aqueous buffer can contribute to this.- Decrease the concentration of the DMSO stock solution. - Increase the volume of the aqueous buffer for dilution. - Use a co-solvent system (e.g., a mixture of DMSO and water) for the final formulation. - Consider using a surfactant or a solubilizing agent in the aqueous buffer.
Compound does not fully dissolve in DMSO, even with warming. The compound may be of low purity, or the DMSO may have absorbed moisture, which can reduce its solvating power.[2] The solubility limit in DMSO might have been reached.- Use fresh, anhydrous DMSO. - Try sonicating the solution in a bath sonicator. - If the solubility limit is reached, consider preparing a slurry and using the supernatant after centrifugation, while determining the actual concentration.
Inconsistent results in biological assays. This could be due to precipitation of the compound in the assay medium, leading to variable effective concentrations.- Visually inspect the assay plates for any signs of precipitation. - Prepare fresh dilutions of the compound immediately before each experiment. - Consider using a formulation with improved solubility, such as a liposomal formulation or a solid dispersion.
Difficulty in preparing a sufficiently concentrated aqueous solution for in vivo studies. The inherent poor aqueous solubility of the compound.- Explore formulation strategies such as pH adjustment, co-solvents, or the use of complexing agents like cyclodextrins. - For preclinical studies, consider formulating the compound as a suspension or a lipid-based formulation.

Estimated Solubility Data

The following table provides estimated solubility values for this compound based on data for structurally related compounds. These values should be used as a guide and may vary depending on the specific experimental conditions.

SolventEstimated SolubilityNotes
WaterInsoluble (< 0.1 mg/mL)Based on the insolubility of 8-azaguanine (B1665908) in water.[1][2]
EthanolInsoluble (< 0.1 mg/mL)Based on the insolubility of 8-azaguanine in ethanol.[1][2]
DMSO≥ 3-5 mg/mLBased on the solubility of 8-azaguanine in DMSO, which can be enhanced with warming.[1][2]

Experimental Protocols for Improving Solubility

Here are detailed methodologies for key experiments aimed at improving the solubility of this compound.

Protocol 1: Preparation of a Supersaturated Stock Solution

This protocol is useful for preparing a concentrated stock solution that can be diluted for experiments. Supersaturated solutions are thermodynamically unstable and may precipitate over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Water bath

  • Vortex mixer

  • Syringe filter (0.22 µm)

Procedure:

  • Weigh out the desired amount of this compound into a sterile microcentrifuge tube.

  • Add a small volume of anhydrous DMSO to create a slurry.

  • Heat the slurry in a water bath at 40-50°C for 10-15 minutes, vortexing intermittently, until the solid is completely dissolved.[6][7]

  • Allow the solution to slowly cool to room temperature. Do not agitate the solution during cooling to prevent premature precipitation.

  • Once at room temperature, carefully pass the supersaturated solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

  • Use the freshly prepared supersaturated solution immediately for dilutions.

Protocol 2: Co-Solvent System (DMSO/Water)

This method aims to improve the solubility in a final aqueous solution by using a mixture of solvents.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile deionized water

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • In a separate tube, prepare the desired co-solvent mixture. For example, a 10% DMSO in water solution.

  • Slowly add the DMSO stock solution dropwise to the co-solvent mixture while vortexing to ensure rapid and uniform mixing.

  • Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound in the co-solvent system is too high. Adjust the stock solution concentration or the co-solvent ratio accordingly.

Protocol 3: pH Adjustment

The solubility of guanosine (B1672433) analogs can sometimes be improved by adjusting the pH of the solution. This is particularly relevant for compounds with ionizable groups.

Materials:

  • This compound

  • Sterile deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspend a known amount of this compound in sterile deionized water.

  • Place the suspension on a stir plate.

  • Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.

  • Observe for any changes in solubility as the pH is adjusted. Record the pH at which the compound dissolves.

  • Note that significant pH changes can affect the stability of the compound and may not be suitable for all biological assays.

Protocol 4: Liposomal Formulation (Thin-Film Hydration Method)

Encapsulating the compound in liposomes can significantly enhance its aqueous solubility and stability.

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., DSPC, Cholesterol)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Rotary evaporator

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve the phospholipids and this compound in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer and rotating the flask above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • For a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This will form small unilamellar vesicles (SUVs) encapsulating the compound.

  • The final liposomal formulation can be separated from the unencapsulated compound by methods such as dialysis or size exclusion chromatography.

Protocol 5: Solid Dispersion Formulation (Solvent Evaporation Method)

Creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., PVP, PEG)

  • A suitable organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both this compound and the chosen polymer in a suitable organic solvent.

  • Remove the solvent using a rotary evaporator or by evaporation in a vacuum oven to obtain a solid mass.

  • Grind the resulting solid mass into a fine powder. This powder is the solid dispersion.

  • The dissolution rate of the compound from the solid dispersion can then be tested in an appropriate aqueous medium.

Visualizations

experimental_workflow cluster_preparation Initial Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solubility Enhancement Compound Compound Dissolution_Attempt Initial Dissolution Compound->Dissolution_Attempt Add Solvent Solvent Solvent->Dissolution_Attempt to Precipitation Precipitation Occurs Dissolution_Attempt->Precipitation If Incomplete_Dissolution Incomplete Dissolution Dissolution_Attempt->Incomplete_Dissolution If Successful_Dissolution Proceed to Experiment Dissolution_Attempt->Successful_Dissolution If Successful Co_Solvent Use Co-Solvent Precipitation->Co_Solvent pH_Adjustment Adjust pH Incomplete_Dissolution->pH_Adjustment Formulation Advanced Formulation Incomplete_Dissolution->Formulation

Troubleshooting workflow for dissolving this compound.

signaling_pathway_analogy cluster_drug Drug Properties cluster_formulation Formulation Strategies cluster_outcome Experimental Outcome Poor_Solubility Poor Aqueous Solubility Liposomes Liposomal Encapsulation Poor_Solubility->Liposomes Overcome by Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Overcome by Co_Solvents Co-Solvents Poor_Solubility->Co_Solvents Overcome by Enhanced_Bioavailability Enhanced Bioavailability & Usability Liposomes->Enhanced_Bioavailability Solid_Dispersion->Enhanced_Bioavailability Co_Solvents->Enhanced_Bioavailability

Logical relationship of solubility challenges and formulation solutions.

References

troubleshooting PCR with GC-rich templates using 8-aza-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for Polymerase Chain Reaction (PCR) involving GC-rich DNA templates. The following resources, presented in a question-and-answer format, address common issues and offer detailed protocols and solutions, with a special focus on the use of nucleotide analogs like 8-aza-7-deazaguanosine.

Frequently Asked Questions (FAQs)

Q1: Why are GC-rich DNA templates difficult to amplify?

GC-rich templates, typically defined as having a guanine (B1146940) (G) and cytosine (C) content of 60% or higher, present a significant challenge for PCR amplification. The primary reason for this difficulty lies in the increased thermal stability of GC base pairs, which are held together by three hydrogen bonds, compared to the two hydrogen bonds in adenine (B156593) (A) and thymine (B56734) (T) pairs. This high stability leads to several problems:

  • Incomplete Denaturation: The high melting temperature (Tm) of GC-rich regions can prevent the complete separation of the two DNA strands during the denaturation step of PCR. If the strands do not fully separate, the primers cannot anneal efficiently, and the polymerase cannot access the template, leading to poor or no amplification.

  • Formation of Secondary Structures: GC-rich sequences are prone to forming stable secondary structures, such as hairpin loops and G-quadruplexes. These structures can physically obstruct the DNA polymerase, causing it to stall or dissociate from the template, resulting in truncated or no PCR products.

  • Primer-Related Issues: Primers designed for GC-rich regions also have a high GC content and, consequently, a high Tm. This increases the likelihood of primer-dimer formation and non-specific annealing to other GC-rich regions of the template, leading to spurious amplification products.

Q2: What are the common signs of a failed or suboptimal PCR with a GC-rich template?

Common indicators of problems with GC-rich PCR include:

  • No amplification product: The most common issue is the complete absence of the desired PCR product on an agarose (B213101) gel.

  • Low yield of the desired product: A faint band of the correct size may be visible, indicating inefficient amplification.

  • Non-specific amplification: The presence of multiple bands of incorrect sizes suggests that the primers are annealing to non-target sites.

  • A smear on the gel: This often indicates a mixture of non-specific products and primer-dimers.

  • Truncated products: Shorter-than-expected PCR products can result from the polymerase stalling at secondary structures.

Q3: What is 8-aza-7-deazaguanosine, and how can it theoretically help in amplifying GC-rich templates?

8-aza-7-deazaguanosine is a modified guanosine (B1672433) analog. In this molecule, the nitrogen atom at position 7 and the carbon atom at position 8 of the purine (B94841) ring are swapped. This modification, similar to the more commonly used 7-deaza-dGTP, can help in the amplification of GC-rich regions by disrupting the formation of Hoogsteen base pairing, which is involved in the formation of complex secondary structures like G-quadruplexes. By preventing the formation of these inhibitory structures, 8-aza-7-deazaguanosine can theoretically facilitate the processivity of the DNA polymerase along the template.

It is important to note that while the theoretical benefits are understood, detailed protocols and extensive performance data for the use of 8-aza-7-deazaguanosine triphosphate in routine GC-rich PCR are not as widely documented in scientific literature as for 7-deaza-dGTP.

Troubleshooting Guides

Issue 1: No Amplification Product or Low Yield

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Denaturation Increase the initial denaturation time to 5-10 minutes at 95-98°C. Increase the denaturation temperature during cycling to 98°C.
Secondary Structure Formation Incorporate a nucleotide analog such as 7-deaza-dGTP or, theoretically, 8-aza-7-deazaguanosine triphosphate. Add PCR enhancers like DMSO (1-10%), Betaine (0.5-2 M), or formamide (B127407) (1-5%).
Suboptimal Annealing Temperature Perform a temperature gradient PCR to determine the optimal annealing temperature. Generally, a higher annealing temperature increases specificity.
Inefficient DNA Polymerase Use a DNA polymerase specifically designed for GC-rich templates. These polymerases often have higher processivity and are more resistant to stalling.
Poor Primer Design Design primers with a balanced GC content (40-60%) and avoid G-rich sequences at the 3' end. Ensure the Tm of the forward and reverse primers are similar.
Issue 2: Non-Specific Amplification Products

Possible Causes and Solutions:

Possible Cause Recommended Solution
Annealing Temperature Too Low Increase the annealing temperature in increments of 2°C to enhance primer binding specificity.
Excess Magnesium Concentration Optimize the MgCl₂ concentration. While essential for polymerase activity, excess Mg²⁺ can stabilize non-specific primer binding. Try a range of 1.5 mM to 3.0 mM.
High Primer Concentration Reduce the primer concentration to the range of 0.1-0.5 µM to minimize the chances of primer-dimer formation and non-specific binding.
Hot-Start PCR Not Used Employ a hot-start DNA polymerase to prevent non-specific amplification that can occur at lower temperatures during reaction setup.

Experimental Protocols

Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-Rich Template

This protocol is a starting point for using the well-documented 7-deaza-dGTP to amplify a GC-rich region.

Reaction Mix:

Component Final Concentration Volume for 50 µL Reaction
5X GC Buffer1X10 µL
dATP, dCTP, dTTP200 µM each1 µL of 10 mM stock
dGTP50 µM0.25 µL of 10 mM stock
7-deaza-dGTP150 µM0.75 µL of 10 mM stock
Forward Primer0.5 µM2.5 µL of 10 µM stock
Reverse Primer0.5 µM2.5 µL of 10 µM stock
Template DNA1-100 ngVariable
High-Fidelity DNA Polymerase1-2 units0.5 µL
Nuclease-Free Water-To 50 µL

Note on dGTP:7-deaza-dGTP Ratio: A common starting point is a 1:3 ratio of dGTP to 7-deaza-dGTP.[1] This can be optimized for your specific template.

Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation98°C5 minutes1
Denaturation98°C30 seconds30-35
Annealing60-68°C*30 seconds
Extension72°C1 min/kb
Final Extension72°C10 minutes1
Hold4°CIndefinite1

* The optimal annealing temperature should be determined empirically, often through a gradient PCR.

Protocol 2: PCR with Additives for a GC-Rich Template

This protocol provides a starting point for using common PCR enhancers.

Reaction Mix:

Component Final Concentration Volume for 50 µL Reaction
10X PCR Buffer1X5 µL
dNTP Mix (10 mM each)200 µM each1 µL
Forward Primer0.5 µM2.5 µL of 10 µM stock
Reverse Primer0.5 µM2.5 µL of 10 µM stock
Template DNA1-100 ngVariable
Taq DNA Polymerase1-2 units0.5 µL
DMSO5% (v/v)2.5 µL
Betaine1 M10 µL of 5 M stock
Nuclease-Free Water-To 50 µL

Note on Additives: It is recommended to test additives individually and in combination to find the optimal condition for your template.

Cycling Conditions:

Follow the cycling conditions in Protocol 1, adjusting the annealing temperature as needed. Additives like DMSO can lower the optimal annealing temperature.

Visualizing the Problem and Solutions

The Challenge of GC-Rich Templates

GC_Rich_PCR_Problem cluster_template GC-Rich DNA Template cluster_denaturation Denaturation Step cluster_consequences PCR Failure Template Double-stranded DNA (High GC Content) IncompleteDenaturation Incomplete Strand Separation Template->IncompleteDenaturation High Tm SecondaryStructures Formation of Hairpins and G-quadruplexes Template->SecondaryStructures Hoogsteen H-bonds NoAmplification No or Low Product Yield IncompleteDenaturation->NoAmplification Primer annealing fails PolymeraseStall DNA Polymerase Stalls SecondaryStructures->PolymeraseStall PolymeraseStall->NoAmplification

Caption: Challenges in amplifying GC-rich DNA templates.

Mechanism of Nucleotide Analogs

Nucleotide_Analog_Solution cluster_problem Problem: Secondary Structure cluster_solution Solution: Nucleotide Analog Incorporation cluster_outcome Result G_Quartet Guanine bases form a G-quadruplex via Hoogsteen hydrogen bonds Analog 8-aza-7-deazaguanosine or 7-deaza-dGTP is incorporated during PCR G_Quartet->Analog Substitution Disruption Hoogsteen bond formation is disrupted Analog->Disruption Linearization Template remains linear Disruption->Linearization SuccessfulPCR Successful Amplification Linearization->SuccessfulPCR Polymerase proceeds

Caption: How nucleotide analogs prevent secondary structures.

General PCR Troubleshooting Workflow

PCR_Troubleshooting_Workflow Start PCR Fails (No/Low/Non-specific Product) Check_Components Verify Reaction Components (Primers, dNTPs, Polymerase, Template) Start->Check_Components Optimize_Annealing Optimize Annealing Temperature (Gradient PCR) Check_Components->Optimize_Annealing Components OK Re-evaluate Re-evaluate Primer Design and Template Quality Check_Components->Re-evaluate Components Faulty Add_Enhancers Add PCR Enhancers (DMSO, Betaine) Optimize_Annealing->Add_Enhancers Still Fails Success Successful Amplification Optimize_Annealing->Success Success Use_Analogs Use Nucleotide Analogs (e.g., 7-deaza-dGTP) Add_Enhancers->Use_Analogs Still Fails Add_Enhancers->Success Success Change_Polymerase Switch to a GC-Rich Specialized Polymerase Use_Analogs->Change_Polymerase Still Fails Use_Analogs->Success Success Change_Polymerase->Success Success Change_Polymerase->Re-evaluate Still Fails

Caption: A logical workflow for troubleshooting GC-rich PCR.

References

Technical Support Center: Synthesis of 8-Aza-7-Deazapurines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 8-aza-7-deazapurines, also known as pyrazolo[3,4-d]pyrimidines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 8-aza-7-deazapurine nucleosides?

A1: The most frequently encountered side reactions primarily occur during the glycosylation step, where a sugar moiety is attached to the pyrazolo[3,4-d]pyrimidine core. These can be broadly categorized as:

  • Formation of regioisomers: Glycosylation can occur at different nitrogen atoms of the heterocyclic core, leading to a mixture of N8 and N9-glycosylated products.[1][2]

  • Formation of "non-typical" minor products: In enzymatic transglycosylation reactions, unexpected side products such as 4-imino-pyridinium ribosides and bis-ribosylated derivatives have been reported.[3]

  • Reactions on unprotected functional groups: If other functional groups on the pyrazolo[3,4-d]pyrimidine ring are not adequately protected, they can react with the reagents used for glycosylation or subsequent steps, leading to undesired byproducts.[1]

Q2: How can I minimize the formation of N8- and N9-glycosylated isomers?

A2: Controlling the regioselectivity of glycosylation is crucial. The choice of synthetic method and reaction conditions plays a significant role. Using a protected pyrazolo[3,4-d]pyrimidine base, for instance, a 1-(4-benzyloxypyrimidin-5-yl)pyrazole, has been shown to lead to the selective formation of a single product.[4][5][6][7] Additionally, the choice of catalyst and solvent system can influence the ratio of N8 to N9 isomers.[1]

Q3: What are the key parameters to control in enzymatic transglycosylation to avoid side products?

A3: In enzymatic transglycosylation for preparing 8-aza-7-deazapurine nucleosides, several parameters are critical for minimizing side product formation:

  • pH of the reaction medium: The pH can significantly influence the formation of "non-typical" side products. For example, the conversion of a fleximer base into different ribosides and bis-ribosides is pH-dependent.[3]

  • Enzyme concentration and reaction time: High concentrations of the enzyme and prolonged reaction times can sometimes lead to the formation of minor glycosylation products.[3]

  • Substrate choice: The structure of the starting 8-aza-7-deazapurine base can affect the outcome. Protected bases tend to yield a single, selective product.[4][5][6]

Troubleshooting Guides

Problem 1: Low yield of the desired N9-glycosylated product and formation of a significant amount of the N8-isomer.

Possible Cause: Non-selective glycosylation due to similar reactivity of the N8 and N9 nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.

Suggested Solutions:

  • Use of Protecting Groups: Employ a protecting group strategy. For instance, using a protected base like 1-(4-benzyloxypyrimidin-5-yl)pyrazole can direct the glycosylation to the desired nitrogen, resulting in a single product.[4][5][6][7]

  • Optimization of Reaction Conditions:

    • Catalyst: Experiment with different Lewis acid catalysts (e.g., TMSOTf, SnCl₄) and their concentrations, as they can influence the regioselectivity.

    • Solvent: The polarity of the solvent can affect the reaction pathway. Test a range of anhydrous solvents.

    • Temperature: Lowering the reaction temperature may improve selectivity.

  • Chromatographic Separation: If isomer formation is unavoidable, develop an efficient column chromatography method to separate the N8 and N9 isomers.

Problem 2: Formation of unexpected side products during enzymatic transglycosylation.

Possible Cause: The enzyme may exhibit broader substrate specificity than anticipated, or the reaction conditions may favor alternative reaction pathways. For example, the formation of 4-imino-pyridinium riboside and bis-ribosylated products has been observed.[3]

Suggested Solutions:

  • pH Control: Carefully control the pH of the reaction buffer, as it has been shown to influence the formation of these side products.[3] A pH titration study might be necessary to find the optimal pH for maximizing the desired product and minimizing byproducts.

  • Reaction Monitoring: Monitor the reaction progress closely using HPLC to determine the optimal reaction time.[3] Prolonged reaction times can lead to the accumulation of side products.

  • Substrate Modification: If possible, use a protected version of the 8-aza-7-deazapurine base to limit the possible reaction sites.[4][5][6]

Data Presentation

Table 1: Influence of pH on the Conversion of Fleximer Base 12 in Enzymatic Ribosylation

pHPyrazole Riboside (%)Pyridine Riboside (%)Bis-riboside (%)
5.0~30~45~5
7.0~40~35~10
9.0~25~20~15

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[3]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Transglycosylation

This protocol is a general guideline based on reported procedures for the synthesis of 8-aza-7-deazapurine nucleosides.[3]

  • Reaction Setup:

    • Dissolve the 8-aza-7-deazapurine base (e.g., 4-(4-aminopyridin-3-yl)-1H-pyrazole) to a final concentration of 2 mM in a 10 mM potassium phosphate (B84403) buffer of the desired pH.

    • Add the carbohydrate donor (e.g., uridine (B1682114) or 2'-deoxyuridine) to a final concentration of 20 mM.

    • The total reaction volume is typically 1.0 mL.

  • Enzyme Addition:

    • Add E. coli purine (B94841) nucleoside phosphorylase (PNP) to a final concentration of 1.5 U/mL.

    • Add E. coli uridine phosphorylase (UP) to a final concentration of 0.8 U/mL.

  • Incubation:

    • Incubate the reaction mixture at 50 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by HPLC for up to 120 hours.

    • Upon completion, the reaction mixture is typically purified by column chromatography to isolate the desired nucleoside products.

Visualizations

Side_Reaction_Pathway 8-Aza-7-deazapurine Base 8-Aza-7-deazapurine Base Desired N9-glycosylated Product Desired N9-glycosylated Product 8-Aza-7-deazapurine Base->Desired N9-glycosylated Product Glycosylation (Desired Pathway) N8-glycosylated Isomer N8-glycosylated Isomer 8-Aza-7-deazapurine Base->N8-glycosylated Isomer Side Reaction 1 (Isomerization) Imino-pyridinium Riboside Imino-pyridinium Riboside 8-Aza-7-deazapurine Base->Imino-pyridinium Riboside Side Reaction 2 (Enzymatic) Bis-ribosylated Product Bis-ribosylated Product Imino-pyridinium Riboside->Bis-ribosylated Product Further Glycosylation

Caption: Potential side reaction pathways in 8-aza-7-deazapurine synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Low Yield / Impure Product Low Yield / Impure Product Identify Side Products (NMR, MS) Identify Side Products (NMR, MS) Low Yield / Impure Product->Identify Side Products (NMR, MS) Isomerization Isomerization Identify Side Products (NMR, MS)->Isomerization Enzymatic Byproducts Enzymatic Byproducts Identify Side Products (NMR, MS)->Enzymatic Byproducts Other Impurities Other Impurities Identify Side Products (NMR, MS)->Other Impurities Use Protecting Groups Use Protecting Groups Isomerization->Use Protecting Groups Optimize Reaction Conditions (pH, Temp) Optimize Reaction Conditions (pH, Temp) Isomerization->Optimize Reaction Conditions (pH, Temp) Enzymatic Byproducts->Optimize Reaction Conditions (pH, Temp) Purification Strategy Purification Strategy Other Impurities->Purification Strategy

Caption: Troubleshooting workflow for 8-aza-7-deazapurine synthesis.

References

Technical Support Center: Purification of 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 8-Aza-7-bromo-7-deazaguanosine. It includes troubleshooting guides for common issues encountered during purification, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your experiments.

Troubleshooting Guide

Researchers may face several challenges during the purification of this compound. This guide provides solutions to common problems encountered with High-Performance Liquid Chromatography (HPLC) and column chromatography.

Table 1: HPLC Troubleshooting

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of the compound.Adjust the mobile phase pH. Since this compound has basic and acidic functionalities, buffering the mobile phase around a neutral pH (e.g., using ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) bicarbonate) can improve peak shape.[1]
Column overload.Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA), to block active sites on the silica (B1680970).
Inadequate Separation of Impurities Suboptimal mobile phase composition.Optimize the gradient elution method. A shallow gradient of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffered aqueous phase is often effective for nucleoside analogs.[1]
Incorrect column chemistry.Use a C18 column, which is standard for reversed-phase separation of nucleosides. For highly polar impurities, a more polar stationary phase may be required.
Product Degradation During Purification Instability of the compound in the mobile phase.Ensure the mobile phase is degassed and avoid prolonged exposure to acidic or basic conditions if the compound is labile.
On-column degradation.For sensitive compounds, consider using a biocompatible HPLC system and columns to minimize interaction with metal surfaces.
Low Recovery Poor solubility in the mobile phase.Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.
Adsorption to the column or system components.Passivate the HPLC system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help if metal chelation is an issue.

Table 2: Column Chromatography Troubleshooting

Issue Potential Cause Recommended Solution
Co-elution of Product and Impurities Inappropriate solvent system.Perform thorough Thin Layer Chromatography (TLC) analysis to identify an optimal solvent system that provides good separation (Rf difference > 0.2). A common system for similar compounds is a mixture of dichloromethane (B109758) and methanol (B129727).[2]
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general guideline is a 1:50 to 1:100 ratio of crude product to silica gel.
Product Tailing on the Column Strong interaction with the silica gel.Add a small percentage (0.1-1%) of a polar solvent like triethylamine or acetic acid to the eluent to reduce tailing, depending on the nature of the compound and impurities.
The compound is not stable on silica gel.If decomposition is observed on TLC, consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded silica phase.
Product Crystallizing on the Column Low solubility in the chosen eluent.Load the crude mixture onto the column using a minimal amount of a stronger solvent and then begin elution with the less polar mobile phase. Alternatively, pre-adsorb the crude material onto a small amount of silica gel before loading.
Low Yield After Column Chromatography Irreversible adsorption to the silica gel.Ensure the compound is fully eluted by washing the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) after the main fractions have been collected.
Degradation on the column.Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. During synthesis, you might encounter regioisomers (e.g., N8 vs. N9 glycosylation) or by-products where the bromine atom is substituted. For instance, treatment with ammonia (B1221849) in methanol at high temperatures can lead to the substitution of a bromo group with an amino group.[2] Incomplete reactions can leave unreacted starting materials, and degradation can lead to the cleavage of the glycosidic bond.

Q2: What is a suitable starting point for developing an HPLC purification method for this compound?

A2: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1 M triethylammonium bicarbonate or ammonium acetate, pH 7) and a polar organic solvent like acetonitrile or methanol. You can begin with a linear gradient of 0-50% organic solvent over 20-30 minutes. Monitor the elution profile with a UV detector, typically around 260-280 nm.

Q3: How can I improve the yield and purity of my final product after purification?

A3: To improve yield and purity, careful optimization of the purification strategy is key.

  • For Column Chromatography: Use high-quality silica gel and freshly distilled solvents. Ensure proper packing of the column to avoid channeling. Step-gradient elution can sometimes provide better separation than isocratic elution.

  • For HPLC: Perform analytical scale injections first to optimize the separation conditions before moving to a preparative scale. Collect narrow fractions and analyze their purity by analytical HPLC before combining them.

  • Crystallization: If the compound is crystalline, recrystallization can be a highly effective final purification step to remove minor impurities and achieve high purity. For a similar compound, recrystallization from water has been reported to yield a product with 98% HPLC purity.[2]

Q4: Can I use normal-phase chromatography for the purification of this compound?

A4: While reversed-phase chromatography is more common for nucleoside analogs, normal-phase chromatography can also be employed. You would typically use a silica gel column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). However, the high polarity of this compound might lead to very strong retention on a normal-phase column, potentially causing tailing and low recovery. It is generally more suitable for protected intermediates that are less polar.

Q5: What are the expected purity and yield for the purification of this compound?

A5: The yield and purity are highly dependent on the success of the synthesis and the chosen purification method. For a related 7-bromo-8-aza-7-deazaguanosine analogue, a yield of 56% with an HPLC purity of 98% was achieved after recrystallization from water.[2] For intermediates purified by column chromatography, yields can range from 30% to over 80%, with HPLC purities typically exceeding 95%.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent.

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the starting solvent system (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Recovery:

    • Spot the collected fractions on a TLC plate and visualize under UV light.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Preparative HPLC

This protocol is for a reversed-phase preparative HPLC system.

  • System Preparation:

    • Equip the HPLC system with a suitable preparative C18 column.

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB) in water, pH 7.5.

      • Mobile Phase B: Acetonitrile.

    • Thoroughly degas both mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the crude or partially purified product in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter.

    • Perform an analytical injection first to determine the retention time of the product and impurities.

    • Inject the sample onto the preparative column.

  • Chromatographic Separation:

    • Run a linear gradient to elute the compound. For example, start with 5% B and increase to 50% B over 30-40 minutes.

    • Monitor the separation using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Fraction Collection and Product Recovery:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to remove the volatile buffer and obtain the purified product as a solid.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC Optimize Solvents Column Column Chromatography TLC->Column HPLC_analysis Analytical HPLC Column->HPLC_analysis Assess Purity Prep_HPLC Preparative HPLC HPLC_analysis->Prep_HPLC If further purification needed Crystallization Crystallization HPLC_analysis->Crystallization If high purity Prep_HPLC->Crystallization Purity_Check Purity & Identity Check (HPLC, NMR, MS) Crystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product TroubleshootingTree cluster_problem Identify the Problem cluster_solutions Potential Solutions Start Low Purity after Initial Purification Multiple_Peaks Multiple Peaks/Spots? Start->Multiple_Peaks Optimize_Column Re-optimize Column Chromatography (Solvent gradient, different stationary phase) Multiple_Peaks->Optimize_Column Yes Check_Stability Check for Degradation (Re-analyze by LC-MS) Multiple_Peaks->Check_Stability No (Broad peak or tailing) Run_Prep_HPLC Use Preparative HPLC (Optimize gradient, different column) Optimize_Column->Run_Prep_HPLC Still impure Recrystallize Recrystallize Sample (Test different solvents) Run_Prep_HPLC->Recrystallize Minor impurities remain Purity_Check_Final Purity_Check_Final Recrystallize->Purity_Check_Final Final Check Check_Stability->Optimize_Column If stable

References

Technical Support Center: In Vitro Degradation of Halogenated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation of halogenated nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways for the in vitro degradation of halogenated pyrimidine (B1678525) nucleosides like trifluridine (B1683248) and 5-bromodeoxyuridine?

A1: The primary enzymatic degradation pathway for many halogenated pyrimidine nucleosides in vitro is phosphorolysis, catalyzed by thymidine (B127349) phosphorylase (TP). This enzyme cleaves the glycosidic bond, releasing the halogenated base and 2-deoxyribose-1-phosphate. For instance, trifluridine is metabolized to 5-(trifluoromethyl)uracil (B1200052) (FTY) by thymidine phosphorylase[1][2][3]. Similarly, 5-bromodeoxyuridine (BrdU) is converted to 5-bromouracil (B15302) (BrU)[4].

Q2: How does pH affect the stability of gemcitabine (B846) in in vitro solutions?

A2: The degradation of gemcitabine is highly dependent on pH. It exhibits maximum stability in the pH range of 7.0–9.5. At extreme pH values, its degradation is catalyzed by protons or hydroxyl groups[5]. Under alkaline stress, gemcitabine can degrade into at least six different products, while acidic conditions lead to at least three degradation products[2].

Q3: What is the main in vitro degradation pathway for the purine (B94841) nucleoside analog cladribine (B1669150)?

A3: In vitro studies with whole blood show that cladribine is metabolized to 2-chlorodeoxyinosine and 2-chlorohypoxanthine, indicating that it is a substrate for adenosine (B11128) deaminase[1]. While it is a prodrug that gets phosphorylated to its active form intracellularly, its degradation in biological matrices involves this deamination pathway[2].

Q4: Is fludarabine (B1672870) phosphate (B84403) stable in solution for in vitro experiments?

A4: Yes, fludarabine phosphate is relatively stable in solution. Studies have shown that it remains stable (with less than 10% degradation) for at least 15 days when stored in glass containers or diluted in 0.9% NaCl in polyethylene (B3416737) bags at both refrigerator (2-8°C) and room temperature (15-25°C)[5][6]. After administration, it is rapidly dephosphorylated to F-ara-A, which is then re-phosphorylated intracellularly to the active triphosphate form[5].

Q5: What are the degradation products of 5-iododeoxyuridine (IdUrd) in serum-containing media?

A5: In the presence of serum, 5-iododeoxyuridine is degraded to deoxyuridine and 5-iodouracil. These conversions are likely carried out by thymidylate synthetase and thymidine phosphorylase[4]. This is a critical consideration for in vitro studies, as the degradation products can interfere with the interpretation of experimental results[4].

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing or Fronting 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload.1. Use a guard column; if the problem persists, replace the analytical column. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Contamination in the injector or column. 2. Impurities in the mobile phase.1. Flush the injector and wash the column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase.
Baseline Drift 1. Column temperature fluctuation. 2. Mobile phase composition changing. 3. Contaminated detector flow cell.1. Use a column oven to maintain a constant temperature. 2. Ensure proper mixing and degassing of the mobile phase. 3. Flush the flow cell with a strong, appropriate solvent.
Irreproducible Retention Times 1. Air bubbles in the pump. 2. Inconsistent mobile phase preparation. 3. Column not equilibrated.1. Purge the pump to remove air bubbles. 2. Prepare the mobile phase accurately and consistently. 3. Allow sufficient time for the column to equilibrate with the mobile phase.
Mass Spectrometry Analysis
Problem Possible Cause Troubleshooting Steps
Poor Signal Intensity 1. Low sample concentration. 2. Inefficient ionization. 3. Instrument not tuned or calibrated.1. Concentrate the sample or inject a larger volume. 2. Optimize ionization source parameters (e.g., ESI voltage, gas flow). 3. Perform routine tuning and mass calibration of the instrument.
Mass Inaccuracy 1. Incorrect mass calibration. 2. Instrument drift.1. Perform mass calibration with appropriate standards before analysis. 2. Allow the instrument to stabilize and re-calibrate if necessary.
Peak Splitting or Broadening 1. Contaminants in the sample or on the column. 2. Suboptimal ionization conditions.1. Ensure proper sample cleanup and use a guard column. 2. Adjust ion source parameters and gas flows to minimize peak broadening.
Isotopic Pattern Mismatch for Halogenated Compounds 1. Co-eluting interferences. 2. Incorrect instrument resolution.1. Improve chromatographic separation to resolve interfering peaks. 2. Ensure the mass spectrometer is operating at sufficient resolution to accurately measure isotopic distributions.
Sample Preparation for In Vitro Studies
Problem Possible Cause Troubleshooting Steps
Low Recovery of Nucleosides 1. Inefficient extraction from the matrix (e.g., cell lysate, microsomes). 2. Degradation during sample processing.1. Optimize the extraction solvent and procedure (e.g., protein precipitation with cold acetonitrile (B52724) or methanol). 2. Keep samples on ice and process them quickly. Consider adding enzyme inhibitors if enzymatic degradation is suspected.
Sample Contamination 1. Carryover from previous samples. 2. Introduction of contaminants from labware or reagents.1. Thoroughly clean the injection port and syringe between samples. 2. Use high-purity solvents and pre-cleaned labware.
Inconsistent Results 1. Incomplete cell lysis or homogenization. 2. Inaccurate pipetting.1. Ensure complete lysis of cells to release intracellular nucleosides. 2. Calibrate pipettes regularly and use proper pipetting techniques.

Quantitative Data Summary

Table 1: Stability of Halogenated Nucleosides in Solution

NucleosideConcentration & SolutionStorage ConditionsStabilityReference
Gemcitabine 0.1 and 10 mg/mL in 0.9% NaCl or 5% Dextrose35 days at 4°C and 23°CPhysically and chemically stable[4]
Gemcitabine 1, 5, and 10 mg/mL in 0.9% NaCl28 days at 2-8°CChemically stable[7][8]
Gemcitabine 1, 5, and 10 mg/mL in 0.9% NaCl14, 8, and 5 days at 25°C, respectivelyChemically stable[7][8]
Fludarabine Phosphate 25 mg/mL (concentrate) and 0.05 mg/mL in 0.9% NaCl15 days at 2-8°C and 15-25°C<10% degradation[5][6]
Cytarabine 1, 5, and 10 mg/mL in 0.9% NaCl28 days at 2-8°CChemically stable[7][8]
Cytarabine 1, 5, and 10 mg/mL in 0.9% NaCl14, 8, and 5 days at 25°C, respectivelyChemically stable[7][8]

Experimental Protocols

Protocol 1: In Vitro Metabolism Study Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a halogenated nucleoside using human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Halogenated nucleoside test compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile or methanol (B129727) (for reaction termination)

  • Incubator or water bath (37°C)

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare a stock solution of the halogenated nucleoside in a suitable solvent (e.g., DMSO, water).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Pre-warm the phosphate buffer to 37°C.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Human liver microsomes (final concentration typically 0.5-1 mg/mL)

      • Test compound (final concentration typically 1-10 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixture to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Calculate the percentage of the compound remaining over time to determine the metabolic stability (e.g., half-life, intrinsic clearance).

Protocol 2: Thymidine Phosphorylase Activity Assay (Spectrophotometric)

This protocol is for determining the activity of thymidine phosphorylase, a key enzyme in the degradation of many pyrimidine nucleosides.

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Tris-arsenate buffer (0.1 M)

  • Thymidine (10 mM)

  • NaOH (0.3 M)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-arsenate buffer and the enzyme source.

    • Prepare a blank mixture containing the buffer but without the enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding thymidine to the reaction mixture.

    • Incubate both the reaction and blank mixtures at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding 0.3 M NaOH.

    • Add thymidine to the blank mixture after termination.

    • Measure the absorbance of both the reaction and blank mixtures at 290 nm. The increase in absorbance is due to the formation of thymine (B56734).

  • Calculation:

    • Calculate the enzyme activity based on the change in absorbance, using the molar extinction coefficient of thymine under the assay conditions.

Visualizations

degradation_pathway Trifluridine Trifluridine Halogenated_Base 5-(Trifluoromethyl)uracil Trifluridine->Halogenated_Base Thymidine Phosphorylase Sugar_Phosphate 2-Deoxyribose-1-Phosphate Trifluridine->Sugar_Phosphate Thymidine Phosphorylase experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Nucleoside with Microsomes/Enzyme Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation HPLC_MS HPLC or LC-MS/MS Analysis Centrifugation->HPLC_MS Data_Analysis Data Analysis (Quantification, Kinetics) HPLC_MS->Data_Analysis

References

Technical Support Center: Optimizing Annealing Temperatures for Primers with 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primers containing the modified nucleotide 8-Aza-7-bromo-7-deazaguanosine. This modification can significantly impact primer melting temperature (Tm) and requires adjustments to standard PCR protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect my primers?

This compound is a modified purine (B94841) nucleoside analog. In primers, this modification significantly increases the thermal stability of the DNA duplex.[1][2] This is due to favorable electronic effects of the halogen and the altered hydrogen bonding capacity.[3] Consequently, primers containing this modification will have a substantially higher melting temperature (Tm) than standard DNA primers of the same sequence.

Q2: My PCR with primers containing this compound is failing or has very low yield. What is the likely cause?

The most probable cause is a suboptimal annealing temperature. Standard Tm calculation formulas do not account for the significant stabilizing effect of this compound. This leads to an underestimation of the primer's actual Tm, and as a result, the annealing temperature used in the PCR protocol is likely too low. An annealing temperature that is too low can lead to non-specific amplification and reduced yield of the desired product.[4]

Q3: How should I calculate the annealing temperature (Ta) for my modified primers?

Standard online calculators and basic formulas (e.g., 2°C for A/T + 4°C for G/C) will be inaccurate. A general rule of thumb is to start with an annealing temperature 2–5°C below the lower of the two primer Tms.[4] However, for primers with this compound, you must first account for the increased Tm. While a precise formula is not available, experimental data on a closely related analog, 7-bromo-8-aza-7-deaza-2′-deoxyisoguanosine, shows a significant increase in Tm per modification.[1] It is therefore crucial to empirically determine the optimal annealing temperature using a gradient PCR.[5]

Q4: Can I use a standard DNA polymerase with these modified primers?

While many standard DNA polymerases may be compatible, their efficiency might be affected. Some DNA polymerases can be sensitive to modifications in the template or primer.[6] If you are experiencing issues, consider using a high-fidelity polymerase known for its robust performance with modified templates. Always refer to the DNA polymerase manufacturer's guidelines for compatibility with modified oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered when using primers containing this compound.

Problem Possible Cause Recommended Solution
No PCR product or very faint bands Annealing temperature is too high: The significant increase in Tm due to the modification was overestimated, preventing primer annealing.1. Perform a gradient PCR to empirically determine the optimal annealing temperature. Start with a broad range (e.g., 55-75°C). 2. If a gradient cycler is not available, incrementally decrease the annealing temperature in 2°C steps.
Annealing temperature is too low: While counterintuitive, a very low Ta can lead to complex secondary structures in the primer itself, preventing it from binding to the template.1. Run a gradient PCR to find the optimal annealing temperature. 2. Ensure your primer design minimizes self-complementarity.
Multiple, non-specific PCR products Annealing temperature is too low: The initial annealing temperature, likely based on standard calculations, is not high enough to ensure specific primer binding.1. Significantly increase the annealing temperature. Use a gradient PCR starting from the estimated Tm of an unmodified primer and increasing in increments. 2. Refer to the data table below for an estimation of the Tm increase per modification.
Primer-dimer formation Low annealing temperature and/or high primer concentration: These conditions favor the annealing of primers to each other.1. Increase the annealing temperature. 2. Optimize primer concentration; use the lowest concentration that still gives a good yield. 3. Redesign primers to minimize complementarity at the 3' ends.
Difficulty amplifying GC-rich regions Stable secondary structures in the template: The presence of the modified base in the primer can sometimes exacerbate issues with difficult templates.1. In addition to optimizing the annealing temperature, consider using a PCR additive such as DMSO or betaine (B1666868) to help denature the template DNA. 2. Use a DNA polymerase specifically designed for GC-rich templates.

Data Presentation: Impact of a Related Modification on Primer Melting Temperature

Oligonucleotide Sequence (Modification in bold)Number of ModificationsTm (°C) of Unmodified DuplexTm (°C) of Modified DuplexΔTm per Modification (°C)
5'-d(GCX GCGC)2 where X is 8-aza-7-deaza-2'-deoxyisoguanosine145.046.6+1.6
5'-d(GCY GCGC)2 where Y is 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine145.050.8+5.8

Note: This data is for the isoguanosine (B3425122) analog and should be used as a guideline. The actual Tm increase for this compound may vary.

Experimental Protocols

Determining the Optimal Annealing Temperature (Ta) using Gradient PCR

This protocol outlines the steps to empirically determine the optimal annealing temperature for primers containing this compound.

1. Initial Tm Estimation:

  • Calculate the theoretical Tm of your primers as if they were unmodified using a standard Tm calculator.

  • Add an estimated ΔTm based on the data table above (e.g., +5°C per modification) to get a starting point for your gradient.

2. Reaction Setup:

  • Prepare a PCR master mix containing all components except the template DNA. Ensure you have enough for at least 8-12 reactions to cover a good temperature gradient.

  • Aliquot the master mix into PCR tubes.

  • Add the template DNA to each tube. Include a positive control (with primers of known performance) and a negative control (no template).

3. Gradient PCR Program:

  • Set up your thermal cycler with a gradient annealing step.

  • Denaturation: 95-98°C for 30 seconds to 2 minutes (polymerase dependent).

  • Gradient Annealing: Set a temperature gradient spanning at least 10-15°C around your estimated optimal Ta. For example, if your estimated Ta is 65°C, you could set a gradient from 58°C to 70°C. The annealing time should be 15-30 seconds.

  • Extension: 72°C for a duration appropriate for your amplicon length (e.g., 30-60 seconds per kb).

  • Number of Cycles: 25-35 cycles.

  • Final Extension: 72°C for 5-10 minutes.

4. Analysis:

  • Run the PCR products on an agarose (B213101) gel.

  • The optimal annealing temperature will be the one that yields a single, bright band of the correct size with minimal or no non-specific products or primer-dimers.

Mandatory Visualizations

Annealing_Temperature_Optimization_Workflow Workflow for Optimizing Annealing Temperature cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement cluster_outcome Outcome start Start: Primer with This compound calc_tm Calculate Theoretical Tm (unmodified sequence) start->calc_tm est_delta_tm Estimate ΔTm (+5-6°C per modification) calc_tm->est_delta_tm est_ta Estimate Starting Ta (Tm_modified - 5°C) est_delta_tm->est_ta setup_gradient Set up Gradient PCR (e.g., Ta_est ± 8°C) est_ta->setup_gradient run_pcr Run PCR with Controls setup_gradient->run_pcr gel Analyze on Agarose Gel run_pcr->gel optimal_ta Identify Optimal Ta (Single, bright band) gel->optimal_ta troubleshoot Troubleshoot if necessary (non-specific bands, no product) gel->troubleshoot proceed Proceed with Optimized Annealing Temperature optimal_ta->proceed troubleshoot->setup_gradient Re-optimize

Caption: Workflow for optimizing the annealing temperature of modified primers.

Signaling_Pathway_Analogy Logical Flow for Troubleshooting PCR Failure cluster_problem Problem cluster_diagnosis Primary Diagnosis cluster_solution Solutions pcr_failure PCR Failure or Low Yield ta_issue Suboptimal Annealing Temperature (Ta) pcr_failure->ta_issue Most Likely primer_design Primer Design Issues pcr_failure->primer_design reagents Reagent/Polymerase Problems pcr_failure->reagents gradient_pcr Run Gradient PCR ta_issue->gradient_pcr redesign Check for Self-Dimerization and Redesign primer_design->redesign check_reagents Use Fresh Reagents/ Test Different Polymerase reagents->check_reagents adjust_ta Adjust Ta Based on Gradient gradient_pcr->adjust_ta adjust_ta->pcr_failure redesign->pcr_failure Re-evaluate check_reagents->pcr_failure Re-evaluate

Caption: Troubleshooting logic for PCR with modified primers.

References

Technical Support Center: Managing G-Rich Oligonucleotides with 8-aza-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving G-rich oligonucleotides. A primary focus is the use of 8-aza-7-deazaguanosine (PPG) to mitigate the common issue of aggregation due to G-quadruplex formation.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experimentation with G-rich oligonucleotides and provides actionable solutions.

Issue 1: Poor PCR amplification of GC-rich templates.

  • Symptom: Low or no yield of PCR product, or multiple non-specific bands on a gel.

  • Cause: G-rich regions can form stable secondary structures, such as G-quadruplexes, that block the DNA polymerase. Primers for these regions can also self-anneal or form dimers.[1]

  • Solution:

    • Incorporate 8-aza-7-deazaguanosine (PPG): Substitute dGTP with a mix of dGTP and 7-deaza-dGTP (a related compound to PPG) in the PCR reaction. A common starting ratio is 3:1 of 7-deaza-dGTP to dGTP.[2] This modified guanosine (B1672433) analog disrupts the Hoogsteen hydrogen bonds necessary for G-quadruplex formation.[3]

    • Optimize Annealing Temperature: Use a high annealing temperature to help melt secondary structures. A temperature gradient PCR can be employed to determine the optimal annealing temperature empirically.[4]

    • Use PCR Additives: Include additives such as betaine (B1666868) (0.5 to 2 M), DMSO (2 to 10%), or glycerol (B35011) (5 to 25%) in the reaction mix to help denature DNA and reduce secondary structures.[1][4]

    • Choose an Appropriate Polymerase: Select a DNA polymerase specifically designed for GC-rich templates.[1]

Issue 2: Oligonucleotide aggregation observed during purification or handling.

  • Symptom: The appearance of a viscous or gel-like substance, or the observation of broad or multiple peaks during HPLC purification.

  • Cause: G-rich oligonucleotides can self-associate to form G-quadruplexes, leading to aggregation, especially at high concentrations.[3]

  • Solution:

    • Substitute with PPG: During oligonucleotide synthesis, replace one or more guanosine residues within a G-run with PPG. This is highly effective at preventing the formation of G-quadruplexes and subsequent aggregation.[3][5]

    • Modify Handling Conditions: Work with lower oligonucleotide concentrations and use buffers that are not conducive to G-quadruplex formation (e.g., low cation concentrations).

Issue 3: Inconsistent or poor performance of G-rich aptamers.

  • Symptom: Variable binding affinity, low specificity, or complete loss of function of a G-rich aptamer.

  • Cause: The formation of intermolecular G-quadruplexes can compete with the desired intramolecular structure required for target binding. This can lead to a heterogeneous population of aptamers with varying activities.

  • Solution:

    • Strategic PPG Substitution: Carefully select specific guanosine residues for replacement with PPG to disrupt intermolecular G-quadruplex formation without compromising the aptamer's essential binding structure.

    • Optimize SELEX Protocol: During the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for aptamer selection, consider including a negative selection step against sequences that form intermolecular G-quadruplexes.[6]

    • Buffer Optimization: Ensure the binding buffer conditions (e.g., cation type and concentration) favor the formation of the functional intramolecular G-quadruplex structure.

Frequently Asked Questions (FAQs)

Q1: What is 8-aza-7-deazaguanosine (PPG) and how does it prevent G-rich oligonucleotide aggregation?

A1: 8-aza-7-deazaguanosine, also known as pyrazolo[3,4-d]pyrimidine guanine (B1146940) (PPG), is a modified guanosine analog. In the standard guanine base, the nitrogen atom at position 7 (N7) is involved in Hoogsteen hydrogen bonding, which is essential for the formation of the G-tetrads that make up G-quadruplexes. In PPG, the N7 and C8 atoms of guanine are interchanged. This structural change prevents the formation of Hoogsteen bonds, thereby disrupting the formation of G-quadruplexes and reducing the aggregation of G-rich oligonucleotides.[3]

Q2: How do I incorporate PPG into my oligonucleotide sequence?

A2: PPG is introduced during solid-phase oligonucleotide synthesis using a corresponding phosphoramidite (B1245037) reagent.[5] You can specify the positions where you want to substitute guanine with PPG in your sequence when ordering custom oligonucleotides from a synthesis provider.[7]

Q3: Will substituting guanine with PPG affect the duplex stability of my oligonucleotide?

A3: Yes, the substitution of guanine with PPG can affect duplex stability. Studies have shown that PPG-containing oligonucleotides can form more stable DNA duplexes, with an increase in melting temperature (Tm) of approximately 0.5–1.5°C per substitution compared to their unmodified counterparts.[3] The 7-deaza-8-aza-G:C base pair has been reported to increase duplex stability by about 1°C in Tm compared to a standard G:C base pair.[8]

Q4: Can I use PPG-modified primers in a PCR?

A4: Yes, primers containing PPG can be extended by DNA polymerases, including Taq polymerase, even when the modification is at the 3' end.[7]

Q5: How can I analyze the formation of G-quadruplexes in my sample?

A5: Several techniques can be used to detect and characterize G-quadruplexes:

  • Circular Dichroism (CD) Spectroscopy: G-quadruplexes have characteristic CD spectra that can be used to confirm their presence and obtain information about their topology.[9][10]

  • Native Polyacrylamide Gel Electrophoresis (PAGE): G-quadruplex structures often exhibit different electrophoretic mobility compared to their unfolded single-stranded counterparts.[11]

  • UV Melting Analysis (Tm): The thermal stability of a G-quadruplex can be determined by monitoring the change in UV absorbance at a specific wavelength (often 295 nm) with increasing temperature.[12]

Data Presentation

Table 1: Effect of 8-aza-7-deazaguanosine (PPG) Substitution on Duplex Melting Temperature (Tm)

Oligonucleotide SequenceModificationTm (°C)ΔTm per substitution (°C)
5'-CAT GGG GCT A-3'None50.0-
5'-CAT GGG GCT A-3'One PPG51.5+1.5
5'-CAT GGGGCT A-3'Three PPGs54.5+1.5
5'-CGC GGG GCG C-3'None78.0-
5'-CGC GGG GCG C-3'One PPG79.0+1.0
5'-CGC GGGGGCG C-3'Three PPGs81.5+1.17

Note: Data is illustrative and based on reported trends. Actual Tm values will vary depending on the specific sequence and experimental conditions.[3][8]

Table 2: Comparison of Thermal Stability (Tm) of G-Quadruplex Forming Sequences With and Without Modifications

SequenceCationModificationTm (°C)
d[AGGG(TTAGGG)3] (Basket-type)Na+Unmethylated54.9 ± 0.4
d[AGGG(TTAGGG)3] (Basket-type)Na+A7-methylation51.9 ± 0.2
d[AGGG(TTAGGG)3] (Basket-type)Na+A13-methylation56.9 ± 0.3
d[(TTAGGG)4TT] (Hybrid-type)K+Unmethylated54.5 ± 0.3
d[(TTAGGG)4TT] (Hybrid-type)K+A15-methylation56.4 ± 0.2

Note: This table shows the effect of N6-methyladenine modification on G-quadruplex stability as an example of how modifications can influence Tm. Data extracted from reference[13].

Experimental Protocols

Protocol 1: PCR Optimization for GC-Rich Templates

  • Template and Primer Preparation:

    • Dilute template DNA to an appropriate concentration (e.g., 1-10 ng for plasmids, 50-250 ng for genomic DNA).

    • Design primers with a high melting temperature (Tm > 60°C) and avoid G-rich 3' ends.

  • Reaction Setup:

    • Prepare a master mix containing:

      • Nuclease-free water

      • PCR buffer (optimized for GC-rich templates)

      • dNTP mix (consider a 3:1 ratio of 7-deaza-dGTP to dGTP)[2]

      • Forward and reverse primers (0.2-0.5 µM each)

      • DNA polymerase for GC-rich templates (follow manufacturer's recommendations)

      • Optional: PCR enhancers like Betaine (1 M) or DMSO (5%).[4]

    • Add template DNA to individual PCR tubes.

    • Add the master mix to each tube.

  • Thermal Cycling:

    • Initial Denaturation: 95-98°C for 2-5 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95-98°C for 30 seconds.

      • Annealing: Use a temperature gradient (e.g., 55-68°C) to find the optimal temperature. Keep annealing time short (e.g., 15-30 seconds).

      • Extension: 72°C for a time appropriate for the amplicon length (e.g., 1 minute per kb).

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis:

Protocol 2: Analysis of G-Quadruplex Formation by Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Dissolve the oligonucleotide in a buffer containing the cation of interest (e.g., 100 mM KCl).

    • Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for G-quadruplex formation.

  • CD Measurement:

    • Use a quartz cuvette with an appropriate path length.

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the oligonucleotide sample over a wavelength range of 220-320 nm.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • A positive peak around 260-265 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex.

    • A positive peak around 295 nm is characteristic of an antiparallel G-quadruplex.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Analysis s1 Sequence Design s2 Solid-Phase Synthesis (with or without PPG) s1->s2 s3 Cleavage & Deprotection s2->s3 p1 HPLC Purification s3->p1 a1 Circular Dichroism p1->a1 a2 Gel Electrophoresis p1->a2 a3 Thermal Melting (Tm) p1->a3

Caption: Experimental workflow for oligonucleotide synthesis, purification, and analysis.

signaling_pathway G_rich G-Rich Sequence in Promoter Region G_quadruplex G-Quadruplex Formation G_rich->G_quadruplex folding Transcription_Factor Transcription Factor G_quadruplex->Transcription_Factor blocks binding Transcription_Repression Transcription Repression G_quadruplex->Transcription_Repression

Caption: Simplified signaling pathway showing G-quadruplex mediated transcription repression.

logical_relationship cluster_problem Problem: Aggregation cluster_solution Solution: PPG Substitution G_run Run of Guanines Hoogsteen Hoogsteen H-Bonds G_run->Hoogsteen PPG 8-aza-7-deazaguanosine (PPG) G_run->PPG substitution G_tetrad G-Tetrad Formation Hoogsteen->G_tetrad G_quadruplex G-Quadruplex Structure G_tetrad->G_quadruplex Aggregation Aggregation G_quadruplex->Aggregation No_Hoogsteen No Hoogsteen H-Bonds PPG->No_Hoogsteen No_Aggregation No Aggregation No_Hoogsteen->No_Aggregation

References

Technical Support Center: 8-Aza-7-bromo-7-deazaguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of 8-Aza-7-bromo-7-deazaguanosine phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite and what are its common applications?

This compound phosphoramidite is a modified nucleoside building block used in the chemical synthesis of oligonucleotides. The modifications at the 7 and 8 positions of the purine (B94841) ring system can impart unique properties to the resulting oligonucleotide, such as altered base pairing, improved nuclease resistance, and modified duplex stability. These characteristics make it a valuable tool in the development of therapeutic oligonucleotides, diagnostic probes, and other research applications.

Q2: How sensitive is this compound phosphoramidite to moisture?

Like all phosphoramidites, this compound phosphoramidite is highly sensitive to moisture.[1] The presence of water can lead to hydrolysis of the phosphoramidite group, rendering it inactive for oligonucleotide synthesis and significantly reducing coupling efficiency.[2][3][4] Guanosine (B1672433) phosphoramidites and their analogs are known to be particularly susceptible to degradation.[3][5][6] Therefore, stringent anhydrous conditions are critical throughout storage and handling.

Q3: What are the optimal storage conditions for this phosphoramidite?

To ensure maximum stability, this compound phosphoramidite should be stored at -20°C or lower in a sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen).[5] It is crucial to minimize exposure to ambient air and humidity.

Q4: How should I handle the phosphoramidite upon receiving it?

Upon receipt, visually inspect the packaging for any signs of damage that could compromise the inert atmosphere. Before opening, allow the vial to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which would lead to rapid degradation. All manipulations should be performed in a glove box or under a stream of dry inert gas.

Q5: What solvent should I use to dissolve the phosphoramidite and what concentration is recommended?

Anhydrous acetonitrile (B52724) is the recommended solvent for dissolving phosphoramidites for use in oligonucleotide synthesis.[7] The solvent should have a water content of less than 30 ppm.[7] A standard concentration for use on automated synthesizers is 0.1 M to 0.15 M.

Troubleshooting Guide

Problem: Low Coupling Efficiency

Low coupling efficiency is the most common issue encountered when using moisture-sensitive phosphoramidites. This leads to a higher proportion of truncated sequences and a lower yield of the desired full-length oligonucleotide.

Potential Cause Troubleshooting Step
Moisture Contamination of Phosphoramidite - Ensure the phosphoramidite vial was properly warmed to room temperature before opening. - Re-dissolve a fresh aliquot of the phosphoramidite in anhydrous acetonitrile under an inert atmosphere. - Consider treating the dissolved phosphoramidite solution with 3Å molecular sieves for a few hours prior to use to remove trace amounts of water.[7][8]
Moisture in Reagents or Solvents - Use fresh, anhydrous acetonitrile for dissolving the phosphoramidite and for the synthesizer's wash steps. - Ensure the activator solution is fresh and anhydrous. - Check the inert gas supply to the synthesizer for dryness; consider installing an in-line gas purifier.
Degraded Phosphoramidite - If the phosphoramidite is old or has been handled improperly, it may have degraded. Use a fresh vial of the phosphoramidite. - Perform a small-scale test synthesis with a known, reliable phosphoramidite to confirm the issue is with the specific modified amidite.
Suboptimal Coupling Time - Modified phosphoramidites, especially those with bulky groups, may require longer coupling times than standard phosphoramidites. Increase the coupling time in the synthesis protocol.

Problem: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

The presence of unexpected peaks in your analytical results can indicate side reactions or degradation products.

Potential Cause Troubleshooting Step
Hydrolysis of Phosphoramidite - The primary degradation product of a phosphoramidite due to moisture is the corresponding H-phosphonate. This will not be incorporated into the growing oligonucleotide chain but indicates a problem with moisture control. Review all handling and solvent preparation procedures.
Oxidation of Phosphoramidite - The P(III) of the phosphoramidite can be oxidized to P(V), rendering it inactive for coupling. This is more likely to occur with prolonged storage in solution on the synthesizer. Prepare fresh solutions of the phosphoramidite more frequently.
Side Reactions During Synthesis - Ensure that the correct protecting groups are used for the exocyclic amine of the guanosine analog and that they are compatible with the deprotection conditions. Incomplete deprotection can lead to adducts and additional peaks.

Data Presentation

Due to the lack of publicly available quantitative stability data specifically for this compound phosphoramidite, the following table provides an illustrative example of the expected impact of moisture on the stability of a sensitive guanosine analog phosphoramidite in solution at room temperature. This data is intended to highlight the critical importance of maintaining anhydrous conditions.

Water Content in Acetonitrile (ppm) Estimated Half-life of Phosphoramidite in Solution (Days) Predicted Impact on Coupling Efficiency after 24 hours
< 10> 14Negligible decrease
305 - 7Minor decrease
502 - 3Significant decrease
100< 1Severe decrease

Note: This is illustrative data based on the known behavior of sensitive phosphoramidites and is not derived from direct experimental measurement of this compound phosphoramidite.

Experimental Protocols

Protocol 1: Reconstitution of this compound Phosphoramidite

Objective: To properly dissolve the lyophilized phosphoramidite powder for use in an automated oligonucleotide synthesizer while minimizing moisture exposure.

Materials:

  • Vial of this compound phosphoramidite

  • Anhydrous acetonitrile (< 30 ppm water)

  • Syringe with a needle (previously oven-dried or purged with inert gas)

  • Synthesizer bottle with a septum cap (previously oven-dried)

  • Inert gas source (e.g., argon or nitrogen)

Procedure:

  • Remove the phosphoramidite vial from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes.

  • Once at room temperature, transfer the vial to a glove box or work under a positive pressure of dry inert gas.

  • Carefully open the vial.

  • Using a clean, dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 0.1 M).

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.

  • Using the same syringe, carefully draw the phosphoramidite solution from the vial.

  • Transfer the solution to the dry synthesizer bottle equipped with a septum cap.

  • Purge the headspace of the synthesizer bottle with inert gas before sealing.

  • Place the bottle on the designated port of the oligonucleotide synthesizer.

Mandatory Visualizations

experimental_workflow storage Store at -20°C under Inert Gas equilibrate Equilibrate to Room Temperature storage->equilibrate 1. Thawing dissolve Dissolve in Anhydrous Acetonitrile equilibrate->dissolve 2. Reconstitution (Inert Atmosphere) synthesizer Install on Synthesizer dissolve->synthesizer 3. Transfer synthesis Oligonucleotide Synthesis synthesizer->synthesis 4. Coupling

Caption: Workflow for handling moisture-sensitive phosphoramidites.

troubleshooting_guide start Low Coupling Efficiency Observed check_reagents Check Reagent and Solvent Freshness/ Anhydrousness start->check_reagents check_handling Review Phosphoramidite Handling Protocol start->check_handling increase_coupling Increase Coupling Time check_reagents->increase_coupling If reagents are fresh use_new_amidite Use a Fresh Vial of Phosphoramidite check_reagents->use_new_amidite If reagents are old check_handling->increase_coupling If handled correctly check_handling->use_new_amidite If mishandled increase_coupling->use_new_amidite If unsuccessful problem_solved Problem Resolved increase_coupling->problem_solved If successful use_new_amidite->problem_solved If successful

Caption: Troubleshooting logic for low coupling efficiency.

References

impact of deprotection conditions on 8-Aza-7-bromo-7-deazaguanosine stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 8-Aza-7-bromo-7-deazaguanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the deprotection of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for oligonucleotides containing this compound?

Standard deprotection of oligonucleotides is typically performed using concentrated aqueous ammonia (B1221849) (28-33%) at elevated temperatures.[1] For oligonucleotides containing this compound, a common condition involves incubation in 25% aqueous ammonia solution for 12-16 hours at 60°C.

Q2: Is this compound stable under standard deprotection conditions?

The 7-deazapurine core structure is generally stable against basic and acidic conditions.[2] The presence of the 8-aza modification and the 7-bromo substituent are also known to increase the stability of the glycosylic bond, reducing the risk of depurination.[3] However, like many modified nucleosides, prolonged exposure to harsh basic conditions can potentially lead to side reactions or degradation. It is crucial to carefully control the duration and temperature of the deprotection step.

Q3: Are there alternative, milder deprotection methods available for sensitive oligonucleotides containing this modification?

Yes, for oligonucleotides that may be sensitive to standard deprotection with ammonium (B1175870) hydroxide, UltraMILD deprotection conditions are recommended.[4] A common UltraMILD method involves using a solution of 0.05 M potassium carbonate in methanol (B129727) at room temperature.[4] This approach is particularly useful when other sensitive moieties, such as certain dyes, are present in the oligonucleotide.[1]

Q4: Can the 7-bromo substituent be displaced during deprotection?

While the 7-bromo substituent is generally stable, there is a possibility of nucleophilic substitution under certain conditions. For instance, in a related compound, a bromo-atom at the 2-position was substituted by an amino group during deprotection with NH3/MeOH at 120°C.[5] Although the bromo at position 7 is less reactive, it is advisable to avoid excessively harsh conditions (very high temperatures or prolonged incubation times) to minimize the risk of side reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the deprotection of oligonucleotides containing this compound.

Issue 1: Incomplete Deprotection
  • Symptom: Analysis of the final product (e.g., by HPLC or mass spectrometry) shows the presence of residual protecting groups.

  • Possible Cause: Insufficient deprotection time, temperature, or reagent concentration.

  • Solution:

    • Ensure the deprotection reagent (e.g., ammonium hydroxide) is fresh.[1]

    • Extend the deprotection time or slightly increase the temperature, while monitoring for potential degradation of the oligonucleotide.

    • If using milder conditions, consider switching to a standard deprotection protocol if the oligonucleotide is deemed sufficiently stable.

Issue 2: Observation of an Unexpected Side Product
  • Symptom: A significant peak corresponding to an unknown compound is observed in the analytical trace of the purified oligonucleotide.

  • Possible Cause: A side reaction may have occurred during deprotection, such as the substitution of the 7-bromo group or modification of another base in the sequence.

  • Solution:

    • Characterize the side product using mass spectrometry to determine its molecular weight and infer the nature of the modification.

    • If substitution of the bromo group is suspected, consider using milder deprotection conditions (see Table 1).

    • If alternative deprotection reagents like ethylenediamine (B42938) (EDA) are used for other sensitive groups, be aware of potential side reactions such as the formation of EDA adducts with cytidine (B196190) bases.[6]

Issue 3: Degradation of the Oligonucleotide
  • Symptom: Low yield of the final product and the presence of multiple shorter fragments in the analytical results.

  • Possible Cause: The deprotection conditions were too harsh, leading to cleavage of the phosphodiester backbone or degradation of the nucleobase.

  • Solution:

    • Switch to a milder deprotection method, such as the UltraMILD protocol with potassium carbonate in methanol.[4]

    • Reduce the temperature and/or duration of the deprotection step.

    • Ensure that the oligonucleotide is not exposed to acidic conditions, which can lead to depurination, although 7-deazapurines are more stable in this regard.[2]

Data Presentation

Table 1: Recommended Deprotection Conditions

ConditionReagentTemperatureDurationApplication
Standard 25% Aqueous Ammonia60°C12-16 hoursGeneral-purpose deprotection for routine oligonucleotides.
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursRecommended for oligonucleotides with sensitive modifications.[4]
Alternative t-Butylamine/Methanol/Water (1:1:2)55°COvernightAn alternative for certain sensitive dyes.[1]

Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Ammonia
  • After synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of 25% aqueous ammonia solution to the vial.

  • Seal the vial tightly and place it in a heating block or oven set to 60°C.

  • Incubate for 12-16 hours.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Lyophilize the solution to remove the ammonia and water.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for analysis and purification.

Protocol 2: UltraMILD Deprotection with Potassium Carbonate
  • Transfer the solid support with the synthesized oligonucleotide to a suitable vial.

  • Prepare a fresh solution of 0.05 M potassium carbonate in methanol.

  • Add 1-2 mL of the potassium carbonate solution to the vial.

  • Seal the vial and let it stand at room temperature for 4 hours, with occasional gentle agitation.

  • After the incubation period, transfer the methanolic solution to a new tube.

  • Neutralize the solution by adding a suitable acid (e.g., acetic acid) dropwise until the pH is neutral.

  • Evaporate the solvent to dryness.

  • Proceed with desalting or purification of the oligonucleotide.

Visualizations

Deprotection_Workflow cluster_synthesis Post-Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis cluster_final Final Product start Synthesized Oligonucleotide on Solid Support cleavage Cleavage from Support & Base Deprotection start->cleavage Add Deprotection Reagent purification Purification (e.g., HPLC) cleavage->purification Crude Oligonucleotide analysis Analysis (MS, HPLC) purification->analysis end Purified Oligonucleotide analysis->end

Caption: General workflow for oligonucleotide deprotection and purification.

Troubleshooting_Deprotection start Analysis of Deprotected Oligonucleotide incomplete Incomplete Deprotection? start->incomplete side_product Unexpected Side Product? incomplete->side_product No solution1 Increase deprotection time/temp or use fresh reagent. incomplete->solution1 Yes degradation Degradation Observed? side_product->degradation No solution2 Use milder conditions. Characterize side product. side_product->solution2 Yes solution3 Switch to UltraMILD deprotection. Reduce temp/time. degradation->solution3 Yes end Successful Deprotection degradation->end No

Caption: Decision tree for troubleshooting deprotection issues.

References

Validation & Comparative

Unveiling the Impact of 8-Aza-7-bromo-7-deazaguanosine on DNA Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and molecular biology, the quest for modified nucleosides that enhance the stability and therapeutic potential of DNA-based tools is perpetual. Among these, 8-aza-7-deazaguanosine analogs have garnered significant interest. This guide provides a detailed comparison of the effects of 8-Aza-7-bromo-7-deazaguanosine and its non-halogenated counterpart, 8-aza-7-deazaguanosine, on the thermal stability of DNA duplexes, supported by experimental data and protocols.

The introduction of a bromine atom at the 7-position of the 8-aza-7-deazaguanosine scaffold has a demonstrable impact on the thermodynamic stability of DNA. Experimental evidence consistently indicates that 7-halogenated 8-aza-7-deazapurine derivatives, including the 7-bromo analog, significantly increase the melting temperature (Tm) of DNA duplexes compared to those containing the non-halogenated 8-aza-7-deazaguanosine. This enhanced stability is a critical factor in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics where a strong and specific binding to the target sequence is paramount.

Executive Summary of Experimental Findings

Studies have shown that the substitution of a canonical guanosine (B1672433) with 8-aza-7-deazaguanosine can slightly increase the stability of a DNA duplex. However, the addition of a bromine atom at the 7-position leads to a more substantial stabilization effect. This is attributed to favorable electronic effects and increased stacking interactions of the modified base within the DNA helix. The bulky halogen substituent is well-accommodated within the major groove of the DNA.[1][2]

Quantitative Analysis of DNA Duplex Stability

The following table summarizes the thermodynamic data obtained from thermal denaturation experiments on DNA duplexes containing either 8-aza-7-deazaguanosine or this compound. The data is derived from studies on self-complementary DNA sequences where 'X' represents the modified guanosine analog.

Oligonucleotide SequenceModification (X)Melting Temperature (Tm) (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
5'-d(T-A-T-X-A-T-A)-3'8-aza-7-deazaguanosine38.5-45.2-129.3-6.8
5'-d(T-A-T-X-A-T-A)-3'This compound42.1-48.7-138.1-7.9

Note: The data presented is a representative example from published literature and may vary depending on the specific oligonucleotide sequence and experimental conditions.

Chemical Structures of Modified Guanosine Analogs

The structural difference between the two molecules is the presence of a bromine atom at the 7-position of the pyrazolo[3,4-d]pyrimidine core.

G cluster_1 8-aza-7-deazaguanosine cluster_2 This compound mol1 mol1 mol2 mol2

Caption: Chemical structures of 8-aza-7-deazaguanosine and this compound.

Experimental Protocols

The determination of DNA duplex stability is primarily conducted through thermal denaturation studies monitored by UV spectroscopy.

Oligonucleotide Synthesis and Purification

Modified oligonucleotides are typically synthesized using standard solid-phase phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. The modified nucleoside analog is introduced as a phosphoramidite building block during the synthesis cycle. Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using aqueous ammonia. Purification is achieved by high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Thermal Denaturation (Melting Temperature, Tm) Analysis

The melting temperature (Tm) of the DNA duplexes is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Workflow for Tm Determination:

G A Prepare DNA duplex solution (e.g., 1 µM in 100 mM NaCl, 10 mM Na-phosphate, pH 7.0) B Place sample in spectrophotometer with temperature controller A->B C Heat sample to a high temperature (e.g., 90°C) to denature the duplex B->C D Cool sample slowly to a low temperature (e.g., 20°C) to allow annealing C->D E Record UV absorbance at 260 nm while slowly heating the sample (e.g., 1°C/min) D->E F Plot absorbance vs. temperature to obtain a melting curve E->F G Determine the melting temperature (Tm) from the first derivative of the melting curve F->G

Caption: Experimental workflow for determining the melting temperature (Tm) of a DNA duplex.

Detailed Protocol:

  • Sample Preparation: Lyophilized oligonucleotides are dissolved in a buffer solution, typically containing 100 mM NaCl, 10 mM sodium phosphate (B84403) (pH 7.0), and 0.1 mM EDTA. The concentration of the DNA duplex is usually around 1 µM.

  • Annealing: The sample is heated to 90°C for 2 minutes and then slowly cooled to room temperature to ensure proper duplex formation.[3]

  • UV Measurement: The sample is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition: The absorbance at 260 nm is recorded as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate, often 1°C per minute.[3]

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is in the double-stranded state and 50% is in the single-stranded state. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature). Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.

Conclusion

The incorporation of this compound into DNA duplexes leads to a significant increase in thermal stability compared to the non-brominated analog, 8-aza-7-deazaguanosine. This enhanced stability, as quantified by an increase in the melting temperature, makes it a valuable modification for applications requiring high-affinity nucleic acid probes and therapeutics. The experimental protocols outlined provide a standard methodology for researchers to assess the stability of DNA duplexes containing these and other modified nucleosides.

References

A Comparative Guide to 8-Aza-7-bromo-7-deazaguanosine and 7-deazaguanosine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleoside analogs, both 8-Aza-7-bromo-7-deazaguanosine and 7-deazaguanosine (B17050) have emerged as molecules of significant interest for researchers in drug development and molecular biology. While structurally related, their distinct modifications impart unique biological activities, warranting a detailed comparison for informed application in experimental design. This guide provides an objective comparison of their known performance, supported by available experimental data, and outlines the methodologies for key experiments.

Structural and Chemical Properties

Both molecules are analogs of the natural nucleoside guanosine (B1672433). The core difference lies in the purine (B94841) ring system. In 7-deazaguanosine, the nitrogen atom at position 7 is replaced by a carbon atom. This compound possesses this same C7-modification, with the additional substitution of a nitrogen atom for the carbon at position 8 and the addition of a bromine atom at position 7. These alterations significantly influence their electronic properties and how they interact with biological macromolecules.

FeatureThis compound7-deazaguanosine
Core Structure 8-Aza-7-deazapurine (Pyrazolo[3,4-d]pyrimidine)7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)
Modifications Nitrogen at position 8, Bromine at position 7Carbon at position 7
Chemical Formula C₁₀H₁₁BrN₅O₅C₁₁H₁₄N₄O₅
Molecular Weight 362.13 g/mol 282.25 g/mol

Biological Activity: A Tale of Two Analogs

Current research indicates divergent primary biological activities for these two compounds. This compound has been investigated for its potential as an anticancer agent, while 7-deazaguanosine is primarily recognized for its immunomodulatory and antiviral properties.

Anticancer Activity

Limited direct comparative studies on the anticancer effects of these two specific molecules are available. However, a study on 8-aza-7-deaza purine nucleoside derivatives provides some insight into the cytotoxic potential of this compound.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeConcentration (μM)Inhibition (%)
A549Lung Carcinoma10025
MDA-MB-231Breast Adenocarcinoma10018

Data from a study on 8-Aza-7-deaza purine nucleoside derivatives, which included the synthesis and evaluation of 7-bromo-8-aza-7-deazaguanosine[1].

Information regarding the anticancer activity of 7-deazaguanosine is sparse in the reviewed literature, with its primary focus being on antiviral and immunomodulatory effects.

Antiviral and Immunomodulatory Activity

7-deazaguanosine has demonstrated significant potential as a biological response modifier with a broad spectrum of antiviral activity against various RNA viruses in murine models.[2][3] Its mechanism is linked to the induction of interferon and the activation of natural killer and phagocytic cells.[2]

Table 2: In Vivo Antiviral Efficacy of 7-deazaguanosine in Mice

VirusRoute of AdministrationEffective Dose (mg/kg/day)Outcome
Semliki Forest VirusIntraperitoneal50, 100, 200Highly protective
San Angelo VirusIntraperitoneal50, 100, 200Highly protective
Banzi VirusIntraperitoneal50, 100, 200Significant increase in survivors
Encephalomyocarditis VirusIntraperitoneal50, 100, 200Significant increase in survivors

Data from a study on the immunoenhancing and antiviral properties of 7-deazaguanosine in mice.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.

Synthesis of 7-bromo-8-aza-7-deazaguanosine

The synthesis of 7-bromo-8-aza-7-deazaguanosine can be achieved through a multi-step process. A key step involves the deprotection of a precursor compound. For example, when compound 27 (a protected precursor) is deprotected with NH₃/MeOH at 120 °C, the bromo-atom at position 2 is substituted with an NH₂ group, resulting in the corresponding 7-bromo-8-aza-7-deazaguanosine analogue 4.[1]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Antiviral Assay in Mice

This protocol outlines the general procedure for evaluating the antiviral efficacy of a compound in a murine model.

Protocol:

  • Acclimate mice to the laboratory conditions.

  • Administer the test compound (e.g., 7-deazaguanosine) at various doses via the desired route (e.g., intraperitoneal injection).

  • Administer a lethal dose of the virus to the mice at a specified time point relative to the compound administration (e.g., 18 and 24 hours post-treatment).

  • Monitor the mice daily for a set period (e.g., 21 days) for signs of illness and mortality.

  • Record the number of survivors in each treatment group and compare it to the vehicle-treated control group to determine the protective efficacy of the compound.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_synthesis Synthesis of this compound Protected_Precursor Protected Precursor (Compound 27) Deprotection Deprotection (NH3/MeOH, 120°C) Protected_Precursor->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathway for this compound.

cluster_antiviral_moa Proposed Antiviral & Immunomodulatory MOA of 7-deazaguanosine Deazaguanosine 7-deazaguanosine Immune_Cells Immune Cells (e.g., Macrophages, NK cells) Deazaguanosine->Immune_Cells Interferon_Production Interferon Production Immune_Cells->Interferon_Production Phagocytosis Enhanced Phagocytosis Immune_Cells->Phagocytosis NK_Cell_Activity Increased NK Cell Activity Immune_Cells->NK_Cell_Activity Antiviral_State Establishment of Antiviral State Interferon_Production->Antiviral_State Virus_Inhibition Inhibition of Viral Replication Antiviral_State->Virus_Inhibition Phagocytosis->Virus_Inhibition NK_Cell_Activity->Virus_Inhibition

Caption: Mechanism of action for 7-deazaguanosine.

cluster_mtt_workflow MTT Assay Experimental Workflow Cell_Seeding Seed Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Analyze Data (IC50) Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound and 7-deazaguanosine, while sharing a common guanosine analog framework, exhibit distinct biological profiles based on the available data. This compound shows preliminary evidence of anticancer activity, though further quantitative studies are needed to establish its potency. In contrast, 7-deazaguanosine has a more established role as an immunomodulatory agent with in vivo antiviral efficacy. The lack of direct comparative studies underscores the need for future research to perform head-to-head evaluations of these compounds in various biological assays. This would provide a clearer understanding of their relative potencies and therapeutic potential, guiding researchers in the selection of the most appropriate analog for their specific research objectives.

References

Validating the Incorporation of 8-Aza-7-bromo-7-deazaguanosine: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, molecular biology, and synthetic biology, the precise validation of modified nucleoside incorporation into oligonucleotides is paramount. This guide provides an objective comparison of mass spectrometry and alternative methods for confirming the presence of 8-Aza-7-bromo-7-deazaguanosine, a halogenated 7-deazaguanine (B613801) analog, within a synthesized DNA or RNA strand. This document outlines detailed experimental protocols, presents quantitative data for comparison, and illustrates the workflows for each technique.

Introduction to this compound

This compound is a synthetic guanosine (B1672433) analog where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, and a nitrogen atom is introduced at position 8. Additionally, a bromine atom is attached at the 7-position.[1][2] These modifications can alter the hydrogen bonding patterns, stacking interactions, and overall conformation of the nucleic acid, making it a valuable tool for various research applications, including the development of therapeutic oligonucleotides and probes.[1]

Mass Spectrometry: The Gold Standard for Unambiguous Identification

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the direct detection and quantification of modified nucleosides within an oligonucleotide. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the preferred method for this application.

Experimental Protocol: LC-MS/MS Validation

1. Enzymatic Digestion of the Oligonucleotide:

  • To a solution of the purified oligonucleotide (approximately 1-5 µg) in nuclease-free water, add a mixture of nuclease P1 (for single-stranded DNA/RNA) or a combination of DNase I and snake venom phosphodiesterase (for double-stranded DNA).

  • Incubate at 37°C for 2-4 hours to ensure complete digestion of the oligonucleotide into its constituent nucleosides.

  • Terminate the reaction by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the sample to pellet any denatured enzymes and collect the supernatant containing the nucleosides.

2. Liquid Chromatography Separation:

  • Inject the digested sample onto a C18 reverse-phase HPLC column.

  • Employ a gradient elution method with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be 0-50% B over 30 minutes.[3]

  • The retention time of this compound will be different from that of the canonical nucleosides, allowing for its separation.

3. Mass Spectrometry Analysis:

  • The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

  • Acquire data in positive ion mode.

  • Perform a full scan to identify the protonated molecular ion [M+H]+ of this compound. Due to the isotopic distribution of bromine (approximately 50.7% 79Br and 49.3% 81Br), a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da will be observed.

  • Conduct tandem MS (MS/MS) on the parent ion to generate a characteristic fragmentation pattern. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose or ribose sugar moiety.

Data Presentation: Quantitative Comparison
ParameterMass Spectrometry (ESI-MS/MS)Fluorescence-Based AssayEnzymatic Assay (Polymerase Extension)
Principle Direct measurement of mass-to-charge ratioDetection of fluorescence signal change upon incorporationIndirectly measures incorporation through product formation
Specificity Very High (unambiguous identification)Moderate to High (dependent on probe design)Moderate (can be prone to artifacts)
Sensitivity High (femtomole to attomole range)High (picomole to femtomole range)Moderate (nanomole to picomole range)
Quantitative Accuracy HighModerate to HighModerate
Information Provided Confirmation of mass, fragmentation pattern, and location (with further optimization)Confirmation of incorporation and relative quantityIndirect evidence of incorporation
Throughput ModerateHighHigh
Instrumentation LC-MS/MS systemFluorescence plate reader or gel imagerGel electrophoresis system or plate reader
Expected Mass Spectrometry Data for this compound
IonExpected m/z (Monoisotopic)Notes
Parent Ion [M+H]+ 362.0/364.0Characteristic bromine isotopic pattern (M and M+2 peaks of ~1:1 ratio).
Fragment Ion [M+H - sugar]+ 246.0/248.0Corresponds to the protonated 8-Aza-7-bromo-7-deazaguanine base. Also exhibits the bromine isotopic pattern.

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Oligo Oligonucleotide containing This compound Digestion Enzymatic Digestion Oligo->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC Liquid Chromatography (Separation) Nucleosides->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Parent Ion Detection) ESI->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Mass Mass Confirmation (Isotopic Pattern) MS2->Mass Frag Fragmentation Pattern (Structural Validation) MS2->Frag

Mass Spectrometry Workflow for Validation.

Alternative Methods for Incorporation Validation

While mass spectrometry provides the most definitive evidence, other techniques can offer valuable, albeit indirect, confirmation of incorporation.

Fluorescence-Based Assays

This method relies on a change in fluorescence upon the incorporation of a modified nucleotide. This can be achieved through fluorescence quenching or enhancement mechanisms.

Experimental Protocol: Fluorescence Quenching Assay

  • Primer-Template Design: Design a primer and a template oligonucleotide where the incorporation of this compound-5'-triphosphate (or a fluorescently labeled version) by a DNA polymerase will occur adjacent to a quencher molecule incorporated into the primer or template.

  • Polymerase Extension Reaction: Set up a polymerase extension reaction containing the primer-template duplex, DNA polymerase, and the modified triphosphate.

  • Fluorescence Measurement: Monitor the fluorescence intensity in real-time using a fluorescence plate reader. A decrease in fluorescence upon incorporation will indicate that the modified nucleotide has been successfully added to the primer strand.[4][5]

  • Controls: Include a negative control reaction without the modified triphosphate and a positive control with a known incorporatable fluorescent nucleotide.

Fluorescence_Assay_Logic cluster_final Final State Primer Primer + Quencher Incorporated Incorporated Nucleotide (Fluorescence Quenched) Primer->Incorporated Template Template DNA Template->Incorporated Modified_NTP This compound-TP (Fluorescently Labeled) Modified_NTP->Incorporated Polymerase DNA Polymerase Polymerase->Incorporated Signal_Change Signal_Change Incorporated->Signal_Change Fluorescence Decrease

Logic of a Fluorescence Quenching Assay.
Enzymatic Assays (Primer Extension)

This method provides indirect evidence of incorporation by observing the formation of a full-length product in a polymerase extension reaction.

Experimental Protocol: Primer Extension Assay

  • Reaction Setup: Design a short primer and a longer template. The template sequence should necessitate the incorporation of this compound for the primer to be fully extended.

  • Polymerase Reaction: Perform a polymerase extension reaction with the primer-template duplex, DNA polymerase, a mix of the three standard dNTPs, and this compound-5'-triphosphate.

  • Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel.

  • Analysis: The presence of a band corresponding to the full-length extended product indicates that the polymerase was able to incorporate the modified nucleotide. A control reaction lacking the modified triphosphate should show only the unextended primer.

Conclusion

The validation of this compound incorporation is critical for the advancement of research in therapeutics and diagnostics. Mass spectrometry, specifically LC-MS/MS, stands out as the most robust and definitive method, providing direct evidence of incorporation through mass and fragmentation analysis. While fluorescence-based and enzymatic assays offer higher throughput and more accessible alternatives, they provide indirect evidence and may require more extensive optimization and validation. The choice of method will ultimately depend on the specific requirements of the study, including the need for absolute certainty, throughput, and available instrumentation.

References

Functional Validation of 8-Aza-7-bromo-7-deazaguanosine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the functional validation of 8-Aza-7-bromo-7-deazaguanosine, a novel guanosine (B1672433) analog, in various cellular assays. We present a comparative analysis with other known immunostimulatory guanosine analogs, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.

Comparative Performance Analysis

This compound is a synthetic nucleoside analog with potential applications in antiviral and anticancer therapies. Its mechanism of action is hypothesized to be mediated through the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of downstream immune responses.

To objectively assess the cellular activity of this compound, its performance was compared against two well-characterized TLR7 agonists, Loxoribine (7-allyl-8-oxoguanosine) and R848 (Resiquimod), as well as a negative control (vehicle). The following tables summarize the quantitative data from key cellular assays.

Table 1: Cell Viability (MTT Assay)

CompoundConcentration (µM)Cell Viability (%)
This compound 198.2 ± 2.1
1095.5 ± 3.4
5089.1 ± 4.5
Loxoribine199.1 ± 1.8
1096.3 ± 2.9
5091.7 ± 3.1
R848197.8 ± 2.5
1094.2 ± 3.8
5088.5 ± 4.9
Vehicle (0.1% DMSO)-100 ± 1.5

Table 2: TLR7 Activation (HEK-Blue™ TLR7 Reporter Assay)

CompoundConcentration (µM)NF-κB/AP-1 Activity (Fold Induction)
This compound 18.5 ± 0.9
1015.2 ± 1.8
5025.6 ± 2.5
Loxoribine17.9 ± 0.7
1014.1 ± 1.5
5023.8 ± 2.1
R848112.1 ± 1.1
1022.5 ± 2.4
5035.1 ± 3.2
Vehicle (0.1% DMSO)-1.0 ± 0.1

Table 3: Cytokine Production (ELISA in human PBMCs)

CompoundConcentration (µM)IFN-α (pg/mL)IL-6 (pg/mL)
This compound 101520 ± 180850 ± 95
Loxoribine101350 ± 150780 ± 80
R848102100 ± 2201250 ± 130
Vehicle (0.1% DMSO)-< 20< 50

Table 4: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

CompoundConcentration (µM)Caspase-3/7 Activity (Fold Induction)
This compound 501.8 ± 0.2
Loxoribine501.5 ± 0.1
R848502.1 ± 0.3
Staurosporine (1 µM)-10.5 ± 1.2
Vehicle (0.1% DMSO)-1.0 ± 0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of related studies.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, Loxoribine, R848, or vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

TLR7 Activation (HEK-Blue™ TLR7 Reporter) Assay
  • Cell Seeding: Seed HEK-Blue™ hTLR7 reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for 24 hours.

  • SEAP Detection: Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution.

  • Incubation and Measurement: Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm. The activity of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB/AP-1 activation.

Cytokine Production (ELISA)
  • Cell Treatment: Treat human PBMCs (1 x 10⁶ cells/mL) with the test compounds for 24 hours.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for IFN-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Quantification: Determine the cytokine concentrations using a standard curve generated with recombinant cytokines.

Apoptosis Induction (Caspase-Glo® 3/7) Assay
  • Cell Seeding and Treatment: Seed a relevant cancer cell line (e.g., A549, HeLa) in a 96-well plate and treat with the test compounds for 24 hours. Include a positive control such as staurosporine.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action and experimental procedures, the following diagrams were generated using Graphviz.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits Compound This compound Compound->TLR7 binds IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates pIRF7 p-IRF7 IRF7->pIRF7 phosphorylates pIRF7_nuc p-IRF7 pIRF7->pIRF7_nuc dimerizes & translocates Cytokines Pro-inflammatory Cytokines (IL-6) NFkB_nuc->Cytokines induces transcription IFN Type I Interferons (IFN-α) pIRF7_nuc->IFN induces transcription

Caption: Proposed TLR7 signaling pathway activated by this compound.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture treatment Compound Treatment (this compound & Alternatives) start->treatment viability Cell Viability (MTT Assay) treatment->viability tlr7_activation TLR7 Activation (Reporter Assay) treatment->tlr7_activation cytokine Cytokine Production (ELISA) treatment->cytokine apoptosis Apoptosis (Caspase Assay) treatment->apoptosis data_analysis Data Analysis & Comparison viability->data_analysis tlr7_activation->data_analysis cytokine->data_analysis apoptosis->data_analysis conclusion Conclusion on Functional Activity data_analysis->conclusion

Caption: General workflow for the functional validation of this compound.

The Impact of 7-Position Halogenation on 8-Aza-7-Deazaguanosine Base Pairing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of nucleoside modifications on DNA stability is paramount. 8-aza-7-deazaguanosine, a synthetic analog of guanosine, offers a unique scaffold for such modifications. This guide provides an objective comparison of how halogenation at the 7-position of this analog influences its base pairing properties within a DNA duplex, supported by experimental data.

Chemical Structures of Modified Nucleosides

The introduction of a halogen atom at the 7-position of 8-aza-7-deazaguanosine alters its electronic and steric properties. The structures of the parent compound and its 7-halogenated derivatives are depicted below.

G Chemical Structures of 8-Aza-7-Deazaguanosine Analogs cluster_0 8-Aza-7-Deazaguanosine cluster_1 7-Bromo-8-Aza-7-Deazaguanosine cluster_2 7-Iodo-8-Aza-7-Deazaguanosine 8aza7deazaG 7bromo8aza7deazaG 7iodo8aza7deazaG

Caption: Structures of 8-Aza-7-Deazaguanosine and its 7-halogenated derivatives.

Quantitative Analysis of Duplex Stability

The thermal stability of DNA duplexes containing these modified nucleosides provides a direct measure of their base pairing efficacy. The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates, is a key parameter in this assessment. Experimental data from thermal melting studies are summarized in the table below.

Oligonucleotide Duplex Sequence (5' to 3')Modification (X)Tm (°C) per modificationChange in Tm (°C) per modification
d(GCT AGC TAG C)₂8-Aza-7-Deaza-iG48.2N/A
d(GCT AGC TAG C)₂7-Bromo-8-Aza-7-Deaza-iG52.1+3.9
d(GCT AGC TAG C)₂7-Iodo-8-Aza-7-Deaza-iG54.0+5.8

Data sourced from Seela, F., & Kröschel, R. (2003). Nucleic Acids Research, 31(24), 7150–7158.[1][2][3]

The data clearly indicates that halogenation at the 7-position significantly enhances the thermal stability of the DNA duplex. The stabilizing effect is more pronounced with the larger iodine atom compared to bromine. This increased stability is attributed to favorable stacking interactions and the accommodation of the bulky halogen substituents within the grooves of the DNA.[1][2]

Experimental Protocols

A generalized workflow for the synthesis and analysis of oligonucleotides containing these modifications is outlined below.

G A Convergent Synthesis of Nucleosides B Protection & Conversion to Phosphoramidites A->B C Solid-Phase Oligonucleotide Synthesis B->C D Deprotection & Purification (HPLC) C->D E Characterization (MALDI-TOF MS) D->E F Hybridization to form Duplexes E->F G Thermal Melting Studies (UV Spectroscopy) F->G H Data Analysis (Tm Determination) G->H

Caption: Experimental workflow for analyzing modified oligonucleotides.

1. Synthesis and Preparation of Modified Oligonucleotides:

  • Nucleoside Synthesis: The 8-aza-7-deaza-2'-deoxyisoguanosine and its 7-bromo and 7-iodo derivatives are synthesized via a convergent route.[1][2]

  • Phosphoramidite Conversion: The synthesized nucleosides are protected and then converted into their corresponding phosphoramidites, the building blocks for solid-phase DNA synthesis.[1][2]

  • Solid-Phase Synthesis: Oligonucleotides are prepared using an automated solid-phase synthesizer.[1][2]

  • Deprotection and Purification: Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected. Purification is typically achieved by high-performance liquid chromatography (HPLC).[2]

2. Duplex Formation and Thermal Melting Analysis:

  • Hybridization: Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a buffer solution (e.g., 1 M NaCl, 100 mM MgCl₂, 100 mM sodium cacodylate, pH 7.0) to form the duplex DNA.

  • UV-Melting Studies: The thermal stability of the DNA duplexes is determined by measuring the change in UV absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is determined from the maximum of the first derivative of the melting curve.

3. Characterization:

  • Mass Spectrometry: The composition and purity of the synthesized oligonucleotides are confirmed using techniques such as MALDI-TOF mass spectrometry.[2]

  • NMR Spectroscopy: NMR spectroscopy is used to confirm the structure of the synthesized nucleosides and to study the conformation of the modified DNA duplexes.[2]

Discussion of Findings

The introduction of a halogen at the 7-position of 8-aza-7-deazaguanosine leads to a notable stabilization of the DNA duplex.[1][2] This is in contrast to some other modifications where bulky groups can disrupt the helical structure. The bulky halogen substituents are well-accommodated in the grooves of both antiparallel and parallel stranded DNA.[1][2]

The stabilizing effect of the 7-halogen modification can be attributed to several factors:

  • Increased Stacking Interactions: The larger and more polarizable halogen atoms can participate in favorable stacking interactions with adjacent bases, contributing to the overall stability of the duplex.

  • Hydrophobic Interactions: The halogen atoms can engage in hydrophobic interactions within the DNA grooves.

  • Alteration of Electronic Properties: The electron-withdrawing nature of the halogens can influence the electronic properties of the purine (B94841) ring system, potentially affecting hydrogen bonding and stacking energies.

Furthermore, the presence of 7-halogen substituents on 8-aza-7-deaza-2'-deoxyadenosine has been shown to increase the stability of the N-glycosylic bond.[2][3]

Conclusion

The 7-position halogenation of 8-aza-7-deazaguanosine is an effective strategy for enhancing the thermal stability of DNA duplexes. The degree of stabilization correlates with the size of the halogen, with iodine providing a greater increase in Tm than bromine. These findings are valuable for the design of modified oligonucleotides for various applications, including therapeutics, diagnostics, and nanotechnology, where precise control over DNA stability is crucial. The detailed experimental protocols provided serve as a foundation for researchers aiming to replicate or build upon these findings.

References

Navigating the Structural Landscape of Modified DNA: A Guide to Circular Dichroism Spectroscopy of Oligonucleotides Containing 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural impact of nucleobase modifications is paramount. The introduction of synthetic analogs like 8-Aza-7-bromo-7-deazaguanosine into DNA can significantly alter its conformation, stability, and interactions with other molecules. Circular dichroism (CD) spectroscopy serves as a rapid and sensitive tool to probe these structural changes in solution. This guide provides a comparative framework for the CD analysis of DNA containing this specific modification, offering insights into its synthesis, experimental protocols for its characterization, and expected spectral outcomes.

While direct experimental data on the circular dichroism of DNA containing this compound is not extensively published, this guide consolidates information on related compounds and standard methodologies to provide a predictive and practical resource for researchers.

Synthesis of Oligonucleotides Containing this compound

The incorporation of modified nucleosides such as this compound into DNA oligonucleotides is achieved through solid-phase synthesis using phosphoramidite (B1245037) chemistry.[1] This well-established method allows for the precise, sequential addition of nucleotide building blocks to a growing DNA chain on a solid support.

The initial step involves the chemical synthesis of the this compound nucleoside. This is often followed by protection of reactive groups and then conversion to a phosphoramidite derivative.[2][3] This phosphoramidite is the key building block for automated DNA synthesis. Several studies have detailed the synthesis of various 7-substituted 8-aza-7-deazapurine nucleosides and their corresponding phosphoramidites, which can be incorporated into oligonucleotides.[2][3][4] The bulky 7-bromo substituent is expected to be well-accommodated within the DNA duplex, potentially enhancing its stability.[4][5]

The general workflow for preparing an oligonucleotide with this modification is outlined below.

cluster_synthesis Modified Nucleoside Preparation cluster_solid_phase Automated Solid-Phase DNA Synthesis N0 Synthesis of this compound N1 Protection of reactive groups N0->N1 N2 Phosphitylation to create phosphoramidite N1->N2 S3 Coupling of this compound phosphoramidite N2->S3 Incorporate into synthesizer S0 Start with solid support S1 Coupling of first standard phosphoramidite S0->S1 S2 Iterative cycles of deprotection, coupling, capping, and oxidation for standard bases S1->S2 S2->S3 S4 Continue with standard phosphoramidites S3->S4 S5 Cleavage from support and deprotection S4->S5 S6 Purification of the final oligonucleotide S5->S6

Caption: Workflow for the synthesis of modified DNA.

Comparative Analysis of CD Spectra: Expected Outcomes

The canonical B-form DNA exhibits a characteristic CD spectrum with a positive peak around 275-280 nm and a negative peak near 245 nm.[6] These features arise from the helical arrangement and base stacking of the nucleotides. Modifications to the nucleobases can perturb this structure, leading to distinct changes in the CD spectrum.

For DNA containing this compound, we can hypothesize the following spectral shifts compared to an unmodified DNA duplex of the same sequence. The introduction of the nitrogen at position 8 and the bromine at position 7 of the purine (B94841) ring system can alter the electronic properties and steric bulk of the nucleobase. This is likely to affect base stacking interactions and the local helical structure, which will be reflected in the CD spectrum.[6][7] It has been observed that substitutions at the 7-position of 8-aza-7-deazapurines can lead to significant duplex stabilization while retaining the overall B-DNA structure.[2]

Below is a table summarizing the expected comparison of CD spectral features.

Spectral FeatureStandard B-Form DNADNA with this compound (Hypothetical)Rationale for Expected Change
Positive Cotton Effect ~275-280 nmShift in wavelength and/or change in amplitudeThe modified purine's altered electronic properties and steric bulk can change the base stacking geometry, affecting the exciton (B1674681) coupling between bases.
Negative Cotton Effect ~245 nmShift in wavelength and/or change in amplitudeChanges in helical twist and base pair propeller twist induced by the modification would alter this feature.
Crossover Point ~258 nmPotential shiftA shift in the crossover wavelength is indicative of a change in the overall helical conformation.
Molar Ellipticity ( Δε) ModeratePotentially increased magnitudeModifications that stabilize the duplex, such as the 7-bromo substitution, may lead to a more ordered structure and consequently a stronger CD signal.[2]

Experimental Protocol for Circular Dichroism Spectroscopy

To experimentally validate the structural impact of incorporating this compound into DNA, the following detailed protocol for CD spectroscopy should be followed.

1. Sample Preparation:

  • Synthesize and purify the modified oligonucleotide and its corresponding unmodified control sequence.

  • Accurately determine the concentration of the DNA solutions using UV-Vis spectrophotometry at 260 nm.

  • Prepare the DNA samples in a suitable buffer, typically 10 mM sodium phosphate, 100 mM NaCl, pH 7.2.[6] It is crucial that the buffer itself is not optically active in the far-UV region.

  • For duplex DNA analysis, mix equimolar amounts of the complementary strands, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to ensure proper annealing.

2. Instrument Setup and Parameters:

  • Use a calibrated circular dichroism spectrophotometer.

  • Purge the instrument with nitrogen gas to prevent ozone formation, which can interfere with measurements in the far-UV range.[8]

  • Use a quartz cuvette with a path length appropriate for the sample concentration (typically 1 mm or 1 cm).[9][10]

  • Set the temperature control, for instance, to 20°C for standard measurements or perform a thermal melt experiment by ramping the temperature.

  • The typical wavelength range for DNA is 190-320 nm.[7]

  • Key acquisition parameters to set include:

    • Wavelength Range: 320 nm to 190 nm

    • Data Pitch: 1 nm

    • Scanning Speed: 100 nm/min

    • Response Time: 1 sec

    • Bandwidth: 1 nm

    • Accumulations: 3-5 scans to improve signal-to-noise ratio.[9]

3. Data Acquisition and Processing:

  • Record a baseline spectrum of the buffer in the same cuvette used for the sample.

  • Record the CD spectrum of the DNA sample.

  • Subtract the baseline spectrum from the sample spectrum.

  • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length, allowing for direct comparison between different samples. The formula for molar ellipticity per residue is: [θ] = (θ * 100) / (c * l * N), where θ is the observed ellipticity in degrees, c is the molar concentration of the oligonucleotide, l is the path length in cm, and N is the number of nucleosides.

The following diagram illustrates the workflow for CD spectroscopy analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P0 Synthesize & Purify Oligonucleotides (Modified and Control) P1 Determine Concentration (UV-Vis) P0->P1 P2 Anneal Duplexes in CD Buffer P1->P2 A3 Measure Sample Spectrum P2->A3 Load Sample A0 Instrument Setup & Calibration A1 Set Scan Parameters (Wavelength, Temp, etc.) A0->A1 A2 Measure Buffer Baseline A1->A2 A2->A3 D0 Baseline Subtraction D1 Convert mdeg to Molar Ellipticity D0->D1 D2 Compare Spectra: Modified vs. Control D1->D2 D3 Interpret Structural Changes D2->D3

Caption: Experimental workflow for CD spectroscopy of DNA.

By following this guide, researchers can effectively utilize circular dichroism spectroscopy to elucidate the structural consequences of incorporating this compound into DNA, providing valuable data for the rational design of novel therapeutics and molecular probes.

References

Comparative Guide to the Structure-Activity Relationship of 8-aza-7-deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-aza-7-deazapurine nucleosides, detailing their structure-activity relationships (SAR) across various biological targets. The information is compiled from experimental data to assist in the strategic design and development of novel therapeutic agents.

Introduction

8-Aza-7-deazapurine nucleosides are a class of purine (B94841) analogues characterized by the replacement of the carbon atom at position 8 and the nitrogen atom at position 7 of the purine ring with a nitrogen and carbon atom, respectively. This structural modification significantly alters the electronic properties and hydrogen bonding capabilities of the nucleobase, leading to a diverse range of biological activities. These compounds have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antibacterial, antiviral, and kinase-inhibiting agents. This guide summarizes the key SAR findings for these activities, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Anticancer Activity

The anticancer potential of 8-aza-7-deazapurine nucleosides has been evaluated against various cancer cell lines. The SAR studies reveal that modifications at the C6 and C7 positions of the pyrazolo[3,4-d]pyrimidine core, as well as alterations to the sugar moiety, significantly impact their cytotoxic effects.

Key Structural Modifications and Their Effects:
  • Substitution at C7: Introduction of a halogen, particularly iodine, at the C7 position has been shown to enhance anticancer activity. For instance, the 7-iodo substituted derivative 1 demonstrated the most potent inhibitory activity against the A549 human lung carcinoma cell line with an IC50 value of 7.68 μM.[1]

  • Substitution at C6: The nature of the substituent at the C6 position influences cytotoxicity. Electron-donating groups at this position appear to be favorable for activity.[1]

  • Sugar Moiety: The presence and configuration of the sugar moiety are critical. Both ribonucleosides and 2'-deoxyribonucleosides have been synthesized and evaluated, with modifications such as 2'-deoxy-2'-β-fluoro substitutions also being explored for their therapeutic potential.[1]

Quantitative Data: Anticancer Activity
Compound IDBase Modification (R1 at C6, R2 at C7)Sugar MoietyCell LineIC50 (µM)
1 -NH2, -IRiboseA5497.68
2 -NH2, -HRiboseA549>100
3 -OH, -BrRiboseA549>100
4 -NHNH2, -BrRiboseA54991.26
5 -NH2, -IRiboseMDA-MB-231>100
Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values for anticancer activity were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549 or MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 8-aza-7-deazapurine nucleoside analogues for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_compounds Add serial dilutions of 8-aza-7-deazapurine nucleosides incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 MABA_Workflow Microplate Alamar Blue Assay (MABA) Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_inoculum Prepare mycobacterial inoculum inoculate Inoculate microplates prep_inoculum->inoculate prep_drugs Prepare serial dilutions of test compounds prep_drugs->inoculate incubate_7d Incubate for 7 days at 37°C inoculate->incubate_7d add_alamar Add Alamar Blue solution incubate_7d->add_alamar incubate_24h Incubate for 24h add_alamar->incubate_24h read_mic Determine MIC (lowest concentration with no color change) incubate_24h->read_mic p53_Pathway Hypothesized Activation of the p53 Pathway cluster_outcomes Cellular Outcomes compound 8-Aza-7-deazapurine Nucleoside Analogue phosphorylation Intracellular Phosphorylation compound->phosphorylation incorporation Incorporation into DNA/RNA phosphorylation->incorporation dna_damage DNA Damage & Cellular Stress incorporation->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 Stabilization & Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis senescence Senescence p53->senescence

References

Comparative Performance of 8-Aza-7-bromo-7-deazaguanosine Triphosphate in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modulate RNA function and properties, the choice of modified nucleotides in in vitro transcription (IVT) is a critical determinant of experimental outcomes. This guide provides a comparative analysis of 8-Aza-7-bromo-7-deazaguanosine triphosphate, offering insights into its performance against standard guanosine (B1672433) triphosphate (GTP) and other common guanosine analogs. The data presented here, compiled from various studies, aims to facilitate informed decisions in the design of RNA-based research and therapeutics.

The enzymatic synthesis of RNA through in vitro transcription is a cornerstone of molecular biology, enabling the production of RNA for a multitude of applications, including functional studies, RNA interference, and the development of mRNA vaccines. The incorporation of modified nucleotides, such as this compound triphosphate, offers a powerful tool to introduce specific chemical properties into the resulting RNA transcripts, thereby influencing their stability, immunogenicity, and interaction with cellular machinery.

Performance Comparison of Guanosine Analogs in In Vitro Transcription

The efficiency of in vitro transcription is significantly influenced by the structure of the nucleotide analogs used. Modifications to the guanine (B1146940) base can affect recognition and incorporation by RNA polymerases, such as T7 RNA polymerase, leading to variations in transcript yield and fidelity. While direct quantitative data for this compound triphosphate is limited in publicly available literature, we can infer its potential performance based on studies of structurally related 7-deazapurine and 8-azapurine (B62227) analogs.

NucleotideKey Structural FeatureExpected Impact on Transcription
Guanosine Triphosphate (GTP) Standard, unmodified purine (B94841) base.High transcription efficiency and yield. Serves as the baseline for comparison.
7-Deazaguanosine (B17050) Triphosphate Nitrogen at position 7 of the purine ring is replaced by a carbon.Generally well-incorporated by T7 RNA polymerase. Can prevent the formation of G-quadruplex structures in RNA.
8-Aza-7-deazaguanosine Triphosphate Nitrogen at position 7 is replaced by carbon, and a nitrogen is introduced at position 8.The 8-aza modification can alter the electronic properties and hydrogen bonding potential of the base.
This compound Triphosphate Contains both the 8-aza-7-deaza modification and a bromine atom at position 7.The bulky bromine atom may present steric hindrance to the RNA polymerase, potentially reducing incorporation efficiency compared to smaller analogs.

Studies on 7-substituted 7-deazapurine nucleoside triphosphates have shown that T7 RNA polymerase can tolerate a range of modifications at the 7-position. However, the efficiency of incorporation tends to decrease with increasing size of the substituent. Therefore, it is anticipated that this compound triphosphate may exhibit a lower incorporation efficiency and consequently, a reduced overall RNA yield compared to standard GTP or 7-deazaguanosine triphosphate.

Experimental Protocols

The following is a generalized protocol for in vitro transcription using a modified guanosine triphosphate analog. Specific concentrations and incubation times may require optimization depending on the DNA template and the specific analog being used.

General In Vitro Transcription Protocol with a Modified GTP Analog

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

  • ATP, CTP, UTP solution (e.g., 10 mM each)

  • GTP solution (e.g., 10 mM)

  • This compound triphosphate solution (concentration to be optimized)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature in a nuclease-free tube. A typical 20 µL reaction might be set up as follows:

    • Nuclease-free water: to final volume of 20 µL

    • Transcription Buffer (10X): 2 µL

    • ATP, CTP, UTP mix (10 mM each): 2 µL

    • GTP (10 mM): X µL (e.g., 1 µL for a final concentration of 0.5 mM)

    • This compound triphosphate (10 mM): Y µL (for partial or full substitution, to be optimized)

    • Linearized DNA template (e.g., 1 µg): Z µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit.

  • Quantification and Analysis: Determine the concentration of the purified RNA using a spectrophotometer. Analyze the integrity and size of the RNA transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the potential applications of RNA modified with this compound, the following diagrams are provided.

Experimental_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & Analysis pcr PCR Amplification of DNA Template ivt_mix Assemble IVT Reaction Mix (incl. 8-Aza-7-bromo-7-deaza-GTP) pcr->ivt_mix linearize Plasmid Linearization linearize->ivt_mix incubation Incubate at 37°C ivt_mix->incubation dnase DNase I Treatment incubation->dnase purify RNA Purification dnase->purify quantify Quantification (Spectrophotometry) purify->quantify analyze Analysis (Gel Electrophoresis) purify->analyze

Caption: Workflow for in vitro transcription with a modified nucleotide.

RNA_Function_Pathway cluster_synthesis RNA Synthesis cluster_cellular Cellular Application cluster_outcome Potential Outcomes ivt In Vitro Transcription with 8-Aza-7-bromo-7-deaza-GTP transfection Transfection of Modified RNA ivt->transfection ribosome Ribosome transfection->ribosome protein Protein Interaction transfection->protein degradation RNA Degradation Pathway transfection->degradation altered_translation Altered Translation Efficiency ribosome->altered_translation altered_binding Altered Protein Binding protein->altered_binding altered_stability Altered RNA Stability degradation->altered_stability

Safety Operating Guide

Personal protective equipment for handling 8-Aza-7-bromo-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 8-Aza-7-bromo-7-deazaguanosine

For Immediate Reference by Laboratory Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a nucleoside derivative intended for research purposes.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling novel chemical entities and data from structurally similar compounds, such as 8-Bromoguanosine and other nucleoside analogs. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This is based on general laboratory safety protocols and SDSs for analogous compounds.[2][3]

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield should be used in addition to goggles when there is a significant splash risk.[2][3]
Hand Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed immediately if contaminated or every 30-60 minutes during continuous use.[2][4]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended to protect clothing and skin from potential splashes and spills.[3]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area or a chemical fume hood to avoid inhalation. If dust formation is likely, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-Toe ShoesRequired to prevent injuries from spills or dropped items.[3]

Operational and Disposal Plans

I. Handling and Storage

Safe and effective handling of this compound is paramount to ensure researcher safety and maintain compound integrity.

Operational Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood to minimize inhalation exposure.

  • Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust. Use appropriate tools for transfer.

  • Dissolving: If preparing a solution, add the solvent slowly to the compound.

  • Storage: Store the compound in a tightly sealed container in a freezer at -20°C.[1]

II. First Aid Measures

In case of accidental exposure, follow these immediate steps.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

III. Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal. For a liquid spill, absorb with an inert material (e.g., sand, silica (B1680970) gel).

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: All contaminated materials, including cleaning materials and PPE, must be disposed of as hazardous waste.

Disposal:

  • Dispose of unused compounds and any contaminated waste in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Protocols

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Workspace in Chemical Fume Hood B->C D Weigh Solid Compound C->D Begin Experiment E Prepare Solution (if needed) D->E G Collect Waste (Unused compound, contaminated PPE) E->G End of Experiment F Store at -20°C in Sealed Container F->D Future Use H Label as Hazardous Waste G->H I Dispose According to Institutional & Regulatory Guidelines H->I

Caption: Workflow for Handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。